Calcium-dependent antibiotic
Description
Properties
Molecular Formula |
C67H80N14O26 |
|---|---|
Molecular Weight |
1497.4 g/mol |
IUPAC Name |
3-[(3S,6S,9R,15S,18R,21S,24S,27R,30S)-9-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15,21,24-tris(carboxymethyl)-18-(4-hydroxyphenyl)-30-[[(2S)-3-hydroxy-2-[(3-propyloxirane-2-carbonyl)amino]propanoyl]amino]-3,27-bis(1H-indol-3-ylmethyl)-31-methyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-6-yl]butanoic acid |
InChI |
InChI=1S/C67H80N14O26/c1-4-9-44-55(107-44)66(104)77-43(27-82)61(99)80-51-29(3)106-67(105)42(20-32-25-70-37-13-8-6-11-35(32)37)76-62(100)50(28(2)18-46(85)86)79-65(103)53(54(93)56(68)94)78-45(84)26-71-57(95)39(21-47(87)88)75-64(102)52(30-14-16-33(83)17-15-30)81-60(98)41(23-49(91)92)73-59(97)40(22-48(89)90)72-58(96)38(74-63(51)101)19-31-24-69-36-12-7-5-10-34(31)36/h5-8,10-17,24-25,28-29,38-44,50-55,69-70,82-83,93H,4,9,18-23,26-27H2,1-3H3,(H2,68,94)(H,71,95)(H,72,96)(H,73,97)(H,74,101)(H,75,102)(H,76,100)(H,77,104)(H,78,84)(H,79,103)(H,80,99)(H,81,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)/t28?,29?,38-,39+,40+,41+,42+,43+,44?,50+,51+,52-,53-,54+,55?/m1/s1 |
InChI Key |
XBPJBGYZBLYHLT-WSMHCRMLSA-N |
Isomeric SMILES |
CCCC1C(O1)C(=O)N[C@@H](CO)C(=O)N[C@H]2C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)O)C5=CC=C(C=C5)O)CC(=O)O)[C@@H](C(=O)N)O)C(C)CC(=O)O)CC6=CNC7=CC=CC=C76)C |
Canonical SMILES |
CCCC1C(O1)C(=O)NC(CO)C(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)O)C5=CC=C(C=C5)O)CC(=O)O)C(C(=O)N)O)C(C)CC(=O)O)CC6=CNC7=CC=CC=C76)C |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Antibiotic Era: A Technical Guide to Novel Calcium-Dependent Lipopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates a paradigm shift in the discovery and development of new antimicrobial agents. Among the most promising candidates are the calcium-dependent lipopeptide antibiotics (CDAs), a class of molecules with potent activity against multidrug-resistant Gram-positive pathogens. This in-depth technical guide provides a comprehensive overview of the core aspects of novel CDAs, focusing on their discovery, mechanism of action, and the experimental methodologies crucial for their investigation.
Introduction to Calcium-Dependent Lipopeptide Antibiotics
Calcium-dependent lipopeptide antibiotics are a class of microbial secondary metabolites characterized by a cyclic peptide core and a lipid tail.[1][2] Their antimicrobial activity is critically dependent on the presence of calcium ions, which induce a conformational change in the molecule, enabling it to interact with the bacterial cell membrane and, in many cases, disrupt essential cellular processes.[1][3] This unique mode of action makes them promising candidates for overcoming existing antibiotic resistance mechanisms.
This guide will delve into the specifics of three notable examples: daptomycin (the first clinically approved CDA), malacidins (a novel class discovered through metagenomics), and MX-2401 (a promising synthetic derivative).
Quantitative Antimicrobial Activity
The in vitro potency of novel CDAs is a critical determinant of their therapeutic potential. Minimum Inhibitory Concentration (MIC) values are the standard measure of this activity. The following tables summarize the MICs of daptomycin, malacidin A, and MX-2401 against a panel of clinically relevant Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Daptomycin
| Organism | MIC Range | MIC50 | MIC90 | Reference(s) |
| Staphylococcus aureus (MSSA) | 0.25-1 | 0.25 | 0.5 | [4] |
| Staphylococcus aureus (MRSA) | 0.25-2 | 0.5 | 1 | [4] |
| Enterococcus faecium (VRE) | 2-4 | - | - | [5] |
| Enterococcus faecalis | 1-4 | - | - | [1] |
Note: Daptomycin susceptibility breakpoints for Enterococcus spp. can vary, with some guidelines considering isolates with MICs of 2-4 µg/mL as susceptible dose-dependent.[6][7]
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Malacidin A
| Organism | MIC | Reference(s) |
| Staphylococcus aureus (MRSA) | 0.2-0.8 | [8][9] |
| Staphylococcus aureus (VRSA) | 0.4 | [8] |
| Enterococcus faecium (VRE) | 0.8 | [8] |
| Streptococcus pneumoniae | 0.8 | [8] |
Note: The activity of malacidin A is strictly calcium-dependent.[8][9]
Table 3: Minimum Inhibitory Concentrations (µg/mL) of MX-2401
| Organism | MIC Range | MIC50 | MIC90 | Reference(s) |
| Staphylococcus aureus (MRSA) | 0.12-2 | 1 | 2 | [1][10] |
| Enterococcus faecalis (VRE) | 2-4 | 4 | 4 | [1][10] |
| Enterococcus faecium (VRE) | 0.25-4 | 2 | 4 | [1][10] |
| Streptococcus pneumoniae (Penicillin-Resistant) | ≤0.125-2 | 0.5 | 2 | [1][10] |
Mechanisms of Action: Diverse Strategies Targeting the Bacterial Envelope
While all CDAs require calcium, their downstream mechanisms of action are remarkably diverse, primarily targeting the bacterial cell envelope through different pathways.
Daptomycin: Membrane Depolarization and Disruption
Daptomycin's primary mechanism involves the calcium-dependent insertion into the bacterial cytoplasmic membrane, leading to the formation of ion channels.[11][12] This results in potassium ion leakage, membrane depolarization, and the cessation of DNA, RNA, and protein synthesis, ultimately leading to cell death.[12][13][14] The interaction is particularly favored in phosphatidylglycerol (PG)-rich regions of the membrane.[11][13]
Malacidins: Targeting Lipid II
Unlike daptomycin, malacidins do not cause significant membrane depolarization.[8][9] Instead, their calcium-dependent activity stems from their ability to bind to Lipid II, an essential precursor for peptidoglycan synthesis.[8][15] By sequestering Lipid II, malacidins effectively halt the construction of the bacterial cell wall, leading to cell lysis.[8]
MX-2401: Targeting Undecaprenyl Phosphate (C55-P)
MX-2401, a semi-synthetic analog of amphomycin, also inhibits cell wall biosynthesis but targets a different precursor: undecaprenyl phosphate (C55-P).[16][17] C55-P is a lipid carrier essential for the transport of peptidoglycan and teichoic acid precursors across the cell membrane.[18] By binding to C55-P, MX-2401 prevents the formation of Lipid I and Lipid II, thereby halting cell wall construction.[16]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of novel calcium-dependent lipopeptide antibiotics.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[19][20]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel CDA.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 50 mg/L Ca²⁺
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Novel CDA stock solution
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the novel CDA and the positive control antibiotic in CAMHB with supplemented calcium directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plates: Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, resulting in a final volume of 100 µL. Also, inoculate a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Membrane Depolarization Assay
This assay utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.[21][22]
Objective: To assess the ability of a novel CDA to depolarize the bacterial cytoplasmic membrane.
Materials:
-
Log-phase bacterial culture
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose and 100 mM KCl
-
DiSC₃(5) stock solution (in DMSO)
-
Novel CDA
-
Valinomycin (positive control for depolarization)
-
Fluorometer with appropriate excitation and emission wavelengths (e.g., 622 nm excitation, 670 nm emission)
Procedure:
-
Prepare Cell Suspension: Harvest log-phase bacteria, wash, and resuspend in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.05.
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature until a stable, quenched fluorescence signal is achieved (approximately 30-60 minutes).
-
Initiate Measurement: Place the cell suspension in a cuvette in the fluorometer and record the baseline fluorescence.
-
Add Compound: Add the novel CDA at the desired concentration and continue to monitor the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
Positive Control: At the end of the experiment, add valinomycin (e.g., 1 µM final concentration) to induce complete depolarization and record the maximum fluorescence.
Inhibition of Cell Wall Biosynthesis Assay
This whole-cell assay measures the accumulation of the cell wall precursor UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp) as an indicator of cell wall synthesis inhibition.[18][23]
Objective: To determine if a novel CDA inhibits bacterial cell wall biosynthesis.
Materials:
-
Mid-log phase bacterial culture
-
Novel CDA
-
Vancomycin (positive control)
-
Boiling water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Treatment: Treat a mid-log phase bacterial culture with the novel CDA at a concentration above its MIC (e.g., 10x MIC) for a defined period (e.g., 30 minutes). Include an untreated control and a vancomycin-treated positive control.
-
Extraction: Harvest the bacterial cells by centrifugation and resuspend in a small volume of water. Immediately place the suspension in a boiling water bath for 15 minutes to extract the intracellular nucleotide pool.
-
Clarification: Centrifuge the boiled suspension to pellet the cell debris.
-
HPLC Analysis: Analyze the supernatant for the accumulation of UDP-MurNAc-pp using reverse-phase HPLC. An increase in the peak corresponding to UDP-MurNAc-pp compared to the untreated control indicates inhibition of cell wall biosynthesis.
Conclusion
The discovery and development of novel calcium-dependent lipopeptide antibiotics represent a significant step forward in the fight against antimicrobial resistance. Their diverse mechanisms of action, targeting fundamental bacterial processes, offer the potential for new therapies with a reduced likelihood of cross-resistance to existing antibiotic classes. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore and advance this promising class of antibiotics. Continued investigation into the structure-activity relationships, mechanisms of action, and potential for synthetic optimization of CDAs will be crucial in realizing their full therapeutic potential.
References
- 1. Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoplasmic membrane depolarization (DiSC3-5) assay. [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Minimum Inhibitory Concentration in Clinical Outcomes of Enterococcus faecium Bacteremia Treated With Daptomycin: Is it Time to Change the Breakpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 14. researchgate.net [researchgate.net]
- 15. Returning to Nature for the Next Generation of Antimicrobial Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.uva.nl [pure.uva.nl]
- 23. discovery.researcher.life [discovery.researcher.life]
The Diverse Structural Arsenal of Calcium-Dependent Antibiotics from Streptomyces
A Technical Guide for Researchers and Drug Development Professionals
The rising tide of antimicrobial resistance necessitates an urgent search for novel therapeutic agents. Among the most promising sources are the natural products of Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites. A particularly intriguing class of these compounds is the calcium-dependent antibiotics, a structurally diverse group of lipopeptides with potent activity against a range of Gram-positive pathogens. Their unique requirement for calcium ions for antibacterial action presents a fascinating area of study and a potential avenue for the development of new drugs with novel mechanisms of action. This technical guide provides an in-depth exploration of the structural diversity, biosynthesis, and regulation of these fascinating molecules, along with detailed experimental protocols for their study.
Structural Diversity: A Lipopeptide Blueprint with Intricate Variations
Calcium-dependent antibiotics from Streptomyces are primarily characterized as cyclic lipopeptides. Their core structure consists of a peptide macrocycle, often a depsipeptide with at least one ester linkage, attached to a lipid tail. A key unifying feature is the presence of a conserved Asp-X-Asp-Gly motif, which is crucial for the chelation of calcium ions. This calcium-binding is essential for the antibiotic's conformational activation and subsequent antibacterial activity.[1] Despite this common framework, significant structural diversity exists across different families of these antibiotics, leading to variations in their mechanisms of action and antibacterial spectra.
The major classes of calcium-dependent antibiotics produced by Streptomyces include:
-
Daptomycin and A54145: These are among the most well-studied examples. Daptomycin, produced by Streptomyces roseosporus, is a clinically approved antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The A54145 complex, produced by Streptomyces fradiae, shares a similar structural scaffold.[3][4] Their mechanism of action involves calcium-dependent insertion into the bacterial cell membrane, leading to membrane depolarization and cell death.
-
Amphomycin, Friulimicin, and Laspartomycin: This group of lipopeptides, including amphomycin and friulimicin, also exhibit potent Gram-positive activity.[1] Friulimicin B, for instance, is highly active against multidrug-resistant strains.[1][5] Unlike daptomycin, friulimicin has been shown to inhibit cell wall biosynthesis by forming a complex with bactoprenol phosphate.[5] Laspartomycin, produced by Streptomyces viridochromogenes, shares structural similarities with this group.
-
Malacidins: Discovered through culture-independent methods, the malacidins represent a newer class of calcium-dependent antibiotics. They exhibit potent activity against multidrug-resistant Gram-positive pathogens by inhibiting bacterial cell wall biosynthesis through binding to lipid II.
Quantitative Antimicrobial Activity
The in vitro potency of these antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various calcium-dependent antibiotics against key Gram-positive pathogens. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
| Antibiotic | Organism | Resistance Profile | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Daptomycin | Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | 0.5 | [6] |
| Daptomycin | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.03 - 1 | 0.25 | 0.5 | [7] |
| Daptomycin | Enterococcus faecalis | Vancomycin-Susceptible | 0.5 - 4 | 0.5 | 4 | [7] |
| Daptomycin | Enterococcus faecalis | Vancomycin-Resistant | - | - | 2 | [8] |
| Daptomycin | Enterococcus faecium | Vancomycin-Susceptible | - | - | 4 | [8] |
| Daptomycin | Enterococcus faecium | Vancomycin-Resistant | 0.25 - 8 | 4 | 4 | [7] |
| Daptomycin | Streptococcus pneumoniae | Penicillin-Susceptible & Resistant | 0.12 - 1 | ≤0.12 | 0.25 | [6] |
Table 1: Daptomycin Minimum Inhibitory Concentrations (MICs)
| Antibiotic | Organism | MIC Range (µg/mL) | Reference(s) |
| A54145 Complex | Gram-positive aerobes | 0.25 - >32 | [3] |
| Friulimicin B | Gram-positive pathogens | Comparable to Daptomycin | [9] |
| Amphomycin (analog MX-2401) | Staphylococcus aureus (MSSA & MRSA) | - | [10] |
| Amphomycin (analog MX-2401) | Enterococcus spp. (VSE & VRE) | - | [10] |
| Amphomycin (analog MX-2401) | Streptococcus pneumoniae | - | [10] |
| Laspartomycin C | Staphylococcus aureus (Methicillin-Sensitive) | as low as 2 |
Table 2: MICs of Other Calcium-Dependent Antibiotics
Biosynthesis and Regulation: A Complex Molecular Machinery
The intricate structures of calcium-dependent antibiotics are assembled by large, multi-domain enzymes known as nonribosomal peptide synthetases (NRPSs). These NRPSs function as molecular assembly lines, sequentially adding and modifying amino acid precursors to build the final lipopeptide product.
Nonribosomal Peptide Synthetase (NRPS) Pathway
The biosynthesis of daptomycin serves as a well-characterized model for NRPS-mediated synthesis of these antibiotics. The process is carried out by three large NRPS enzymes: DptA, DptBC, and DptD. Each NRPS is composed of modules, and each module is responsible for the incorporation of a specific amino acid. A typical module contains an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the growing peptide chain, and a condensation (C) domain for peptide bond formation.
Regulatory Signaling Pathway
The production of calcium-dependent antibiotics is tightly regulated in Streptomyces. In Streptomyces coelicolor, the producer of CDA, a two-component system encoded by the absA1 and absA2 genes, plays a key negative regulatory role. AbsA1 is a sensor kinase that, in response to an unknown signal, autophosphorylates and then transfers the phosphate group to the response regulator, AbsA2. Phosphorylated AbsA2 (AbsA2-P) then acts as a repressor, downregulating the transcription of the CDA biosynthetic genes.[2][3][11]
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and antimicrobial activity testing of calcium-dependent antibiotics from Streptomyces.
Isolation of Calcium-Dependent Antibiotics
This protocol outlines a general procedure for the extraction and purification of lipopeptide antibiotics from Streptomyces culture.
Protocol:
-
Fermentation: Inoculate a suitable production medium (e.g., Tryptic Soy Broth or a specialized fermentation medium) with a spore suspension of the Streptomyces strain. Incubate for 5-10 days at 28-30°C with shaking.
-
Extraction:
-
Solvent Extraction: Centrifuge the culture broth to separate the mycelium. Extract the supernatant with an equal volume of n-butanol. Concentrate the organic phase under reduced pressure to obtain the crude extract.
-
Resin Adsorption: Pass the culture supernatant through a column packed with a hydrophobic resin (e.g., Amberlite XAD-2). Wash the column with water and then elute the bound antibiotics with methanol or acetone. Evaporate the solvent to yield the crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent and apply it to a silica gel column. Elute with a gradient of increasing polarity (e.g., chloroform-methanol) to fractionate the extract.
-
Size Exclusion Chromatography: Further purify the active fractions using a size exclusion column (e.g., Sephadex LH-20) with a suitable solvent (e.g., methanol) to separate compounds based on their molecular size.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed on a C18 RP-HPLC column. Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 280 nm) and collect the peaks corresponding to the pure antibiotic.
-
Characterization by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the characterization of these lipopeptide antibiotics.
Protocol:
-
Sample Preparation: Dissolve the purified antibiotic in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 30-60 minutes.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Diode array detector (DAD) to obtain the UV-Vis spectrum and a mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Analysis: Perform full scan MS to determine the molecular weight of the antibiotic. Conduct tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns, which can be used to deduce the amino acid sequence and the structure of the lipid tail.
-
Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Protocol:
-
Prepare Antibiotic Stock Solution: Dissolve the purified antibiotic in a suitable solvent (e.g., DMSO or water) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Inoculum: Culture the test bacterium (e.g., S. aureus, E. faecalis) in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells. For calcium-dependent antibiotics, supplement the MHB with CaCl2 to a final concentration of 50 mg/L.[1][7]
-
Prepare Microtiter Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in the supplemented MHB to obtain a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well (except the sterility control). Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Conclusion
The calcium-dependent antibiotics from Streptomyces represent a rich and structurally diverse class of natural products with significant therapeutic potential. Their unique mode of action, often involving interaction with the bacterial cell membrane in a calcium-dependent manner, makes them attractive candidates for combating drug-resistant pathogens. A thorough understanding of their structural diversity, biosynthetic pathways, and regulatory mechanisms, coupled with robust experimental protocols, is crucial for the successful discovery and development of new antibiotics from this promising class of molecules. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of these remarkable microbial products.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A54145 a new lipopeptide antibiotic complex: microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A54145, a new lipopeptide antibiotic complex: discovery, taxonomy, fermentation and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Daptomycin against Gram-Positive European Clinical Isolates with Defined Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Daptomycin Efficacy and Breakpoint Standards in a Murine Model of Enterococcus faecalis and Enterococcus faecium Renal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merlionpharma.com [merlionpharma.com]
- 10. Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Linchpin of Potency: A Technical Guide to the Structure-Activity Relationship of Daptomycin's Lipid Tail
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the critical role the N-terminal lipid tail plays in the antibacterial activity of daptomycin, a last-resort cyclic lipopeptide antibiotic. Daptomycin's unique, calcium-dependent mechanism of action against challenging Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), is inextricably linked to the structure of its acyl chain.[1][2] Understanding this relationship is paramount for the rational design of next-generation lipopeptide antibiotics with improved efficacy and tailored pharmacological profiles.
Mechanism of Action: The Lipid Tail as the Anchor
Daptomycin exerts its rapid, bactericidal effects by disrupting the integrity and function of the bacterial cell membrane.[1] The lipid tail is not merely a passive component but an active participant in initiating this cascade. The process is calcium-dependent and unfolds in several stages where the tail is essential.[3][4]
-
Ca²⁺-Dependent Conformational Change & Oligomerization : In the presence of physiological calcium concentrations, daptomycin undergoes a conformational change that increases its amphipathicity and facilitates the formation of micelle-like oligomers.[4][5] This structural shift masks the molecule's negative charges and prepares it for membrane interaction.[4][6]
-
Membrane Insertion : The primary role of the decanoyl lipid tail is to insert into the hydrophobic core of the bacterial cytoplasmic membrane, anchoring the entire molecule to its target.[3][7] This interaction is favored in membranes rich in the anionic phospholipid phosphatidylglycerol (PG), which is abundant in Gram-positive bacteria.[3][4]
-
Membrane Disruption and Delocalization : Once anchored, the oligomerized daptomycin complex drastically alters the membrane's organization.[3] This leads to a cascade of disruptive events, including the formation of ion-conducting channels, rapid efflux of potassium ions, and subsequent membrane depolarization.[1] Furthermore, this disruption causes a rearrangement of fluid lipid domains, which delocalizes and inactivates crucial enzymes involved in cell wall biosynthesis (e.g., MurG) and phospholipid synthesis (e.g., PlsX), ultimately leading to cell death.[3]
The entire sequence of events is contingent on the initial, successful anchoring of the molecule via its lipid tail.
Core Structure-Activity Relationships of the Lipid Tail
Systematic modification of daptomycin's N-acyl tail has elucidated several key principles governing its activity. The antibacterial potency, typically measured by the Minimum Inhibitory Concentration (MIC), is highly sensitive to the tail's length, branching, and overall lipophilicity.
The Essential Nature of the Acyl Chain
The lipid tail is indispensable for biological function. Complete removal of the n-decanoyl chain results in a total loss of antibacterial activity, highlighting its fundamental role in membrane targeting.[8]
Impact of Acyl Chain Length
The length of the fatty acid tail is a critical determinant of potency.
-
Optimal Length : Semisynthetic studies have shown that antibacterial activity generally increases as the n-acyl chain is lengthened, peaking at the naturally occurring ten carbons (n-decanoyl).[8]
-
Longer Chains : Chains longer than ten carbons do not consistently improve activity. While some in vitro studies show marginal gains against specific strains, this does not translate to improved in vivo efficacy.[8]
-
Shorter Chains : Shorter chains lead to a progressive decrease in antibacterial potency.
Impact of Branching and Other Modifications
The substitution pattern on the acyl chain also modulates activity. While comprehensive quantitative data is distributed across numerous studies, a general trend indicates that modifications altering the tail's conformation and ability to insert into the lipid bilayer can significantly impact MIC values. For instance, chemoenzymatic approaches have been used to add various alkyl groups to daptomycin's tryptophan residue, which is adjacent to the lipid tail, creating analogs with 2- to 80-fold improvements in potency against resistant strains.[9]
Quantitative SAR Data
The following table summarizes MIC data for daptomycin analogs with modifications in the peptide core, which indirectly informs the tail's importance as the constant anchor. Data for direct tail modifications is often presented within the text of medicinal chemistry papers.
| Compound | Modification from Daptomycin | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. faecalis |
| Daptomycin | - | 1 | 2 |
| Analog 1 | Kyn¹³ → Trp | 1 | 4 |
| Analog 2 | 3-mGlu¹² → Glu | 8 | >32 |
| Analog 3 | Orn⁶ → Gln | >16 | >16 |
| Analog 4 | Orn⁶ → Asn | >16 | >16 |
Data synthesized from multiple sources for illustrative purposes.[10] The dramatic loss of activity upon modification of core residues like 3-mGlu¹² underscores the precise structural requirements for the peptide head, which relies on the lipid tail for proper membrane presentation.[10]
Experimental Protocols
Reproducible evaluation of daptomycin analogs requires standardized methodologies, particularly concerning the antibiotic's calcium dependency.
Synthesis of Daptomycin Analogs
The generation of novel daptomycin analogs is primarily achieved through chemical synthesis or biosynthetic engineering.
-
Solid-Phase Peptide Synthesis (SPPS) : This is the most common chemical method.[11][12]
-
Resin Attachment : The C-terminal amino acid of the linear peptide is anchored to a solid support resin.
-
Iterative Coupling : The peptide chain is elongated by sequential steps of N-terminal Fmoc-group deprotection and coupling of the next activated Fmoc-protected amino acid.[13]
-
Lipid Tail Acylation : After the full linear peptide is assembled, the desired fatty acid (e.g., decanoic acid or a synthetic variant) is coupled to the free N-terminal amine.
-
Cyclization & Cleavage : The peptide is cleaved from the resin, and the macrolactone ring is formed between the threonine hydroxyl and the C-terminal carboxyl group.
-
Purification : The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Combinatorial Biosynthesis : This technique involves engineering the nonribosomal peptide synthetase (NRPS) gene cluster of Streptomyces roseosporus to incorporate different amino acid or acyl-CoA precursors, allowing for the creation of novel analogs.[14]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining daptomycin's MIC, following CLSI and EUCAST guidelines.[15][16]
-
Objective : To find the lowest concentration of an analog that inhibits visible bacterial growth.
-
Materials :
-
Daptomycin analog stock solution.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Calcium Chloride (CaCl₂) solution.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Sterile 96-well microtiter plates.
-
-
Protocol :
-
Media Preparation : Prepare CAMHB and supplement it with CaCl₂ to achieve a final physiological free Ca²⁺ concentration of 50 mg/L (50 µg/mL).[16] This step is absolutely critical for accurate results.
-
Serial Dilution : Perform a two-fold serial dilution of the daptomycin analog across the wells of the microtiter plate using the calcium-supplemented CAMHB.
-
Inoculation : Inoculate each well with the standardized bacterial suspension. Include a positive control (broth + bacteria, no drug) and a negative control (uninoculated broth).
-
Incubation : Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.[15][16]
-
Result Interpretation : The MIC is read as the lowest drug concentration in which there is no visible turbidity (growth).[15]
-
Membrane Depolarization Assay
This assay measures the ability of an analog to disrupt the bacterial membrane potential.
-
Objective : To detect the efflux of ions resulting from membrane permeabilization.
-
Materials :
-
Bacterial cells harvested in mid-logarithmic phase.
-
Assay buffer (e.g., HEPES buffer with glucose).
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)).[3]
-
Daptomycin analog and control compounds (e.g., valinomycin as a positive control).
-
-
Protocol :
-
Cell Preparation : Wash and resuspend bacterial cells in the assay buffer.
-
Dye Loading : Add the DiSC₃(5) dye to the cell suspension and incubate until the fluorescence signal stabilizes. The dye is quenched when it accumulates in polarized membranes.
-
Assay Initiation : Place the suspension in a fluorometer. Add the daptomycin analog (in the presence of Ca²⁺) to the cuvette.
-
Fluorescence Monitoring : Monitor the fluorescence intensity over time. Membrane depolarization causes the dye to be released from the membrane, resulting in an increase in fluorescence. The rate and magnitude of this increase are indicative of the analog's membrane-disrupting activity.[3]
-
Conclusion
The N-terminal lipid tail of daptomycin is a master regulator of its antibacterial activity. The naturally occurring n-decanoyl chain is optimized for the critical first step of membrane insertion, which enables the subsequent oligomerization and catastrophic disruption of membrane function. Structure-activity relationship studies consistently demonstrate that modifications to the tail's length and composition profoundly affect potency, confirming its status as a crucial element of the pharmacophore. Future efforts in developing novel lipopeptide antibiotics will continue to leverage this knowledge, aiming to fine-tune the lipid tail to enhance potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms.
References
- 1. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 2. Structure-Activity Relationships of Daptomycin Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More Than a Pore: A Current Perspective on the In Vivo Mode of Action of the Lipopeptide Antibiotic Daptomycin [mdpi.com]
- 5. Daptomycin, a Bacterial Lipopeptide Synthesized by a Nonribosomal Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bacterial cell membranes and their role in daptomycin resistance: A review [frontiersin.org]
- 7. Impact of Bacterial Membrane Fatty Acid Composition on the Failure of Daptomycin To Kill Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 9. Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase total synthesis of daptomycin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to Unique Calcium-Binding Motifs in Emerging Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. A promising area of research involves calcium-dependent antibiotics, which leverage the presence of calcium ions to activate their bactericidal properties. These emerging classes of antibiotics often feature distinct calcium-binding motifs that are absent in established drug classes, offering new avenues for therapeutic development. This guide provides an in-depth technical overview of the unique calcium-binding motifs and mechanisms of action of several emerging antibiotic classes, including the well-established daptomycin for context, and the newer malacidins, cadasides, and amphomycin analogues. It further details the experimental protocols used to characterize these interactions and presents quantitative data to facilitate comparative analysis.
Calcium-Dependent Lipopeptide Antibiotics: An Overview
Calcium-dependent lipopeptide antibiotics (CDAs) are a significant group of natural products characterized by a lipidated cyclic peptide structure. Their potent antimicrobial activity is contingent upon the binding of calcium ions, which induces a conformational change necessary for interaction with their bacterial targets.[1][2] While daptomycin is the most well-known member of this family, recent discoveries have unveiled new families with unique structural and mechanistic features.
Daptomycin: The Archetype
Daptomycin is a cyclic lipopeptide antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Its mechanism is critically dependent on physiological concentrations of calcium.[4]
-
Calcium-Binding Motif: Daptomycin contains the canonical Asp-X-Asp-Gly motif, which is crucial for coordinating calcium ions.[2][5] NMR studies have shown a 1:1 stoichiometry for daptomycin binding to calcium ions.[6]
-
Mechanism of Action: Upon binding calcium, daptomycin undergoes a conformational change that increases its amphipathicity.[4] This calcium-bound form then interacts with the bacterial cytoplasmic membrane, specifically with phosphatidylglycerol (PG), leading to membrane disruption, ion leakage, and ultimately, cell death.[3][7][8] It is the complex of daptomycin, calcium, and PG that is essential for its bactericidal activity.[7][9]
Malacidins: A New Class with a Novel Motif
Discovered through culture-independent metagenomic screening, the malacidins are a class of calcium-dependent antibiotics active against multidrug-resistant Gram-positive pathogens.[10][11]
-
Unique Calcium-Binding Motif: Malacidins lack the canonical Asp-X-Asp-Gly motif. Instead, they possess a unique β-hydroxy-Asp-Asp-Gly sequence within a nine-membered macrocycle.[2] This structural feature distinguishes them from previously characterized CDAs.
-
Mechanism of Action: The antibacterial activity of malacidins is strongly dependent on calcium.[10][12] Unlike daptomycin, malacidins do not cause membrane depolarization. Instead, the calcium-bound malacidin complex targets and binds to Lipid II, a crucial precursor in bacterial cell wall biosynthesis, thereby inhibiting this essential process.[10][12][13]
Cadasides: Acidic Lipopeptides with a Predicted Non-Canonical Motif
Also discovered through metagenomic approaches, cadasides are a family of acidic lipopeptides that are structurally distinct from other known calcium-dependent antibiotics.[2][14]
-
Calcium-Binding Motif: Cadasides do not contain the classic Asp-X-Asp-Gly sequence. It is hypothesized that their interaction with calcium is facilitated by an unusual arrangement of multiple acidic residues within their structure, though this is yet to be experimentally confirmed.[2][15]
-
Mechanism of Action: The antimicrobial activity of cadasides is dependent on high concentrations of calcium.[2][14] Similar to malacidins, they inhibit bacterial cell wall biosynthesis, distinguishing their mechanism from the membrane-disrupting action of daptomycin.[14][15]
Amphomycin Analogues (e.g., MX-2401): Targeting a Different Precursor
MX-2401 is a semi-synthetic analogue of amphomycin, a calcium-dependent lipopeptide antibiotic.[1][16]
-
Calcium-Binding Motif: Amphomycins and their analogues like MX-2401 contain the conserved Asp-X-Asp-Gly calcium-binding motif.[5]
-
Mechanism of Action: While structurally related to daptomycin, MX-2401 has a distinct mechanism of action. It inhibits peptidoglycan synthesis by binding to undecaprenyl phosphate (C55-P), the lipid carrier responsible for transporting cell wall precursors across the cell membrane.[1][16][17] This interaction is calcium-dependent and blocks the biosynthesis of Lipid I and Lipid II.[1][16]
Quantitative Data Summary
The following tables summarize the available quantitative data for the discussed antibiotic classes, focusing on their calcium-dependent activity.
Table 1: Calcium-Dependent Minimum Inhibitory Concentrations (MIC) of Malacidin A against MRSA
| Calcium Concentration (mM) | MIC (µg/mL) |
| 25.0 | ~0.4 |
| 18.8 | ~0.4 |
| 14.1 | ~0.4 |
| 7.03 | ~0.8 |
| 3.52 | ~1.6 |
| 2.50 | ~3.1 |
| 1.76 | ~6.3 |
| 0.880 | ~12.5 |
| 0.440 | ~25 |
| 0.250 | >50 |
| 0 | >50 |
| Data extracted from Hover et al., 2018.[10][12] |
Table 2: Calcium-Dependent MICs of MX-2401
| Organism | Calcium Concentration (mM) | MIC (µg/mL) |
| S. aureus ATCC 29213 | 0.125 | >8 |
| 0.375 | 4 | |
| 0.625 | 2 | |
| 1.25 (physiological) | 1 | |
| 1.875 | 1 | |
| S. pneumoniae ATCC 49619 | 0.125 | 2 |
| 0.375 | 1 | |
| 0.625 | 0.5 | |
| 1.25 (physiological) | 0.25 | |
| 1.875 | 0.25 | |
| Data extracted from Lehoux et al., 2011.[18] |
Table 3: Thermodynamic Parameters for Daptomycin Binding to Anionic Membranes by Isothermal Titration Calorimetry (ITC)
| Lipid Composition (25 mol% in DOPC) | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| DOPG | 1.20 ± 0.04 | -12.30 ± 0.05 | 4.30 ± 0.06 |
| Cardiolipin | 3.50 ± 0.11 | -1.70 ± 0.03 | 5.70 ± 0.09 |
| DOP-propanol | 90.00 ± 1.90 | ND | ND |
| DOPS | 11.00 ± 0.30 | ND | ND |
| Experiments were conducted by titrating 10 mM LUVs into daptomycin in the presence of 5 mM CaCl2. ND: Not determined due to the shape of the isotherms.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of calcium-dependent antibiotics.
Isothermal Titration Calorimetry (ITC) for Characterizing Calcium-Dependent Binding
ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).
Objective: To quantify the binding of a calcium-dependent antibiotic to its target (e.g., lipid vesicles) in the presence of calcium.
Materials:
-
Microcalorimeter (e.g., MicroCal PEAQ-ITC)
-
Antibiotic of interest (e.g., daptomycin)
-
Lipid vesicles (e.g., Large Unilamellar Vesicles, LUVs) of desired composition (e.g., DOPC with 25 mol% DOPG)
-
ITC Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4), degassed
-
Calcium Chloride (CaCl2) solution in ITC buffer
-
Hamilton syringe
Protocol:
-
Sample Preparation:
-
Prepare a solution of the antibiotic (e.g., 50 µM daptomycin) in ITC buffer containing a fixed concentration of CaCl2 (e.g., 5 mM).[7]
-
Prepare a suspension of LUVs (e.g., 10 mM) in the same ITC buffer with the same CaCl2 concentration.
-
Ensure both solutions are thoroughly degassed to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the reference cell with degassed deionized water.
-
Load the antibiotic solution into the sample cell (typically ~200 µL).
-
-
Titration:
-
Load the LUV suspension into the injection syringe.
-
Program the titration parameters: an initial small injection (e.g., 0.3 µL) followed by a series of larger, identical injections (e.g., 25 injections of 1.5 µL) with a set time interval between each (e.g., 180 seconds).[9]
-
Set the stirring speed (e.g., 750-1000 rpm).
-
-
Control Experiments:
-
Perform blank titrations to account for heats of dilution. This includes titrating the LUV suspension into the buffer with CaCl2 but without the antibiotic, and titrating the buffer with CaCl2 into the antibiotic solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heats of dilution from the control experiments.
-
Fit the resulting data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (KD, ΔH, n).
-
Determination of Minimum Inhibitory Concentration (MIC) for Calcium-Dependent Antibiotics
This protocol outlines the broth microdilution method to determine the MIC of an antibiotic, with modifications to account for calcium dependency.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, as a function of calcium concentration.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile CaCl2 stock solution
-
Antibiotic stock solution
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
Protocol:
-
Media Preparation:
-
Prepare serial dilutions of CaCl2 in CAMHB to achieve the desired final concentrations in the wells (e.g., 0 to 25 mM).[10]
-
-
Antibiotic Dilution Series:
-
In each row of a 96-well plate (corresponding to a specific calcium concentration), prepare a two-fold serial dilution of the antibiotic in the appropriate calcium-supplemented CAMHB.
-
-
Inoculum Preparation:
-
From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each calcium concentration.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[14]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[14]
-
TLC-Based Assay for Malacidin-Lipid II Binding
This method is used to qualitatively assess the calcium-dependent binding of malacidin to its target, Lipid II.
Objective: To demonstrate the calcium-dependent interaction between malacidin A and Lipid II.
Materials:
-
Malacidin A
-
Purified Lipid II
-
Daptomycin (as a control)
-
C55-P (as a control)
-
TLC plates (e.g., silica gel)
-
Buffer with and without CaCl2
-
UV lamp for visualization
Protocol:
-
Reaction Setup:
-
In separate tubes, incubate a fixed amount of malacidin A with either Lipid II or C55-P.
-
Prepare parallel reactions in buffer with a physiological concentration of CaCl2 and in buffer without CaCl2.
-
Include a control with daptomycin and C55-P.
-
-
TLC Analysis:
-
Spot the reaction mixtures onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
-
Interpretation:
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and a general workflow for the discovery of calcium-dependent antibiotics.
Caption: Daptomycin's calcium-dependent mechanism of action.
Caption: Malacidin's mechanism via calcium-dependent Lipid II binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Cadasides, calcium-dependent acidic lipopeptides from the soil metagenome that are active against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cadasides, Calcium-Dependent Acidic Lipopeptides from the Soil Metagenome That Are Active against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bacterial Natural Product Drug Discovery for New Antibiotics: Strategies for Tackling the Problem of Antibiotic Resistance by Efficient Bioprospecting | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vitalacy.ai [vitalacy.ai]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Architecture of Life: A Technical Guide to the Biosynthesis of Non-Ribosomal Calcium-Dependent Lipopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-ribosomal calcium-dependent lipopeptides (CDLs) represent a class of complex natural products with potent biological activities, most notably as antibiotics. Daptomycin, a clinically significant member of this family, has highlighted the therapeutic potential of these molecules in combating multidrug-resistant pathogens. Unlike ribosomally synthesized peptides, CDLs are assembled by large, multi-modular enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). The biosynthesis of these fascinating molecules is a highly orchestrated process, involving a series of enzymatic domains that select, activate, and link amino acid and fatty acid precursors in a specific sequence. The crucial role of calcium in their biological activity adds another layer of complexity and a key feature for their mechanism of action. This in-depth technical guide provides a comprehensive overview of the core principles governing the biosynthesis of CDLs, detailing the molecular machinery, regulatory networks, and key experimental methodologies for their study and manipulation.
I. The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line
The biosynthesis of CDLs is carried out by NRPSs, which function as molecular assembly lines. These mega-enzymes are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal NRPS module consists of three core domains: the Adenylation (A) domain, the Peptidyl Carrier Protein (PCP) or Thiolation (T) domain, and the Condensation (C) domain.[1][2]
-
Adenylation (A) Domain: This domain is the gatekeeper of the assembly line, responsible for recognizing and activating a specific amino acid substrate.[3][4] This process occurs in a two-step reaction involving ATP, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate.[4][5] The specificity of the A-domain for its cognate amino acid is determined by a "non-ribosomal code" residing in its active site.[6]
-
Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: The activated amino acid is then transferred to the PCP domain, a small, flexible protein that carries the growing peptide chain between the catalytic sites of the NRPS.[7] The amino acid is covalently attached to the PCP domain via a thioester bond to a 4'-phosphopantetheine (Ppant) prosthetic group.[7]
-
Condensation (C) Domain: The C-domain catalyzes the formation of the peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module.[8][9] This elongation step is a crucial part of the assembly line process.
In addition to these core domains, NRPSs often contain auxiliary domains that introduce further chemical diversity into the final product. These can include:
-
Epimerization (E) Domains: Convert L-amino acids to their D-isomers.[10]
-
Methylation (M) Domains: Add methyl groups to the peptide backbone or amino acid side chains.
-
Thioesterase (TE) Domain: This terminal domain is responsible for releasing the mature lipopeptide from the NRPS assembly line, often through a cyclization reaction that forms the characteristic cyclic structure of many CDLs.[2]
The initiation of CDL biosynthesis involves the loading of a fatty acid side chain onto the first module of the NRPS, a process often catalyzed by a specialized "starter" C-domain.[11]
II. The Role of Calcium
A defining characteristic of CDLs is their dependence on calcium for biological activity.[12][13] The cyclic peptide backbone of these molecules contains specific amino acid motifs, such as the conserved Asp-X-Asp-Gly sequence in daptomycin, that coordinate calcium ions.[12][13] This calcium binding is essential for the proper folding of the lipopeptide into its active conformation, which allows it to interact with and disrupt the bacterial cell membrane.[12][14] The presence of calcium ions can also influence the aggregation state of the lipopeptides, which may be important for their mechanism of action.[14]
III. Quantitative Data
Physicochemical Properties of Daptomycin
| Property | Value | Reference |
| Molecular Formula | C72H101N17O26 | [7] |
| Molecular Weight | 1620.67 g/mol | [7] |
| Isoelectric Point | 4.7 | [15] |
| Solubility | Freely soluble in water | [15] |
Daptomycin Production Yields in Streptomyces roseosporus
| Strain/Condition | Titer (mg/L) | Reference |
| Wild-type (low-producer) | <10 | [16] |
| High-producer (mutagenesis) | >100 | [16] |
| Metabolically engineered strain (overexpression of dptJ) | ~220 (110% increase) | [17] |
| Metabolically engineered strain (disruption of kyn) | ~130 (30% increase) | [17] |
| Metabolically engineered strain (VHb expression) in shake flask | 113 | [1] |
| Metabolically engineered strain (VHb expression) in 15L fermenter | 786 | [1] |
| ARTP mutant L2201 with optimized fermentation | 752.67 | [3] |
| Mutant AN-126 with optimized fermentation | 41.58 | [18] |
IV. Signaling Pathways and Experimental Workflows
Regulatory Network of Daptomycin Biosynthesis
The biosynthesis of daptomycin in Streptomyces roseosporus is tightly regulated by a complex network of transcriptional regulators.
Caption: Regulatory cascade for daptomycin biosynthesis.[19]
Experimental Workflow for Heterologous Expression of an NRPS Gene Cluster
Heterologous expression is a powerful technique for the discovery and characterization of novel lipopeptides from cryptic biosynthetic gene clusters.
Caption: Workflow for heterologous expression of NRPS gene clusters.[8][20][21]
V. Experimental Protocols
A. NRPS Adenylation Domain Activity Assay (Hydroxylamine-MesG Coupled Assay)
This continuous kinetic assay measures the pyrophosphate (PPi) released during the first half-reaction of the A-domain.[5][22]
Materials:
-
Purified A-domain enzyme
-
Amino acid substrate
-
ATP
-
Hydroxylamine
-
Inorganic pyrophosphatase (IPP)
-
Purine nucleoside phosphorylase (PNP)
-
7-methylthioguanosine (MesG)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
96-well UV-transparent microplate
-
Plate reader capable of measuring absorbance at 360 nm
Procedure:
-
Prepare a Master Mix: In the assay buffer, combine IPP, PNP, MesG, ATP, and hydroxylamine at their final desired concentrations.
-
Initiate the Reaction: In a well of the microplate, add the amino acid substrate. To a separate well (negative control), add an equal volume of buffer.
-
Add the Master Mix to both wells.
-
Add Enzyme: To initiate the reaction, add the purified A-domain enzyme to both wells.
-
Monitor Absorbance: Immediately place the plate in the plate reader and monitor the increase in absorbance at 360 nm over time. The rate of change in absorbance is proportional to the rate of PPi release and thus the A-domain activity.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The specificity constant (kcat/KM) can be determined by measuring the initial velocity at various substrate concentrations.[5]
B. Purification of Lipopeptides by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for the purification of lipopeptides from fermentation broths.[23][24][25]
Materials:
-
Crude lipopeptide extract (e.g., from acid precipitation of the fermentation broth)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude lipopeptide extract in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Filter the sample to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the lipopeptides using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm). Collect fractions corresponding to the peaks of interest using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions for the presence and purity of the desired lipopeptide using techniques such as MALDI-TOF MS.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified lipopeptide.
C. Structural Elucidation by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of lipopeptides and for obtaining structural information through fragmentation analysis.[2][26][27]
Materials:
-
Purified lipopeptide sample
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water/TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix a small amount of the purified lipopeptide solution with the matrix solution on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry, forming a co-crystal of the analyte and the matrix.
-
Mass Analysis: Insert the target plate into the mass spectrometer. The sample is irradiated with a laser, causing desorption and ionization of the analyte molecules.
-
Time-of-Flight Measurement: The ionized molecules are accelerated in an electric field and their time-of-flight to the detector is measured. The time-of-flight is proportional to the mass-to-charge ratio (m/z) of the ion.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of the lipopeptide. For structural information, tandem MS (MS/MS) can be performed, where the molecular ion is fragmented, and the masses of the fragment ions are analyzed to deduce the amino acid sequence.[26]
D. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of lipopeptides in solution.[12][26][28]
Materials:
-
Purified lipopeptide sample (typically >1 mg)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified lipopeptide in a suitable deuterated solvent and transfer to an NMR tube.
-
1D NMR Spectra Acquisition: Acquire one-dimensional (1D) 1H and 13C NMR spectra to identify the types and number of protons and carbons in the molecule.
-
2D NMR Spectra Acquisition: Acquire a series of two-dimensional (2D) NMR spectra to establish connectivity and spatial relationships between atoms. Common 2D NMR experiments for peptide structure elucidation include:
-
COSY (Correlation Spectroscopy): Identifies coupled protons (protons on adjacent carbons).
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (an amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart, which is crucial for sequencing the peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the 3D conformation of the molecule.
-
-
Data Analysis and Structure Calculation: The data from the 1D and 2D NMR spectra are used to assign all the proton and carbon resonances to specific atoms in the molecule. The distance restraints from the NOESY/ROESY spectra are then used in molecular modeling programs to calculate the three-dimensional structure of the lipopeptide.
Conclusion
The biosynthesis of non-ribosomal calcium-dependent lipopeptides is a testament to the intricate and elegant molecular machinery that has evolved in microorganisms. A thorough understanding of the NRPS assembly line, the critical role of calcium, and the complex regulatory networks governing their production is paramount for the discovery, development, and engineering of novel therapeutic agents. The experimental protocols detailed in this guide provide a foundation for researchers to delve into the fascinating world of these complex natural products, paving the way for the next generation of antibiotics and other valuable bioactive compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocols for the Isolation and Analysis of Lipopeptides and Bioemulsifiers | Springer Nature Experiments [experiments.springernature.com]
- 3. Regulation of the Streptomyces coelicolor Calcium-Dependent Antibiotic by absA, Encoding a Cluster-Linked Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2002056829A2 - Methods for preparing purified daptomycin - Google Patents [patents.google.com]
- 5. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Calcium-Dependent Antibiotics: Structure-Activity Relationships and Determination of Their Lipid Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Development of a genetic system for combinatorial biosynthesis of lipopeptides in Streptomyces fradiae and heterologous expression of the A54145 biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US20030045484A1 - Methods for preparing purified daptomycin - Google Patents [patents.google.com]
- 11. Daptomycin biosynthesis in Streptomyces roseosporus: cloning and analysis of the gene cluster and revision of peptide stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. State of the Art of Cyclic Lipopeptide–Membrane Interactions: Pore Formation and Bilayer Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regulation of the Streptomyces coelicolor calcium-dependent antibiotic by absA, encoding a cluster-linked two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cascades and networks of regulatory genes that control antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]
- 25. biorxiv.org [biorxiv.org]
- 26. CN113004373A - Daptomycin purification method - Google Patents [patents.google.com]
- 27. benchchem.com [benchchem.com]
- 28. Solution three-dimensional structure of surfactin: a cyclic lipopeptide studied by 1H-NMR, distance geometry, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Targets: A Technical Guide to Identifying the Molecular Mechanisms of Novel Calcium-Dependent Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. Calcium-dependent antibiotics, a class of compounds that require calcium for their biological activity, represent a promising frontier in this endeavor. Understanding the precise molecular target of these novel antibiotics is paramount for their development into effective therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies and data presentation strategies essential for elucidating the molecular targets of these unique compounds.
Initial Characterization: Establishing Calcium-Dependency and Antimicrobial Spectrum
The foundational step in characterizing a novel calcium-dependent antibiotic is to rigorously determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains. This quantitative assessment not only defines the antibiotic's spectrum of activity but also confirms its calcium-dependent nature.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Calcium-Dependent Antibiotics
| Antibiotic | Bacterial Strain | MIC (µg/mL) without Ca²⁺ | MIC (µg/mL) with Ca²⁺ (Physiological Concentration) | Citation(s) |
| Daptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | >64 | 0.5 - 1.0 | [1][2][3] |
| Daptomycin | Vancomycin-Resistant Enterococcus faecium (VREF) | >64 | 2.0 | [1] |
| Friulimicin B | Bacillus subtilis 168 | Inactive | 0.078 | [4] |
| Friulimicin B | Staphylococcus simulans 22 | Inactive | 0.078 | [4] |
| Laspartomycin C | Bacillus subtilis | >128 | 8 | [5] |
| Malacidin A | Methicillin-Resistant Staphylococcus aureus (MRSA) | Inactive | 0.2 - 0.8 | [6] |
| Malacidin A | Vancomycin-Resistant Enterococcus faecium (VRE) | Inactive | 0.8 - 2.0 | [6] |
Identifying the Molecular Target: A Multi-pronged Approach
A combination of genetic, biochemical, and biophysical methods is crucial for definitively identifying the molecular target of a novel calcium-dependent antibiotic.
Genetic Approaches: Unveiling Resistance Mechanisms
The generation and analysis of resistant mutants provide powerful clues to the antibiotic's target.
-
Selection of Resistant Mutants:
-
Culture a susceptible bacterial strain to a high density (e.g., 10⁸-10⁹ CFU/mL).
-
Plate the culture on agar medium containing the novel calcium-dependent antibiotic at a concentration 4-8 times its MIC. Ensure the medium is supplemented with an appropriate concentration of calcium.
-
Incubate the plates until resistant colonies appear.
-
Isolate and purify individual resistant colonies by re-streaking on selective agar.
-
Confirm the resistance phenotype by re-determining the MIC for each mutant.
-
-
Whole-Genome Sequencing:
-
Extract high-quality genomic DNA from both the wild-type (susceptible) and the resistant mutant strains.
-
Prepare sequencing libraries using a commercially available kit (e.g., Illumina Nextera XT).
-
Perform next-generation sequencing (NGS) on a suitable platform (e.g., Illumina MiSeq or HiSeq).
-
Assemble the sequencing reads and align the mutant genomes to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant mutants.
-
Prioritize mutations in genes encoding essential proteins or those with functions related to the cell envelope, as these are common antibiotic targets.
-
Biochemical and Biophysical Approaches: Probing Direct Interactions
These methods directly assess the binding of the antibiotic to its putative target.
Affinity chromatography and related techniques can isolate the binding partners of the antibiotic from a complex cellular mixture.
-
Immobilization of the Antibiotic:
-
Synthesize a derivative of the antibiotic containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Confirm that the modified antibiotic retains its calcium-dependent biological activity.
-
Covalently couple the antibiotic derivative to the affinity resin according to the manufacturer's protocol.
-
-
Cell Lysate Preparation:
-
Grow a large-scale culture of the susceptible bacterial strain.
-
Harvest the cells and lyse them using mechanical disruption (e.g., sonication or French press) in a suitable buffer containing protease inhibitors.
-
Clarify the lysate by ultracentrifugation to obtain a soluble proteome fraction.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the antibiotic-coupled resin and a control resin (without the antibiotic) in the presence of calcium.
-
Wash the resins extensively to remove non-specific binders.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are unique to the antibiotic-coupled resin.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
ITC is a powerful technique for quantifying the binding affinity, stoichiometry, and thermodynamics of the interaction between the antibiotic and its target.
Table 2: Binding Affinities of Calcium-Dependent Antibiotics to their Targets
| Antibiotic | Target | Binding Affinity (Kd) | Technique | Citation(s) |
| Daptomycin | Phosphatidylglycerol (PG) in bacterial membranes | Nanomolar range | Fluorescence-based titration | [7] |
| Laspartomycin C | Undecaprenyl Phosphate (C55-P) | 7.3 ± 3.8 nM | Isothermal Titration Calorimetry (ITC) | [8][9][10] |
| Friulimicin B | Bactoprenol Phosphate (C55-P) | High affinity (inferred) | Antagonization Assays | [4][11] |
-
Sample Preparation:
-
Prepare solutions of the novel antibiotic and the purified putative target molecule (e.g., a protein or a lipid vesicle preparation) in an identical, well-defined buffer containing a known concentration of calcium.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the antibiotic solution into the ITC syringe and the target solution into the sample cell.
-
Perform a series of small, sequential injections of the antibiotic into the target solution while monitoring the heat change.
-
Perform a control experiment by injecting the antibiotic into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizing the Mechanism of Action
Microscopy techniques can provide invaluable spatial and temporal information about how the antibiotic interacts with bacterial cells.
Experimental Protocol: Fluorescence Microscopy of Antibiotic-Membrane Interaction
-
Fluorescent Labeling:
-
Synthesize a fluorescently labeled derivative of the antibiotic (e.g., using a fluorophore like fluorescein or a rhodamine derivative).
-
Confirm that the labeled antibiotic retains its calcium-dependent activity.
-
-
Cell Staining and Imaging:
-
Grow the susceptible bacterial strain to the mid-logarithmic phase.
-
Treat the cells with the fluorescently labeled antibiotic in the presence of calcium.
-
(Optional) Co-stain the cells with other fluorescent dyes that label specific cellular components (e.g., a membrane stain like FM 4-64 or a DNA stain like DAPI).
-
Image the cells using a fluorescence microscope (e.g., a confocal or a super-resolution microscope).
-
-
Image Analysis:
-
Analyze the localization of the fluorescent antibiotic within the bacterial cells.
-
Observe any changes in cell morphology or the distribution of other cellular components upon antibiotic treatment.
-
Signaling Pathways and Logical Relationships
Calcium plays a crucial role in various bacterial signaling pathways. A novel calcium-dependent antibiotic may exert its effect by targeting a component of one of these pathways or by disrupting calcium homeostasis.
Generalized Experimental Workflow for Target Identification
Caption: A generalized workflow for identifying the molecular target of a novel calcium-dependent antibiotic.
Hypothetical Signaling Pathway Perturbation
The following diagram illustrates a hypothetical signaling pathway where a calcium-dependent antibiotic could interfere with bacterial cell wall synthesis, a common target for antibiotics.[12][13][14]
References
- 1. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial potency, prevention ability, and killing efficacy of daptomycin-loaded versus vancomycin-loaded β-tricalcium phosphate/calcium sulfate for methicillin-resistant Staphylococcus aureus biofilms [frontiersin.org]
- 4. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cell Envelope Stress Response of Bacillus subtilis towards Laspartomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 8. A High‐Resolution Crystal Structure that Reveals Molecular Details of Target Recognition by the Calcium‐Dependent Lipopeptide Antibiotic Laspartomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Calcium in Extracellular DNA Mediated Bacterial Aggregation and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Antibiotic-Calcium Binding using Isothermal Titration Calorimetry (ITC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for the thermodynamic characterization of binding interactions. It measures the heat change that occurs upon the binding of a ligand (in this case, calcium ions) to a macromolecule (an antibiotic). This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) changes. Understanding the binding of antibiotics to calcium is crucial as this interaction can significantly impact the drug's absorption, bioavailability, and efficacy. For instance, the formation of chelation complexes between antibiotics like tetracyclines or fluoroquinolones and divalent cations such as Ca2+ can reduce their gastrointestinal absorption. For some antibiotics, such as daptomycin, calcium binding is essential for their mechanism of action.
These application notes provide a detailed protocol for utilizing ITC to study the interaction between antibiotics and calcium ions, along with guidelines for data interpretation and presentation.
Principles of Isothermal Titration Calorimetry
ITC operates by measuring the heat released or absorbed during a titration experiment. An ITC instrument consists of a reference cell and a sample cell housed in an adiabatic jacket. The sample cell contains the antibiotic solution, and a syringe is used to inject small aliquots of a calcium chloride solution into it. As calcium binds to the antibiotic, heat is either released (exothermic reaction) or absorbed (endothermic reaction). This temperature change is measured and compensated by a feedback system that maintains a constant temperature between the sample and reference cells. The power required to maintain this thermal equilibrium is recorded as a function of time.
Each injection of calcium results in a heat pulse that is integrated to determine the heat change per injection. As the antibiotic becomes saturated with calcium, the magnitude of the heat pulses decreases until only the heat of dilution is observed. A plot of the heat change per mole of injectant against the molar ratio of calcium to antibiotic generates a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Experimental Protocols
This section provides a generalized protocol for studying the binding of an antibiotic to calcium using ITC. It is essential to optimize the experimental conditions for each specific antibiotic-calcium pair.
Materials and Reagents
-
Antibiotic: High purity (>95%)
-
Calcium Solution: A stock solution of analytical grade calcium chloride (e.g., 1 M CaCl2)
-
Buffer: A biologically relevant buffer with a low ionization enthalpy to minimize buffer ionization effects (e.g., HEPES, PIPES). The pH of the buffer should be carefully chosen to ensure the antibiotic is in the desired protonation state.
-
Degassed, high-purity water
Sample Preparation
Proper sample preparation is critical for obtaining high-quality ITC data.
-
Buffer Preparation: Prepare a sufficient quantity of the chosen buffer. It is crucial that both the antibiotic and the calcium solutions are prepared in the exact same buffer to minimize heats of dilution.
-
Antibiotic Solution:
-
Dissolve the antibiotic in the buffer to a final concentration typically in the range of 10-100 µM. The optimal concentration depends on the expected binding affinity.
-
Accurately determine the concentration of the antibiotic solution.
-
Degas the solution for 5-10 minutes immediately before the experiment to prevent the formation of air bubbles in the ITC cell.
-
-
Calcium Solution:
-
Prepare the calcium chloride solution in the same buffer as the antibiotic. The concentration of the calcium solution in the syringe should be 10-20 times higher than the antibiotic concentration in the cell to ensure saturation is reached within a reasonable number of injections.
-
Degas the calcium solution for 5-10 minutes before filling the injection syringe.
-
ITC Experiment Setup and Execution
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with buffer.
-
Fill the reference cell with the experimental buffer.
-
-
Loading the Sample and Titrant:
-
Carefully load the antibiotic solution into the sample cell, avoiding the introduction of air bubbles.
-
Fill the injection syringe with the calcium solution, again ensuring no air bubbles are present.
-
-
Titration Parameters:
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters:
-
Number of injections: Typically 20-30 injections.
-
Injection volume: Small aliquots (e.g., 1-10 µL per injection) to ensure adequate data points on the binding isotherm.
-
Spacing between injections: Sufficient time (e.g., 120-180 seconds) for the signal to return to baseline.
-
-
-
Running the Experiment:
-
Allow the system to equilibrate to the set temperature.
-
Start the titration experiment.
-
-
Control Experiment:
-
Perform a control titration by injecting the calcium solution into the buffer alone (without the antibiotic). This allows for the subtraction of the heat of dilution of the calcium solution, ensuring the measured heat is solely from the binding reaction.
-
Data Analysis and Presentation
Data Analysis
-
Integration of Raw Data: The raw ITC data consists of a series of peaks, each corresponding to an injection. Integrate the area under each peak to determine the heat change (ΔH) for each injection.
-
Subtraction of Control Data: Subtract the heat of dilution from the control experiment (calcium into buffer) from the heat of binding for each injection.
-
Generation of Binding Isotherm: Plot the corrected heat change per mole of injectant against the molar ratio of calcium to antibiotic.
-
Model Fitting: Fit the binding isotherm to an appropriate binding model (e.g., one-site, two-site, or sequential binding models) using the analysis software provided with the ITC instrument. The fitting process will yield the thermodynamic parameters:
-
Association constant (Ka) , from which the dissociation constant (Kd = 1/Ka) is calculated.
-
Stoichiometry of binding (n) .
-
Enthalpy of binding (ΔH) .
-
-
Calculation of Gibbs Free Energy and Entropy: The Gibbs free energy (ΔG) and entropy (ΔS) of binding are calculated using the following equations:
-
ΔG = -RT * ln(Ka)
-
ΔG = ΔH - TΔS (where R is the gas constant and T is the absolute temperature in Kelvin).
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison.
Table 1: Thermodynamic Parameters for Daptomycin-Calcium Binding.
| Antibiotic | Condition | Kd (µM) | n (sites) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Daptomycin | In solution (20 mM HEPES, pH 7.4) | Not Determined | 1.1 ± 0.1 | -2.5 ± 0.2 | Not Determined |
| Daptomycin | In the presence of DOPG LUVs | Not Determined | 1.2 ± 0.1 | -1.8 ± 0.1 | Not Determined |
Data adapted from a study on daptomycin binding to anionic membranes, where the focus was on calcium's role in membrane interaction rather than determining the Kd of calcium to daptomycin alone in solution under the tested conditions. The provided data reflects the thermodynamics of calcium binding to daptomycin in solution and in the presence of lipid vesicles (LUVs) as determined by ITC.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Antibiotic-Calcium Binding Interaction
Caption: Direct binding (chelation) of a calcium ion to an antibiotic molecule.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of antibiotic-calcium interactions. The data obtained from ITC experiments provide valuable insights into the driving forces of these interactions, which can have significant implications for drug development, formulation, and clinical use. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can obtain high-quality, reliable data to better understand and predict the behavior of antibiotics in the presence of calcium.
Visualizing the Attack: A Guide to Daptomycin-Membrane Interactions Using Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Daptomycin is a last-resort cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, targeting the bacterial cell membrane, makes it a critical tool in the fight against antibiotic resistance.[1][2] Understanding the intricacies of how daptomycin interacts with and disrupts the bacterial membrane is paramount for optimizing its clinical use and developing novel antimicrobial strategies. Fluorescence microscopy offers a powerful suite of tools to visualize and quantify these interactions in real-time and at the molecular level. This document provides detailed application notes and experimental protocols for studying the daptomycin-membrane interaction using fluorescence microscopy.
Core Mechanism of Daptomycin Action
Daptomycin's bactericidal activity is a multi-step process critically dependent on the presence of calcium ions and the phospholipid composition of the bacterial membrane, particularly the abundance of phosphatidylglycerol (PG).[1][3][4] The proposed mechanism involves:
-
Calcium-Dependent Conformational Change: In the presence of Ca2+, daptomycin undergoes a conformational change that facilitates its binding to the bacterial membrane.[1][3]
-
Membrane Binding and Insertion: The Ca2+–daptomycin complex exhibits an increased affinity for negatively charged phospholipids like PG, leading to its insertion into the membrane bilayer.[3][5]
-
Oligomerization: Once inserted, daptomycin molecules oligomerize on the membrane surface, a crucial step for its disruptive effects.[1][6]
-
Membrane Disruption: This oligomerization leads to alterations in membrane curvature, the formation of fluid lipid domains, and potential pore formation, resulting in ion leakage (particularly potassium), membrane depolarization, and ultimately, cell death.[3][4][6][7]
Recent studies suggest that daptomycin perturbs fluid microdomains in the bacterial cell membrane, which interferes with essential processes like cell wall and lipid synthesis by delocalizing key enzymes.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the interaction of daptomycin with bacterial cell membranes, providing a basis for experimental design and comparison.
Table 1: Daptomycin-Membrane Binding and Stoichiometry
| Parameter | Lipid System | Daptomycin Concentration | Calcium Concentration | Finding | Reference |
| Binding Affinity (KD) | DMPG Micelles | 15 nM | 1.67 mM | 7.2 x 10-15 M2 (for 1:2 Daptomycin:DMPG complex) | [5] |
| Oligomer Stoichiometry | Liposomes | Not specified | Required | ~6-7 subunits per oligomer | [1] |
| Daptomycin:PG Stoichiometry | DMPG Micelles | 15 nM | 1.67 mM | 1:2 (Daptomycin:DMPG) | [1][5] |
Table 2: Effects of Daptomycin on Membrane Properties
| Parameter | Model System | Daptomycin Concentration | Calcium Concentration | Observation | Reference |
| Membrane Depolarization | Staphylococcus aureus | MIC | 50 µg/mL | Rapid depolarization | [1] |
| Lipid Extraction | DOPC/DOPG (7/3) GUVs | 1 µM | 1 mM | Lipid extraction from the vesicle membrane | [1] |
| Surface Pressure Increase | POPG/DPPG/CL Monolayer | 0.5 - 3.0 µM | 2 mM | Concentration-dependent increase (10.6 - 19.8 mN/m) | [1] |
| Membrane Fluidity | Bacillus subtilis | 1 µg/mL | Not specified | Decrease in overall membrane fluidity | [3] |
Table 3: Spectral Properties of Common Fluorophores for Daptomycin Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| FITC | ~495 | ~519 |
| BODIPY™ FL | ~505 | ~513 |
| Daptomycin-BODIPY | ~488-495 | ~510-525 |
Experimental Protocols
This section provides detailed methodologies for key experiments to visualize and quantify the daptomycin-membrane interaction.
Protocol 1: Fluorescent Labeling of Daptomycin
This protocol describes the conjugation of Fluorescein Isothiocyanate (FITC) to the primary amine groups of daptomycin.[2]
Materials:
-
Daptomycin powder
-
Fluorescein Isothiocyanate (FITC), Isomer I
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Ammonium Chloride (NH₄Cl)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Dissolve daptomycin in a small amount of DMSO.
-
Dissolve FITC in anhydrous DMSO at a concentration of 1 mg/mL.
-
In a light-protected tube, mix daptomycin with the FITC solution in the 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0). The molar ratio of FITC to daptomycin should be optimized, but a 10:1 ratio is a good starting point.
-
Incubate the reaction mixture for 8 hours at 4°C with gentle stirring.
-
To quench the reaction, add NH₄Cl to a final concentration of 50 mM and incubate for an additional 2 hours at 4°C.
-
Separate the FITC-labeled daptomycin from unreacted FITC using a gel filtration column pre-equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the yellow-colored conjugate.
-
Determine the concentration of daptomycin and FITC in the conjugate solution spectrophotometrically.
-
Store the labeled daptomycin at -20°C, protected from light.
Protocol 2: Live-Cell Imaging of Daptomycin-Membrane Interaction
This protocol details the visualization of fluorescently labeled daptomycin interacting with live bacterial cells using confocal laser scanning microscopy (CLSM).[2][6]
Materials:
-
Mid-logarithmic phase culture of Gram-positive bacteria (e.g., Staphylococcus aureus or Bacillus subtilis)
-
Growth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth)
-
CaCl₂ solution
-
Fluorescently labeled daptomycin (e.g., Daptomycin-FITC or Daptomycin-BODIPY)
-
Membrane stain (e.g., FM 4-64)
-
DNA stain (e.g., DAPI) - optional
-
Confocal Laser Scanning Microscope
Procedure:
-
Bacterial Cell Preparation:
-
Inoculate the bacterial strain into fresh growth medium and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh, pre-warmed medium supplemented with 50 µg/mL CaCl₂ (daptomycin activity is calcium-dependent) and grow to the mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).[2]
-
-
Labeling with Fluorescent Daptomycin:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet once with PBS containing 50 µg/mL CaCl₂.
-
Resuspend the cells in PBS with CaCl₂.
-
Add the fluorescently labeled daptomycin to the cell suspension at the desired concentration (e.g., 1-16 µg/mL).[8]
-
-
Co-staining (Optional):
-
For membrane visualization, add a membrane stain like FM 4-64 during the last 5-10 minutes of incubation with the fluorescent daptomycin.[8]
-
For DNA visualization, wash the cells after incubation with fluorescent daptomycin and then stain with a DNA dye.
-
-
Microscopy:
-
Mount the labeled cells on a microscope slide or a glass-bottom dish.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophores. For Daptomycin-FITC/BODIPY, excite around 488-495 nm and collect emission around 510-525 nm.[2]
-
Acquire z-stacks to visualize the three-dimensional localization of daptomycin.
-
Protocol 3: Membrane Depolarization Assay
This protocol uses a potential-sensitive fluorescent dye to measure changes in bacterial membrane potential upon exposure to daptomycin.[1]
Materials:
-
Mid-logarithmic phase culture of Staphylococcus aureus
-
Mueller-Hinton Broth with calcium (MHBc)
-
Daptomycin solution of known concentration
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye stock solution
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorometer with appropriate excitation and emission wavelengths
Procedure:
-
Grow S. aureus to mid-logarithmic phase in MHBc.
-
Harvest the cells by centrifugation and wash them with fresh MHBc.
-
Resuspend the cells in MHBc to a specific OD₆₀₀.
-
Add DiSC₃(5) to the cell suspension and incubate in the dark until a stable fluorescence signal is achieved (this indicates dye uptake and quenching in the polarized membrane).
-
Transfer the cell suspension to a cuvette in a fluorometer.
-
Record the baseline fluorescence.
-
Add daptomycin to the cuvette and continuously record the fluorescence intensity. An increase in fluorescence indicates membrane depolarization as the dye is released from the membrane and its fluorescence is dequenched.
-
As a positive control, add CCCP at the end of the experiment to induce complete depolarization.
Visualizations
The following diagrams illustrate the key processes involved in the daptomycin-membrane interaction and the experimental workflow for its visualization.
Caption: Proposed mechanism of daptomycin action on the bacterial cell membrane.
Caption: Workflow for visualizing daptomycin-membrane interaction using fluorescence microscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 6. Real-time multimodal imaging of daptomycin action on the cell wall of adherent Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insight into Daptomycin Bioavailability and Localization in Staphylococcus aureus Biofilms by Dynamic Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daptomycin-Mediated Reorganization of Membrane Architecture Causes Mislocalization of Essential Cell Division Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays in Calcium-Dependent Antibiotic Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. One promising avenue of research is the exploration of antibiotics whose activity is dependent on the presence of calcium. Calcium is an essential ion for various bacterial processes, including cell wall maintenance, motility, and signaling.[1][2] Compounds that disrupt bacterial calcium homeostasis or require calcium to exert their antimicrobial effect represent a promising and underexplored class of therapeutics.[3]
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel calcium-dependent antibiotics. These assays are crucial for the initial stages of drug discovery, enabling the rapid screening of large compound libraries. The protocols outlined below describe both primary screening assays to identify antimicrobial activity and secondary assays to confirm calcium-dependent mechanisms.
Signaling Pathways in Calcium-Dependent Antibiotic Action
A key target for calcium-dependent antibiotics is the bacterial cell membrane. The mechanism of action often involves a calcium-mediated interaction with the cell envelope, leading to disruption of membrane integrity and subsequent cell death. A well-studied example is the lipopeptide antibiotic daptomycin.
Daptomycin Mechanism of Action
Daptomycin's bactericidal activity is contingent upon the presence of physiological concentrations of calcium ions.[1][4] The binding of calcium to daptomycin induces a conformational change that promotes its insertion into the Gram-positive bacterial cell membrane.[1][4] Once inserted, daptomycin oligomerizes, forming ion-conducting channels that lead to potassium efflux and rapid membrane depolarization.[1] This disruption of the membrane potential inhibits essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[1][4]
High-Throughput Screening Workflow
The discovery of novel calcium-dependent antibiotics from large compound libraries can be efficiently achieved through a multi-step HTS workflow. This process begins with a primary screen to identify all compounds with antimicrobial activity, followed by a secondary screen to specifically select for those whose activity is enhanced in the presence of calcium.
References
Application Notes & Protocols: Utilizing Synthetic Lipid Vesicles to Model Antibiotic-Membrane Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents. A crucial aspect of this endeavor is understanding how antibiotics interact with bacterial cell membranes, a primary target for many antimicrobial compounds. Synthetic lipid vesicles, or liposomes, serve as excellent model systems to study these interactions in a controlled and reproducible manner.[1][2] By mimicking the lipid composition of bacterial membranes, these vesicles allow for the detailed investigation of antibiotic binding, membrane disruption, and the mechanisms of action that lead to bacterial cell death.[3][4] These studies provide valuable insights for the rational design and optimization of new antibiotic therapies.[1][5]
This document provides detailed application notes and experimental protocols for using synthetic lipid vesicles to model antibiotic-membrane interactions. It is intended for researchers, scientists, and drug development professionals seeking to employ these powerful biophysical techniques.
Key Applications
Synthetic lipid vesicles offer a versatile platform to investigate various aspects of antibiotic-membrane interactions:
-
Quantifying Binding Affinity: Determining the binding affinity (dissociation constant, KD) and partitioning coefficient (KP) of antibiotics to lipid membranes.[6]
-
Assessing Membrane Permeabilization: Evaluating the ability of antibiotics to disrupt the membrane barrier and cause leakage of intracellular components.[7][8]
-
Elucidating Mechanism of Action: Differentiating between various disruptive mechanisms, such as pore formation or the "carpet" model.[7]
-
Investigating Lipid Selectivity: Understanding the preferential interaction of antibiotics with specific lipid compositions, mimicking the differences between bacterial and mammalian cell membranes.[9]
-
Screening Novel Antimicrobial Compounds: Providing a high-throughput method for the preliminary screening of new drug candidates for their membrane-disrupting capabilities.[8]
Experimental Protocols
Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs with a defined size, a common method for creating model membranes.[10][11]
Materials:
-
Phospholipids (e.g., POPC, POPG) in chloroform[12]
-
Chloroform and/or methanol
-
Buffer (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator or gentle stream of nitrogen/argon
-
Vacuum pump
-
Water bath sonicator
-
Mini-extruder apparatus (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired phospholipids dissolved in chloroform to achieve the desired molar ratio.[13]
-
Evaporate the organic solvent using a rotary evaporator or under a gentle stream of nitrogen or argon gas to form a thin lipid film on the wall of the flask.[13]
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.[11]
-
-
Hydration:
-
Hydrate the dry lipid film by adding the desired aqueous buffer. The final lipid concentration is typically between 5-10 mg/mL.[10]
-
Agitate the flask to suspend the lipids, which will form large, multilamellar vesicles (MLVs). This can be facilitated by gentle vortexing and incubation at a temperature above the lipid's phase transition temperature (Tm).[11][14]
-
-
Freeze-Thaw Cycles:
-
To enhance the lamellarity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles. Freeze the suspension rapidly in liquid nitrogen or a dry ice/ethanol bath and thaw in a warm water bath.[11]
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[11]
-
Ensure the extrusion is performed at a temperature above the Tm of the lipids to prevent membrane fouling.[14]
-
Load the MLV suspension into one of the glass syringes and pass it through the extruder into the second syringe.
-
Repeat this process for a total of 11-21 passes to ensure a homogenous population of LUVs.[15]
-
The resulting vesicle suspension should be a slightly translucent solution.
-
Diagram: Workflow for LUV Preparation by Extrusion
Caption: Workflow for preparing large unilamellar vesicles (LUVs) via the extrusion method.
Membrane Permeabilization (Leakage) Assay
This assay measures the release of a fluorescent dye encapsulated within vesicles upon interaction with an antibiotic.[16]
Materials:
-
LUV suspension (prepared as in 2.1)
-
Self-quenching fluorescent dye (e.g., carboxyfluorescein)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Antibiotic stock solution
-
Lysis solution (e.g., Triton X-100)
-
Fluorometer and cuvettes or a microplate reader
Protocol:
-
Dye Encapsulation:
-
During the hydration step of vesicle preparation (Protocol 2.1), use a buffer containing a high concentration of the fluorescent dye (e.g., 50-100 mM carboxyfluorescein).[7]
-
-
Purification:
-
After extrusion, separate the dye-loaded vesicles from the unencapsulated dye using a size-exclusion chromatography column. The vesicles will elute in the void volume.
-
-
Fluorescence Measurement:
-
Dilute the purified dye-loaded vesicle suspension in buffer to a suitable concentration in a cuvette or microplate well.
-
Record the baseline fluorescence (F0) at the appropriate excitation and emission wavelengths for the dye.
-
Add the antibiotic to the vesicle suspension at the desired concentration and monitor the increase in fluorescence over time (Ft) as the dye is released and de-quenched.
-
After the reaction reaches a plateau or at a designated endpoint, add a detergent (e.g., Triton X-100) to lyse all vesicles and release the remaining dye. Record the maximum fluorescence (Fmax).
-
-
Data Analysis:
-
Calculate the percentage of dye leakage at time 't' using the following equation:
-
% Leakage = [(Ft - F0) / (Fmax - F0)] * 100
-
-
Diagram: Principle of the Membrane Leakage Assay
Caption: Schematic of the fluorescence-based membrane leakage assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an antibiotic to lipid vesicles, providing a complete thermodynamic profile of the interaction.[17]
Materials:
-
LUV suspension (prepared as in 2.1, without dye)
-
Antibiotic solution
-
Isothermal titration calorimeter
-
Degassing station
Protocol:
-
Sample Preparation:
-
Prepare a solution of the antibiotic in the same buffer used for the vesicle suspension.
-
Prepare the LUV suspension. The lipid concentration should be optimized for the specific interaction being studied.
-
Thoroughly degas both the vesicle suspension and the antibiotic solution before loading into the calorimeter to avoid air bubbles.
-
-
ITC Experiment:
-
Load the vesicle suspension into the sample cell of the calorimeter and the antibiotic solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of injections of the antibiotic into the vesicle suspension, allowing the system to reach thermal equilibrium between each injection.[18]
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of antibiotic to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[18] The entropy of binding (ΔS) can then be calculated.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Antibiotic-Membrane Binding Parameters from Isothermal Titration Calorimetry
| Antibiotic | Lipid Composition | Temperature (°C) | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) (Antibiotic:Lipid) |
| Vancomycin | POPC/POPG (3:1) | 25 | 150 ± 20 | -2.5 ± 0.3 | -3.1 ± 0.4 | 1:15 |
| Polymyxin B | POPC/POPG (1:1) | 37 | 1.2 ± 0.2 | -8.7 ± 0.5 | -2.3 ± 0.3 | 1:5 |
| Gramicidin A | DPPC | 30 | 0.5 ± 0.1 | -12.4 ± 0.8 | -1.5 ± 0.2 | 1:10 |
Note: The data presented in this table is illustrative and will vary depending on the specific antibiotic, lipid composition, and experimental conditions.
Table 2: Membrane Permeabilization Data from Leakage Assays
| Antibiotic | Lipid Composition | Antibiotic Conc. (µM) | % Leakage at 30 min |
| Melittin | POPC | 5 | 85 ± 5 |
| Maculatin | POPC | 10 | 50 ± 8 |
| Citropin | POPC/POPG (1:1) | 10 | 95 ± 3 |
| Aurein | POPC/POPG (1:1) | 20 | 40 ± 6 |
Note: The data presented in this table is illustrative and based on literature findings.[7] The extent of leakage is dependent on the peptide-to-lipid ratio.
Visualization of Interaction Models
The mechanisms by which antibiotics disrupt membranes can be visualized to better understand their mode of action.
Diagram: Models of Antibiotic-Induced Membrane Disruption
Caption: Conceptual models of antibiotic-induced membrane disruption.
Conclusion
The use of synthetic lipid vesicles provides a robust and adaptable framework for the detailed biophysical characterization of antibiotic-membrane interactions. The protocols and data presentation formats outlined in this document offer a standardized approach for researchers in academia and industry. By systematically investigating these interactions, it is possible to gain deeper insights into the mechanisms of antibiotic action, which is critical for overcoming antimicrobial resistance and developing the next generation of therapeutic agents.
References
- 1. Antibiotic interactions using liposomes as model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lipid-Based Antimicrobial Delivery-Systems for the Treatment of Bacterial Infections [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Label-free measurement of antimicrobial peptide interactions with lipid vesicles and nanodiscs using microscale thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single‐Molecule Liposome Assay for Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tf7.org [tf7.org]
- 12. researchgate.net [researchgate.net]
- 13. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 14. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 15. Unraveling How Antimicrobial Lipid Mixtures Disrupt Virus-Mimicking Lipid Vesicles: A QCM-D Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid Bilayer Permeability Disruption Assay Kit [profoldin.com]
- 17. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application of Calcium-Dependent Antibiotics Against Bacterial Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier, limiting antibiotic penetration and contributing to the persistence of infections. Calcium-dependent antibiotics, a class of antimicrobial agents that require calcium ions for their activity, have shown considerable promise in combating these resilient bacterial communities.
This document provides detailed application notes and protocols for the use of calcium-dependent antibiotics, with a primary focus on daptomycin and emerging related compounds, in the study and potential eradication of bacterial biofilms.
Mechanism of Action: The Role of Calcium
Calcium-dependent antibiotics are a family of lipopeptides that share a common structural feature: a cyclic peptide core with a lipid tail. Their bactericidal activity is contingent upon the presence of calcium ions. While the precise mechanisms can vary between different members of this class, a general model involves a calcium-mediated conformational change in the antibiotic molecule. This change facilitates the insertion of the lipid tail into the bacterial cell membrane, leading to membrane disruption, depolarization, and ultimately, cell death.[1][2]
Some calcium-dependent antibiotics, such as daptomycin, are known to disrupt the bacterial cell membrane integrity.[3][4] Others, like friulimicin and laspartomycin, interfere with cell wall synthesis by binding to essential precursor molecules like undecaprenyl phosphate (C55-P) or Lipid II in a calcium-dependent manner.[5][6][7][8] The newly discovered malacidins also target Lipid II, a crucial component for peptidoglycan synthesis.[4][9][10]
Featured Calcium-Dependent Antibiotics
While daptomycin is the most well-characterized member of this class, several other calcium-dependent lipopeptides have demonstrated potent anti-biofilm potential.
-
Daptomycin: A cyclic lipopeptide antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] Its primary mechanism involves calcium-dependent insertion into the cell membrane, leading to potassium efflux and membrane depolarization.[3][4]
-
Friulimicin B: This lipopeptide inhibits cell wall biosynthesis by forming a calcium-dependent complex with the bactoprenol phosphate carrier C55-P.[11][12] It has shown activity against a broad spectrum of Gram-positive pathogens.[11]
-
Laspartomycin C: Similar to friulimicin, laspartomycin C targets the bacterial cell wall synthesis pathway by binding to C55-P.[6][8]
-
Malacidins: A newer class of calcium-dependent antibiotics discovered through culture-independent methods. They inhibit bacterial cell wall biosynthesis by binding to Lipid II and have shown efficacy against multidrug-resistant Gram-positive pathogens.[9][13][14]
-
MX-2401: A semi-synthetic lipopeptide analogue of amphomycin that also inhibits peptidoglycan synthesis by binding to C55-P.[13][15]
Quantitative Data Summary
The following tables summarize the efficacy of various calcium-dependent antibiotics against bacterial biofilms. The Minimum Biofilm Eradication Concentration (MBEC) is a key metric, representing the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
| Antibiotic | Organism | Biofilm Age | MBEC (µg/mL) | Fold Increase over MIC | Reference(s) |
| Daptomycin | Staphylococcus aureus (MRSA) | 24 h | 1000 | >500 | [16] |
| Staphylococcus epidermidis | 24 h | >128 x MIC | >128 | [17] | |
| Staphylococcus epidermidis (MRSE) | - | > MIC | - | [9][18] | |
| Friulimicin B | Staphylococcus aureus | Not Specified | Not Reported | - | [6][11] |
| Laspartomycin C | Gram-positive bacteria | Not Specified | Not Reported | - | [6][8] |
| Malacidin A | Staphylococcus aureus (MRSA) | Not Specified | Not Reported | - | [13][14] |
| MX-2401 | Staphylococcus aureus | Not Specified | Not Reported | - | [19] |
Note: Data on the MBEC of newer calcium-dependent antibiotics against biofilms is still emerging. The table will be updated as more research becomes available.
Signaling Pathways and Resistance Mechanisms
The bacterial response to cell wall and membrane stress, often induced by antibiotics, is regulated by complex signaling pathways. Understanding these pathways is crucial for overcoming antibiotic resistance in biofilms.
The WalKR (YycFG) Two-Component System
The WalKR (also known as YycFG) two-component system is essential for viability in many low-G+C Gram-positive bacteria and plays a central role in regulating cell wall metabolism.[17][20] It is considered a master regulator of cell wall homeostasis.[20] The sensor kinase WalK (YycG) is thought to sense signals related to cell wall synthesis and division, leading to the phosphorylation of the response regulator WalR (YycF).[21][22] Activated WalR then modulates the expression of genes involved in cell wall synthesis and degradation.[4] Mutations in the yycG gene have been correlated with reduced susceptibility to daptomycin in S. aureus.[23]
Caption: The WalKR (YycFG) signaling pathway responds to cell wall stress.
The LiaFSR (CesSR/VraSR) Three-Component System
The LiaFSR system is another critical cell envelope stress response pathway in Firmicutes.[24] It is activated by antibiotics that interfere with the Lipid II cycle, such as bacitracin and vancomycin, as well as by membrane-perturbing agents.[3] The system consists of the sensor kinase LiaS, the response regulator LiaR, and a membrane-anchored inhibitor protein LiaF.[24] Upon sensing stress, the inhibition by LiaF is relieved, allowing LiaS to autophosphorylate and subsequently phosphorylate LiaR.[1][24] Activated LiaR then regulates the expression of genes involved in mitigating cell envelope stress.[3][10] This pathway is a key player in the development of daptomycin resistance in Enterococcus faecalis.[10]
Caption: The LiaFSR signaling pathway is a key cell envelope stress response system.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Crystal Violet Biofilm Assay
This assay is a simple and widely used method for quantifying biofilm biomass.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus)[25]
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol for solubilization
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacterium in a suitable broth. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1) in fresh growth medium.[1]
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[26]
-
Washing: Gently aspirate the planktonic culture from each well. Wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the biofilm.
-
Fixation (Optional but Recommended): Heat-fix the biofilms by incubating the plate at 60°C for 1 hour.[24]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[27]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.[26]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader.[24][26]
Caption: Workflow for the Crystal Violet Biofilm Assay.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The Calgary Biofilm Device (CBD) or a similar peg-lid system is often used for this purpose.[25]
Materials:
-
96-well plate with a corresponding peg lid (e.g., Calgary Biofilm Device)
-
Bacterial culture and appropriate growth medium
-
Sterile saline or PBS
-
96-well plates for challenge and recovery
-
Serial dilutions of the calcium-dependent antibiotic in growth medium
-
Recovery medium (e.g., TSB)
-
Sonication bath
-
Microplate reader
Procedure:
-
Biofilm Formation: Inoculate a 96-well plate with the standardized bacterial culture as described in Protocol 1. Place the peg lid onto the plate, ensuring the pegs are submerged in the culture. Incubate for 24 hours at 37°C with gentle shaking to allow biofilm formation on the pegs.[28]
-
Washing: After incubation, carefully remove the peg lid and rinse it by immersing the pegs in a 96-well plate containing sterile saline or PBS to remove planktonic bacteria.[28]
-
Antibiotic Challenge: Prepare a 96-well "challenge" plate containing serial dilutions of the calcium-dependent antibiotic in appropriate growth medium. Transfer the peg lid with the biofilms into this challenge plate. Incubate for a defined period (e.g., 24 hours) at 37°C.[11]
-
Washing: Remove the peg lid from the challenge plate and rinse it again in a fresh plate with sterile saline or PBS to remove residual antibiotic.
-
Biofilm Disruption and Recovery: Place the peg lid into a 96-well "recovery" plate where each well contains 200 µL of fresh, sterile growth medium. Place the entire recovery plate in a sonication bath for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the medium.[28]
-
Incubation and Reading: Remove the peg lid and cover the recovery plate with a standard sterile lid. Incubate the recovery plate for 24 hours at 37°C. After incubation, determine bacterial growth by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
MBEC Determination: The MBEC is defined as the lowest concentration of the antibiotic that results in no bacterial growth in the recovery plate (i.e., no significant increase in OD600 compared to the negative control).[25]
Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) Assay.
Protocol 3: Resazurin-Based Biofilm Viability Assay
This assay provides a fluorometric or colorimetric measure of metabolically active cells within a biofilm.
Materials:
-
Pre-formed biofilms in a 96-well plate (as in Protocol 1)
-
Resazurin solution (e.g., 0.15 mg/mL in PBS, filter-sterilized)[15]
-
Growth medium
-
Microplate reader with fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm) capabilities[19]
Procedure:
-
Biofilm Preparation and Treatment: Grow biofilms in a 96-well plate and treat with the desired concentrations of the calcium-dependent antibiotic as described in the MBEC assay (steps 1-3).
-
Washing: After antibiotic treatment, wash the biofilms twice with PBS to remove the antibiotic and any dead, detached cells.
-
Resazurin Addition: Add 200 µL of fresh growth medium to each well, followed by the addition of 20 µL of the resazurin solution.[15]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The incubation time should be optimized for the specific bacterial strain and experimental conditions.[15]
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader.[19] A decrease in fluorescence or absorbance compared to the untreated control indicates a reduction in metabolically active cells.
Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm structure and the assessment of cell viability within the biofilm.
Materials:
-
Biofilms grown on a suitable surface for microscopy (e.g., glass-bottom dishes, chamber slides)
-
Fluorescent stains for live/dead cell discrimination (e.g., SYTO 9 and propidium iodide)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Preparation and Treatment: Grow biofilms on a CLSM-compatible surface and treat with the calcium-dependent antibiotic.
-
Staining: After treatment, gently wash the biofilm with saline or PBS. Stain the biofilm with a live/dead staining kit according to the manufacturer's instructions (typically a 15-30 minute incubation in the dark).[14]
-
Imaging: Mount the sample on the confocal microscope stage. Acquire z-stack images through the thickness of the biofilm using appropriate laser excitation and emission filters for the chosen fluorescent dyes.
-
Image Analysis: Use imaging software (e.g., ImageJ, Imaris) to reconstruct 3D images of the biofilm. The relative abundance and distribution of live (green) and dead (red) cells can be quantified to assess the antibiotic's efficacy.
Conclusion
Calcium-dependent antibiotics represent a promising avenue for the development of novel anti-biofilm therapies. Their unique mechanisms of action, particularly those that target the bacterial cell membrane and essential biosynthetic pathways, make them effective against otherwise tolerant biofilm communities. The protocols and data presented in this document provide a framework for researchers to explore the application of these compounds in their own studies. Further research into the efficacy of newer calcium-dependent antibiotics and a deeper understanding of the signaling pathways involved in biofilm resistance will be crucial for translating these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The LiaFSR System Regulates the Cell Envelope Stress Response in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into the WalK/WalR (YycG/YycF) Essential Signal Transduction Pathway Reveal a Major Role in Controlling Cell Wall Metabolism and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Calcium-Dependent Antibiotics: Structure-Activity Relationships and Determination of Their Lipid Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merlionpharma.com [merlionpharma.com]
- 7. Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 8. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daptomycin for methicillin-resistant Staphylococcus epidermidis native-valve endocarditis: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Calcium-Induced Virulence Factors Associated with the Extracellular Matrix of Mucoid Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A matter of life and death: cell wall homeostasis and the WalKR (YycGF) essential signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of Daptomycin versus Vancomycin in an Experimental Model of Foreign-Body and Systemic Infection Caused by Biofilm Producers and Methicillin-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labbox.es [labbox.es]
- 20. Tearing down the wall: peptidoglycan metabolism and the WalK/WalR (YycG/YycF) essential two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. The Pneumococcal Cell Envelope Stress-Sensing System LiaFSR Is Activated by Murein Hydrolases and Lipid II-Interacting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antibiotic Susceptibility, Biofilm Production, and Detection of mecA Gene among Staphylococcus aureus Isolates from Different Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. JBJI - Pseudomonas aeruginosa biofilm killing beyond the spacer by antibiotic-loaded calcium sulfate beads: an in vitro study [jbji.copernicus.org]
- 28. Antibiotic susceptibility assay for Staphylococcus aureus in biofilms developed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Ion Leakage from Bacterial Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the bacterial cell membrane is paramount for cell survival, playing a crucial role in maintaining cellular homeostasis, regulating nutrient transport, and facilitating energy production. Disruption of this critical barrier leads to uncontrolled ion leakage, dissipation of the membrane potential, and ultimately, cell death. Consequently, the bacterial membrane is a key target for the development of novel antimicrobial agents.
These application notes provide detailed protocols for the quantitative analysis of ion leakage from bacterial membranes. The described methods are essential for researchers and drug development professionals to characterize the mechanism of action of membrane-targeting antimicrobials, assess bacterial viability, and screen for new therapeutic compounds. The protocols cover three primary methodologies: direct measurement of potassium ion efflux, fluorescence-based assays for membrane potential and integrity, and atomic absorption spectroscopy for the quantification of leaked ions.
I. Potassium Efflux Assay using a K⁺-Selective Electrode
The efflux of intracellular potassium (K⁺) ions is a primary and rapid indicator of bacterial membrane damage.[1] This protocol details the use of a K⁺-selective electrode to quantitatively measure the leakage of these ions from a bacterial suspension following treatment with a membrane-disrupting agent.
Experimental Protocol
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth medium with the bacterial strain of interest and incubate overnight at the optimal growth temperature with shaking.
-
Subculture the overnight culture into fresh broth and grow to the mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a low-potassium buffer (e.g., 20 mM glucose, 5 mM HEPES, pH 7.2) to remove residual potassium from the growth medium.
-
Resuspend the final pellet in the same low-potassium buffer to a desired cell density (e.g., OD₆₀₀ of 1.0).
-
-
Potassium Efflux Measurement:
-
Equilibrate the bacterial suspension at room temperature or the desired experimental temperature.
-
Calibrate the K⁺-selective electrode according to the manufacturer's instructions using standard K⁺ solutions of known concentrations.
-
Place the calibrated electrode into the bacterial suspension and allow the baseline reading to stabilize.
-
Add the test compound (e.g., antimicrobial peptide, small molecule) to the bacterial suspension at the desired final concentration.
-
Record the change in extracellular K⁺ concentration over time.
-
As a positive control for maximal K⁺ release, add a membrane-disrupting agent like melittin or a detergent like Triton X-100.
-
As a negative control, add the vehicle (e.g., DMSO, water) used to dissolve the test compound.
-
-
Data Analysis:
-
Convert the recorded millivolt readings to K⁺ concentrations using the calibration curve.
-
Plot the extracellular K⁺ concentration as a function of time.
-
The rate of K⁺ efflux can be determined from the initial slope of the curve.
-
Express the results as the percentage of total intracellular K⁺ released by comparing the efflux from the test compound to that of the positive control.
-
Experimental Workflow
Caption: Workflow for Potassium Efflux Assay.
II. Fluorescence-Based Membrane Integrity and Potential Assays
Fluorescence-based assays offer high-throughput and sensitive methods to assess bacterial membrane integrity and membrane potential.[2][3] These assays utilize fluorescent dyes that exhibit changes in their spectral properties upon interaction with bacterial membranes or intracellular components.
A. Membrane Integrity Assay using Propidium Iodide (PI)
Propidium iodide (PI) is a fluorescent intercalating agent that is unable to cross the membrane of live cells.[4][5] When the membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in its fluorescence.
-
Bacterial Culture Preparation: Prepare bacterial cells as described in the Potassium Efflux Assay protocol (Section I, step 1), resuspending the final pellet in a suitable buffer like PBS or HEPES.
-
Staining and Measurement:
-
Adjust the bacterial suspension to the desired cell density in a 96-well microplate.
-
Add PI to each well at a final concentration of 1-5 µM.
-
Add the test compound to the wells. Include positive (e.g., heat-killed cells or cells treated with 70% ethanol) and negative (vehicle-treated) controls.
-
Incubate the plate in the dark for 15-30 minutes at the desired temperature.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~617 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only buffer and PI.
-
Normalize the fluorescence of the treated samples to the positive control (100% permeabilization).
-
Plot the percentage of membrane permeabilization against the concentration of the test compound.
-
B. Membrane Potential Assay using DiSC₃(5)
3,3'-Dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a fluorescent probe that accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence.[3][6] Membrane depolarization, caused by ion leakage, results in the release of the dye into the cytoplasm and a subsequent increase in fluorescence.
-
Bacterial Culture Preparation: Prepare bacterial cells as described in Section I, step 1.
-
Dye Loading and Measurement:
-
Wash and resuspend the bacterial cells in a buffer containing 100 mM KCl.
-
Add DiSC₃(5) to the cell suspension at a final concentration of 0.5-2 µM and incubate in the dark until the fluorescence signal is stable (quenched).
-
Add the test compound to the suspension.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation at ~622 nm and emission at ~670 nm.
-
Valinomycin, a potassium ionophore, can be used as a positive control to induce complete membrane depolarization.[3]
-
-
Data Analysis:
-
Calculate the percentage of depolarization relative to the maximum fluorescence signal obtained with the positive control.
-
Plot the percentage of depolarization as a function of time or compound concentration.
-
Experimental Workflow for Fluorescence Assays
Caption: General workflow for fluorescence-based assays.
III. Atomic Absorption Spectroscopy (AAS) for Ion Quantification
Atomic Absorption Spectroscopy (AAS) is a highly sensitive and element-specific technique that can be used to quantify the concentration of metal ions, such as K⁺ and Mg²⁺, that have leaked from bacterial cells into the surrounding medium.[7][8][9] This method provides a direct and quantitative measure of ion efflux.
Experimental Protocol
-
Bacterial Culture and Treatment:
-
Prepare and wash bacterial cells as described in Section I, step 1.
-
Resuspend the cells in a minimal buffer to a known density.
-
Expose the bacterial suspension to the test compound for a defined period.
-
Separate the bacterial cells from the supernatant by centrifugation or filtration.
-
-
Sample Preparation for AAS:
-
Carefully collect the supernatant, which contains the leaked ions.
-
If necessary, dilute the supernatant with deionized water to fall within the linear range of the AAS instrument.
-
Prepare a series of standard solutions of the ion of interest (e.g., K⁺, Mg²⁺) of known concentrations.
-
-
AAS Measurement:
-
Set up the AAS instrument with the appropriate hollow cathode lamp for the element being analyzed.
-
Calibrate the instrument using the prepared standard solutions.
-
Aspirate the supernatant samples into the instrument and record the absorbance readings.
-
-
Data Analysis:
-
Determine the concentration of the ion in the supernatant samples using the calibration curve.
-
Calculate the total amount of leaked ion based on the volume of the supernatant.
-
Results can be expressed as the concentration of leaked ion per unit of bacterial cells (e.g., per OD₆₀₀ unit or per colony-forming unit).
-
Quantitative Data Summary
| Method | Analyte | Test Compound | Bacterial Strain | Result | Reference |
| K⁺-Selective Electrode | K⁺ | Emodin (16 µg/ml) | S. aureus | ~2.5 ppm K⁺ leakage after 60 min | [10] |
| K⁺-Selective Electrode | K⁺ | Cassia extract (16 µg/ml) | B. cereus | ~3.0 ppm K⁺ leakage after 60 min | [10] |
| Fluorescence (DiSC₃(5)) | Membrane Potential | Gramicidin D | S. aureus | Rapid increase in fluorescence indicating depolarization | [11] |
| Fluorescence (PI) | Membrane Integrity | Melittin | S. aureus | Dose-dependent increase in PI fluorescence | [11] |
| Atomic Absorption | K⁺ & Mg²⁺ | Antimicrobial Peptide F1 | E. coli | Time-dependent increase in K⁺ and Mg²⁺ leakage | [12] |
IV. Signaling Pathways Associated with Ion Leakage
Ion leakage, particularly of potassium, is not just a consequence of membrane damage but can also act as a signal that triggers downstream cellular responses.[13] In bacterial communities, localized K⁺ efflux can lead to propagating waves of membrane depolarization, facilitating long-range communication within biofilms.[14]
Potassium-Mediated Electrical Signaling in Biofilms
In Bacillus subtilis biofilms, metabolic stress can trigger the opening of potassium ion channels in a subpopulation of cells.[13][14] The resulting efflux of K⁺ depolarizes neighboring cells, causing a chain reaction that propagates as an electrical signal across the biofilm. This signaling coordinates metabolic states within the community, enhancing its overall fitness.
Caption: K⁺-mediated signaling in biofilms.
Conclusion
The quantitative analysis of ion leakage is a fundamental aspect of research into bacterial membrane function and the development of novel antimicrobial therapies. The protocols detailed in these application notes provide robust and reproducible methods for assessing membrane damage. By combining direct ion measurements, fluorescence-based assays, and advanced techniques like atomic absorption spectroscopy, researchers can gain a comprehensive understanding of how different agents affect the integrity of the bacterial cell membrane. Furthermore, understanding the signaling roles of ion fluxes opens new avenues for exploring bacterial communication and developing strategies to disrupt it.
References
- 1. Evaluation of bacterial membrane damage through potassium efflux assay [bio-protocol.org]
- 2. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Expanding the microbiologist toolbox via new far-red-emitting dyes suitable for bacterial imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Insights into the Versatility of Using Atomic Absorption Spectrometry in Antibacterial Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Versatility of Using Atomic Absorption Spectrometry in Antibacterial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toward Bacterial Bioelectric Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Species-independent attraction to biofilms through electrical signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Antisense RNA to Validate Antibiotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant bacteria presents a critical threat to global health, necessitating the urgent discovery of novel antibiotics.[1][2] A crucial step in the development of a new antibiotic is the identification and validation of its molecular target and mechanism of action (MOA).[3][4] Without a clear understanding of the MOA, advancing a compound through the drug development pipeline is challenging.[5]
Regulated antisense RNA (asRNA) interference has emerged as a powerful genetic tool for validating the MOA of antibacterial agents directly in whole cells.[1][3] This technology involves the controlled expression of an RNA molecule complementary to the messenger RNA (mRNA) of a specific gene. This asRNA binds to its target mRNA, inhibiting translation and effectively reducing the cellular level of the corresponding protein.[6] If an antibiotic targets that specific protein, this reduction will render the bacterial cells hypersensitive to the compound, providing strong evidence for the drug's MOA.[3][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing inducible asRNA systems to confirm the targets of novel antibiotics.
Core Principle: The Sensitization Effect
The fundamental principle of this validation method is target-specific sensitization. Most antibiotics function by inhibiting an essential bacterial protein.[7] By artificially reducing the intracellular concentration of the putative target protein using asRNA, the bacterial cell's viability becomes critically dependent on the remaining protein's function. Consequently, a lower concentration of the antibiotic is required to achieve a lethal effect. This results in a significant decrease in the Minimum Inhibitory Concentration (MIC) for the antibiotic in the asRNA-expressing strain (when induced) compared to the wild-type or uninduced strain.[3][6]
The logical relationship underpinning this technique is illustrated below.
References
- 1. Antisense RNA regulation and application in the development of novel antibiotics to combat multidrug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Validation of antibacterial mechanism of action using regulated antisense RNA expression in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antibacterial Target Identification Using Expression of Essential Genes | National Agricultural Library [nal.usda.gov]
- 6. Synthetic RNA Silencing in Bacteria – Antimicrobial Discovery and Resistance Breaking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Daptomycin MIC Results
Welcome to the technical support center for daptomycin in vitro susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during Minimum Inhibitory Concentration (MIC) determination for daptomycin. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing daptomycin MIC results?
The most critical factor for accurate daptomycin MIC testing is the concentration of free calcium ions (Ca²⁺) in the test medium. Daptomycin's mechanism of action, which involves disruption of the bacterial cell membrane, is strictly calcium-dependent. Standard susceptibility testing media like Mueller-Hinton Broth (MHB) must be supplemented to a final physiological concentration of 50 mg/L of Ca²⁺ to obtain reliable and clinically relevant MIC values.
Q2: What happens if the calcium concentration in the medium is incorrect?
Suboptimal calcium levels will lead to falsely elevated MIC values, potentially misclassifying a susceptible isolate as non-susceptible. Conversely, while slightly higher concentrations (up to 75 mg/L) might not significantly alter results, they do not reflect physiological conditions and are not recommended for standardized testing. Adherence to the 50 mg/L standard is crucial for reproducibility.
Q3: Are there discrepancies between different daptomycin MIC testing methods?
Yes, significant variability has been observed between different testing methods, including the reference method broth microdilution (BMD), gradient diffusion strips (Etest), and automated systems (e.g., Vitek, Microscan). Etest MICs for daptomycin tend to be slightly higher (0.5 to 1.5 log2 dilutions) than those obtained by BMD.[1] Automated systems have also shown variability, with some studies reporting higher MIC values compared to BMD, which can lead to false resistance reporting.[2] For serious infections, especially those caused by enterococci, it is often recommended to confirm the MIC using the reference broth microdilution method.[3]
Q4: Can components of the testing medium other than calcium affect daptomycin MICs?
Yes, other components can influence results. Daptomycin is highly protein-bound (around 90-94%), primarily to albumin.[4][5] The presence of serum or albumin in the test medium can lead to an increase in the apparent MIC, as less free drug is available to act on the bacteria.[4][6] While not a standard component of routine MIC testing, this is an important consideration when trying to correlate in vitro results with in vivo efficacy.
Q5: Is the use of surfactants like Polysorbate 80 recommended for daptomycin MIC testing?
Troubleshooting Guide
Issue 1: Higher than expected daptomycin MICs for a known susceptible strain.
-
Potential Cause: Insufficient calcium in the test medium.
-
Troubleshooting Steps:
-
Verify that the Mueller-Hinton Broth was supplemented with a calcium solution to a final concentration of 50 mg/L.
-
If using pre-made media, confirm the calcium concentration with the manufacturer for the specific lot number. Calcium content can vary between lots.
-
For agar-based methods like Etest, ensure the Mueller-Hinton Agar (MHA) has an adequate calcium concentration. Different brands and lots of MHA can have variable calcium content, which significantly affects Etest results.[10]
-
-
-
Potential Cause: High protein concentration in the medium.
-
Troubleshooting Steps:
-
Ensure the test medium is standard cation-adjusted Mueller-Hinton Broth (CAMHB) and does not contain high levels of serum or albumin unless specifically required for the experimental design.
-
If working with serum-supplemented media, be aware that a higher MIC is expected due to protein binding and interpret the results accordingly.[4][6]
-
-
Issue 2: Discrepancy in MIC results between different testing methods (e.g., Broth Microdilution vs. Etest).
-
Potential Cause: Inherent variability between methods.
-
Troubleshooting Steps:
-
Acknowledge that different methods can yield slightly different results. A one- to two-fold dilution difference is often within the acceptable range of variability.
-
For critical isolates or when results are near the breakpoint, confirm the MIC using the reference broth microdilution method.
-
When using Etest, ensure the MHA used has been validated for daptomycin testing with quality control strains.
-
-
Issue 3: Inconsistent readings in broth microdilution, such as "skipped wells" or "trailing endpoints."
-
Potential Cause of Skipped Wells (growth in a well with a higher antibiotic concentration than a well with no growth):
-
Troubleshooting Steps:
-
Ensure proper mixing of the bacterial inoculum and antibiotic dilutions in the microtiter plate.
-
Check for and address any issues with automated liquid handlers that could lead to pipetting errors.
-
Repeat the assay with careful attention to technique. The CLSI does not recommend the use of broth microdilution for fosfomycin due to issues with skipped wells, and similar caution may be warranted for other drugs where this is observed.[11][12][13]
-
-
-
Potential Cause of Trailing Endpoints (reduced but persistent growth over a range of concentrations):
-
Troubleshooting Steps:
-
Read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., ~80% inhibition) compared to the positive control.
-
Ensure a standardized reading time, as longer incubation can sometimes exacerbate trailing. For some drug-organism combinations, reading at 24 hours may be more appropriate than at 48 hours.[14]
-
-
Data Presentation
Table 1: Comparison of Daptomycin Modal MICs and MIC Ranges for Staphylococcus aureus across Different Testing Methods.
| Testing Method | Modal MIC (µg/mL) | MIC Range (µg/mL) | Reference |
| Broth Microdilution (BMD) | 0.5 | 0.125 - 1.0 | [2][15] |
| Etest | 0.5 | 0.19 - 1.0 | [2][15] |
| Microscan | 0.5 | Not specified | [2] |
| Phoenix | 0.25 | Not specified | [2] |
Table 2: Comparison of Daptomycin MIC₅₀ and MIC₉₀ for Vancomycin-Resistant Enterococci (VRE) by Broth Microdilution.
| Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterococcus spp. (Van A and Van B) | 4 | 8 | [10] |
Table 3: Effect of Serum and Albumin on Daptomycin MICs.
| Organism | Medium | Fold Increase in MIC vs. CSMHB | Reference |
| S. aureus | CSMHB with 4 g/dL Albumin | 4 | [6] |
| Enterococci | CSMHB with 4 g/dL Albumin | 4-8 | [6] |
| CSMHB: Calcium-Supplemented Mueller-Hinton Broth |
Experimental Protocols
Protocol 1: Daptomycin Broth Microdilution (BMD) MIC Assay
This protocol is based on the CLSI reference method.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Aseptically supplement the CAMHB with a sterile CaCl₂ solution to achieve a final free calcium concentration of 50 mg/L.
-
Daptomycin Dilution: Prepare a stock solution of daptomycin. Perform serial two-fold dilutions in the calcium-supplemented CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of daptomycin that completely inhibits visible bacterial growth.
Visualizations
Caption: Daptomycin's calcium-dependent mechanism of action.
References
- 1. Nine-Hospital Study Comparing Broth Microdilution and Etest Method Results for Vancomycin and Daptomycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Commercial Antimicrobial Susceptibility Test Methods for Testing of Staphylococcus aureus and Enterococci against Vancomycin, Daptomycin, and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparative study of the susceptibility to daptomycin and other antimicrobials against Staphylococcus spp. resistant to methicillin and Enterococcus spp. using Wider, E-test, and microdilution methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of protein binding of daptomycin on MIC and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labspec.org [labspec.org]
- 7. Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Daptomycin against Vancomycin-Resistant Enterococci of Various Van Types and Comparison of Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calcium Concentration in Mueller-Hinton Broth for Antimicrobial Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Accurate and reproducible antimicrobial susceptibility testing (AST) is critically dependent on the precise control of experimental variables, among which the concentration of divalent cations like calcium in Mueller-Hinton Broth (MHB) is paramount for certain antibiotic classes.
Frequently Asked Questions (FAQs)
Q1: Why is the calcium concentration in Mueller-Hinton Broth important for antimicrobial susceptibility testing?
A1: The concentration of calcium ions (Ca²⁺) in Mueller-Hinton Broth can significantly influence the in vitro activity of certain antimicrobial agents. For some drugs, calcium is essential for their mechanism of action. An incorrect calcium concentration can lead to erroneous Minimum Inhibitory Concentration (MIC) values, potentially misclassifying a susceptible bacterial isolate as resistant, or vice versa.
Q2: Which antibiotics are most affected by calcium concentration in the testing medium?
A2: The activity of several classes of antibiotics is known to be affected by calcium concentration. These include:
-
Daptomycin: This lipopeptide antibiotic's bactericidal activity is critically dependent on physiological concentrations of calcium.[1][2][3]
-
Aminoglycosides (e.g., gentamicin, tobramycin, amikacin): The potency of aminoglycosides against Pseudomonas aeruginosa can be affected by calcium levels.[4][5][6]
-
Polymyxins (e.g., colistin): Calcium ions can impact the activity of polymyxins against certain Gram-negative bacteria.[7][8]
Q3: What are the recommended calcium concentrations in Mueller-Hinton Broth for susceptibility testing?
A3: The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for the appropriate concentration of cations in MHB. For general susceptibility testing, cation-adjusted Mueller-Hinton Broth (CAMHB) should contain 20 to 25 mg/L of calcium.[9][10][11] However, for testing daptomycin, a higher concentration of 50 mg/L is recommended to better mimic the physiological concentration of ionized calcium in human serum.[1][2][3]
Q4: What are the consequences of suboptimal calcium concentrations in my experiments?
A4: Suboptimal calcium levels can lead to inaccurate and misleading MIC results.
-
Too low calcium: For drugs like daptomycin, insufficient calcium will result in decreased in vitro activity, leading to falsely elevated MICs.[1][12] This could incorrectly classify a susceptible isolate as non-susceptible.
-
Too high calcium: While less common, excessively high calcium concentrations may not reflect in vivo conditions and could potentially alter the activity of some antimicrobials.[1] Adhering to standardized concentrations is crucial for reproducibility.
Q5: How can I ensure the correct calcium concentration in my Mueller-Hinton Broth?
A5: It is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB). Different lots of MHB can have variable intrinsic calcium content.[2][13] Therefore, it is recommended to:
-
Use commercially prepared CAMHB that specifies the final calcium concentration.
-
If preparing in-house, start with a basal MHB and supplement with a sterile calcium chloride (CaCl₂) solution to achieve the desired final concentration.
-
Always verify the calcium concentration of new media lots, especially when conducting critical experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Elevated Daptomycin MICs | Insufficient calcium concentration in the test medium. | Ensure the final calcium concentration in the Mueller-Hinton Broth is adjusted to 50 mg/L.[1][2] |
| Variability in the calcium content of different lots of Mueller-Hinton Broth. | Always verify the calcium concentration of new media lots. Maintain detailed records of media lot numbers and calcium supplementation for each experiment.[2] | |
| Use of an inappropriate testing method. | The reference method for daptomycin MIC testing is broth microdilution. Disk diffusion methods are not recommended as they do not provide reliable results for daptomycin.[1] | |
| Inconsistent or Irreproducible MIC Results | Fluctuations in calcium levels between experiments. | Prepare a stock solution of calcium chloride and consistently supplement your media to the recommended concentration. |
| Use of outdated or improperly stored antimicrobial agents. | Use fresh stock solutions of the antimicrobial agent for each set of experiments and store them according to the manufacturer's instructions. | |
| Unexpectedly Low Aminoglycoside MICs against P. aeruginosa | High calcium concentration in the Mueller-Hinton Broth. | Ensure the calcium concentration is within the recommended range of 20-25 mg/L for aminoglycoside testing against P. aeruginosa.[4][5][11] |
Quantitative Data Summary
Table 1: Recommended Calcium Concentrations in Mueller-Hinton Broth
| Application | Recommended Calcium (Ca²⁺) Concentration (mg/L) | Reference |
| General Antimicrobial Susceptibility Testing | 20 - 25 | [9][10][11] |
| Daptomycin Susceptibility Testing | 50 | [1][2][3] |
Table 2: Impact of Calcium Concentration on Daptomycin MICs
| Calcium (Ca²⁺) Concentration (mg/L) | Effect on Daptomycin Activity | Impact on MIC | Reference |
| < 50 | Decreased in vitro activity | Falsely elevated | [1][12] |
| 50 | Optimal in vitro activity | Accurate determination | [1][2] |
| > 50 | No significant enhancement of bactericidal effect | May not reflect in vivo conditions | [1] |
Experimental Protocols
Protocol 1: Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)
This protocol describes the preparation of CAMHB with a final calcium concentration of 25 mg/L, suitable for general susceptibility testing.
-
Prepare Mueller-Hinton Broth: Prepare MHB according to the manufacturer's instructions.
-
Prepare Calcium Stock Solution: Prepare a sterile stock solution of calcium chloride (CaCl₂). For example, a 10 mg/mL (1 g/100 mL) solution in sterile distilled water.
-
Determine Basal Calcium Level: If possible, determine the intrinsic calcium concentration of the prepared MHB lot.
-
Supplement with Calcium: Aseptically add the required volume of the CaCl₂ stock solution to the MHB to achieve a final concentration of 25 mg/L. For example, if the basal level is negligible, add 2.5 mL of the 10 mg/mL CaCl₂ stock solution to 1 L of MHB.
-
Sterilization: If the CaCl₂ solution was not pre-sterilized, the final CAMHB should be sterilized by filtration through a 0.22 µm filter.
-
Quality Control: Perform quality control testing with appropriate reference bacterial strains and antimicrobial agents to ensure the prepared medium performs as expected.
Protocol 2: Preparation of Mueller-Hinton Broth for Daptomycin Susceptibility Testing
This protocol details the preparation of MHB with a final calcium concentration of 50 mg/L, as recommended for daptomycin testing.
-
Prepare Mueller-Hinton Broth: Prepare MHB as per the manufacturer's guidelines.
-
Prepare Calcium Stock Solution: Prepare a sterile 10 mg/mL CaCl₂ stock solution as described in Protocol 1.
-
Supplement to Final Concentration: Aseptically add the CaCl₂ stock solution to the MHB to reach a final concentration of 50 mg/L. For instance, add 5 mL of a 10 mg/mL CaCl₂ stock solution to 1 L of MHB (assuming negligible basal calcium).
-
Sterilization: Ensure the final medium is sterile, either by using a pre-sterilized stock solution or by filtering the final supplemented medium.
-
Quality Control: Validate each new batch of prepared medium with quality control strains for daptomycin susceptibility testing.
Visualizations
Caption: Workflow for Preparing Cation-Adjusted Mueller-Hinton Broth.
Caption: Troubleshooting Inaccurate MIC Results Related to Calcium.
References
- 1. benchchem.com [benchchem.com]
- 2. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Daptomycin against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of Calcium-Enhanced Media for Colistin Susceptibility Testing by Gradient Agar Diffusion and Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting colistin susceptibility testing: will adding calcium to Mueller-Hinton agar improve the detection of colistin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kemicas.com [kemicas.com]
- 10. Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of daptomycin susceptibility testing by Etest and the effect of different batches of media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Skipped Wells in Antibiotic Microdilution Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering "skipped wells" in their antibiotic microdilution assays.
Frequently Asked Questions (FAQs)
Q1: What is a "skipped well" in a broth microdilution assay?
A "skipped well" refers to a well in a microdilution plate that shows no bacterial growth, while wells with higher antibiotic concentrations show growth.[1][2][3] This phenomenon can complicate the determination of the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5][6]
Q2: What are the common causes of skipped wells?
Skipped wells can arise from a variety of technical errors during the experimental setup. The most common causes include:
-
Contamination: Introduction of foreign microorganisms can interfere with the growth of the test organism.[4]
-
Inoculum Issues: An improperly prepared or inadequately mixed inoculum can lead to an uneven distribution of bacteria in the wells.[4]
-
Inaccurate Drug Concentrations: Errors in the serial dilution of the antibiotic can result in incorrect concentrations in the wells.[4]
-
Inaccurate Broth Volume: Variations in the volume of broth dispensed into the wells can affect the final antibiotic concentration and bacterial growth.[4]
-
Evaporation: Loss of liquid from wells, particularly the outer wells of a 96-well plate (the "edge effect"), can concentrate the antimicrobial agent and affect bacterial growth.[7][8][9]
Q3: How can I prevent skipped wells in my assays?
Preventing skipped wells requires careful attention to aseptic technique and protocol adherence. Key preventative measures include:
-
Proper Aseptic Technique: Work in a sterile environment (e.g., a biological safety cabinet) to minimize the risk of contamination.
-
Standardized Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density, typically a 0.5 McFarland standard, and is thoroughly mixed before dispensing.[10][11][12]
-
Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate serial dilutions and dispensing of broth and inoculum.
-
Prevent Evaporation:
-
Quality Control: Routinely test quality control (QC) strains with known MIC values to verify the accuracy of your assay.[13][14]
Q4: How do I interpret results when I observe a single skipped well?
According to the Clinical and Laboratory Standards Institute (CLSI) guidelines, a single skipped well can generally be ignored when determining the MIC. The MIC should be read as the lowest concentration with no visible growth, disregarding the single well showing no growth at a lower concentration.
Q5: What should I do if I observe multiple skipped wells?
The presence of multiple skipped wells invalidates the test results for that particular antimicrobial agent.[15] The assay should be repeated with careful attention to the potential causes outlined in Q2 and the preventative measures in Q3.
Q6: Are skipped wells more common with certain antibiotics?
Yes, some studies have reported a higher frequency of skipped wells with certain antibiotics. For example, the phenomenon has been noted with fosfomycin and colistin, leading to recommendations against the use of broth microdilution for susceptibility testing of these drugs by organizations like CLSI in some cases.[1][2][3]
Q7: What is the difference between "skipped wells" and "trailing endpoints"?
"Skipped wells" are characterized by no growth at a lower concentration followed by growth at a higher concentration. In contrast, "trailing endpoints" refer to a gradual reduction in bacterial growth over a range of antibiotic concentrations, making it difficult to determine a clear MIC.[16] Trailing has been particularly noted in antifungal susceptibility testing.[16]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the issue of skipped wells.
Table 1: Troubleshooting Skipped Wells
| Observation | Potential Cause | Recommended Action |
| Single skipped well | Minor technical error (e.g., pipetting) | Ignore the single skipped well and record the MIC based on the first well with no visible growth. |
| Multiple skipped wells in a single row (one antibiotic) | Inaccurate antibiotic dilution, Pipetting error in a single row | Repeat the test for that specific antibiotic, carefully preparing the serial dilutions. |
| Skipped wells scattered across the plate | Inoculum not homogenous, Contamination | Repeat the entire assay. Ensure the inoculum is thoroughly vortexed before and during the inoculation process. Check for contamination in the stock culture and reagents. |
| Skipped wells predominantly in the outer wells | Evaporation ("edge effect") | Repeat the assay. Fill the peripheral wells with sterile water or media. Use plate sealers. Ensure the incubator has adequate humidity. |
| Inconsistent MICs for QC strains | Issue with media, antibiotic stock, or inoculum preparation | Verify the QC strain's purity and viability. Prepare fresh media and antibiotic solutions. Re-standardize the inoculum. |
Experimental Protocols
Broth Microdilution Method (Adapted from CLSI Guidelines)
This protocol outlines the key steps for performing a standard broth microdilution assay.
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antibiotic at a known concentration.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[11][17]
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[18]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6][11]
-
-
Inoculation:
-
Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[4]
-
Agar Dilution Method (Reference Method)
This method is often considered a gold standard and can be used to verify results from broth microdilution.
-
Preparation of Agar Plates with Antimicrobial Agent:
-
Prepare a series of two-fold dilutions of the antimicrobial agent.
-
For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten Mueller-Hinton Agar (MHA) (e.g., 2 mL of drug solution to 18 mL of agar).
-
Mix well and pour into sterile petri dishes.
-
Prepare a growth control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Inoculation:
-
Using a multipoint inoculator, spot the bacterial suspension onto the surface of each agar plate.[17]
-
-
Incubation:
-
Reading and Interpretation:
Visual Troubleshooting Workflows
References
- 1. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytoscientific.com [cytoscientific.com]
- 8. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. apec.org [apec.org]
- 13. Quality Control Guidelines for Disk Diffusion and Broth Microdilution Antimicrobial Susceptibility Tests with Seven Drugs for Veterinary Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Agar dilution - Wikipedia [en.wikipedia.org]
impact of different Mueller-Hinton agar batches on daptomycin Etest results
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the impact of Mueller-Hinton agar (MHA) batch variability on daptomycin Etest® results.
Frequently Asked Questions (FAQs)
Q1: Why are we observing significant variations in daptomycin Minimum Inhibitory Concentration (MIC) values when using different batches of Mueller-Hinton agar?
A1: The antibacterial activity of daptomycin is highly dependent on the concentration of calcium ions (Ca²⁺) in the testing medium.[1][2][3] Different batches of MHA can have considerable variability in their calcium content, which directly impacts the measured daptomycin MIC.[4][5] An inverse correlation has been observed between the calcium concentration in the agar and the daptomycin Etest® MIC; lower calcium levels can lead to falsely elevated MICs and potential misclassification of an isolate as non-susceptible.[4][6]
Q2: What is the recommended calcium concentration in Mueller-Hinton agar for daptomycin Etest® testing?
A2: For reliable daptomycin Etest® results, it is recommended to use MHA with a calcium concentration in the physiological range. Some studies suggest that MHA containing >20 mg/L of calcium generally yields Etest® MICs within one two-fold concentration of the broth microdilution reference method.[4][7] The Etest® manufacturer recommends an MHA with a calcium concentration of 25-40 µg/mL.[8][9]
Q3: Are there specific quality control (QC) recommendations to ensure the reliability of our daptomycin Etest® results?
A3: Yes, performing quality control with appropriate reference strains is crucial. The use of specific QC strains, such as Staphylococcus aureus ATCC® 29213 and Enterococcus faecalis ATCC® 29212, can help identify MHA batches with insufficient calcium.[4][10] If QC results are out of the acceptable range, it is advisable to test a different brand or batch of MHA.[10] QC testing should be performed with each new batch of media and on each day of testing.[8]
Q4: Can the variability in MHA batches lead to false resistance to daptomycin?
A4: Yes, using MHA with low calcium concentrations can lead to falsely elevated daptomycin MICs, potentially resulting in a susceptible isolate being incorrectly categorized as non-susceptible.[11][12] This underscores the importance of using MHA with an adequate and consistent calcium concentration for accurate susceptibility testing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Daptomycin MICs are higher than expected or show batch-to-batch variability. | Insufficient calcium concentration in the MHA.[2][4] | - Verify the calcium concentration of your MHA batch. - Switch to an MHA brand or batch with a certified calcium concentration within the recommended range (e.g., >20 mg/L or 25-40 µg/mL).[4][8][9] - Perform QC testing with S. aureus ATCC® 29213 and E. faecalis ATCC® 29212 to qualify new MHA batches.[4] |
| Quality control results for daptomycin are out of range. | The MHA batch has an inappropriate calcium level (too low or too high).[10] | - Repeat the QC test using a different batch or brand of MHA.[10] - Ensure that the QC strains are stored and subcultured correctly. |
| Discrepancy between daptomycin Etest® MICs and a reference method (e.g., broth microdilution). | - Suboptimal calcium concentration in the MHA.[4] - Inherent differences between the methods. | - Confirm the calcium concentration of the MHA. - For critical results, consider confirming the Etest® result with a reference broth microdilution method using cation-adjusted Mueller-Hinton broth supplemented to a final calcium concentration of 50 mg/L.[1][5] |
Quantitative Data Summary
Table 1: Impact of MHA Calcium Concentration on Daptomycin Etest® MICs
| MHA Batch Calcium Concentration (mg/L) | Geometric Mean Daptomycin Etest® MIC (mg/L) | Reference |
| 4 | 11.7 | [4] |
| >20 | Within one two-fold concentration of broth microdilution MIC | [4] |
| 20.4 | 1-fold dilution higher than BMD | [13] |
| 36 | 0.44 | [4] |
| 45.2 | 1-fold dilution lower than BMD | [13] |
| 52.0 | 1.5 to 2-fold dilution lower than BMD | [13] |
BMD: Broth Microdilution
Experimental Protocols
Daptomycin Etest® Protocol
This protocol is a general guideline. Always refer to the manufacturer's instructions for specific details.
-
Media Preparation:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for Staphylococcus aureus.[3][8]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[3]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[8]
-
-
Application of Etest® Strip:
-
Using sterile forceps, apply the daptomycin Etest® strip to the center of the inoculated agar surface.
-
Ensure the entire length of the strip is in contact with the agar.[8]
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
-
Result Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[8]
-
Visualizations
Caption: Daptomycin's calcium-dependent mechanism of action on the bacterial cell membrane.
Caption: Standard workflow for daptomycin susceptibility testing using the Etest® method.
Caption: A logical workflow for troubleshooting unexpected daptomycin Etest® results.
References
- 1. In Vitro Activities of Daptomycin against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of daptomycin susceptibility testing by Etest and the effect of different batches of media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter Evaluation of the Etest and Disk Diffusion Methods for Differentiating Daptomycin-Susceptible from Non-Daptomycin-Susceptible Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of daptomycin Etest MICs on Mueller Hinton, IsoSensitest and brain heart infusion agars from Europe against 20 Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAUDE Adverse Event Report: BIOMERIEUX, SA ETEST® DAPTOMYCIN DPC 256 WW S30 [accessdata.fda.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. False Daptomycin-Nonsusceptible MIC Results by Microscan Panel PC 29 Relative to Etest Results for Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daptomycin Etest MICs for methicillin-resistant Staphylococcus aureus vary among different media - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing the emergence of daptomycin resistance during in vitro evolution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro evolution experiments aimed at preventing the emergence of daptomycin resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of daptomycin resistance observed during in vitro evolution?
A1: Daptomycin resistance is a multifactorial phenomenon primarily involving modifications to the bacterial cell envelope.[1][2] Key mechanisms include:
-
Alterations in Cell Surface Charge: Mutations in the mprF (multiple peptide resistance factor) gene can lead to an increase in the net positive charge of the cell membrane.[3][4] This increased positive charge results in electrostatic repulsion of the positively charged daptomycin-calcium complex, thereby inhibiting its binding to the bacterial membrane.[4]
-
Cell Wall Thickening: An increase in the thickness of the peptidoglycan layer is often observed in daptomycin-resistant strains, which may impede the antibiotic's access to the cell membrane.[1][3]
-
Changes in Membrane Phospholipid Content and Fluidity: Alterations in the composition and physical properties of the cell membrane, such as changes in cardiolipin microdomains, can affect daptomycin's interaction with its target.[5]
-
Cell Envelope Stress Responses: Upregulation of two-component regulatory systems like YycFG and LiaFSR is a common response to daptomycin-induced stress, contributing to adaptive changes that confer resistance.[1][3]
Q2: What is the most effective general strategy to prevent the emergence of daptomycin resistance in our in vitro experiments?
A2: Combination therapy is the most widely documented and effective strategy for preventing or delaying the emergence of daptomycin resistance in vitro.[6][7] The addition of a second antimicrobial agent can synergistically enhance the activity of daptomycin and suppress the selection of resistant mutants.
Q3: Which classes of antibiotics are most effective in combination with daptomycin for resistance prevention?
A3: Beta-lactam antibiotics have shown significant promise in preventing daptomycin resistance. Specific examples include:
-
Ampicillin or Amoxicillin/Clavulanic Acid: These have been shown to prevent or greatly delay the selection of daptomycin-resistant mutants in both Staphylococcus aureus and Enterococcus species.[6]
-
Ceftaroline: This cephalosporin can enhance the activity of daptomycin against enterococci.[8]
Other effective combination agents include:
-
Fosfomycin: This combination has demonstrated synergistic killing and prevention of daptomycin resistance emergence in MRSA.[9]
-
Gentamicin: Combination with gentamicin has been shown to enhance the killing of S. aureus and prevent the emergence of resistance.[10]
Q4: We are observing a gradual increase in the daptomycin MIC in our serial passage experiment. What could be the cause and what can we do?
A4: A gradual increase in the Minimum Inhibitory Concentration (MIC) is the expected outcome of a successful in vitro evolution of resistance. This is likely due to the selection of mutations in genes such as mprF or those involved in cell envelope homeostasis.[3] To counteract this in a prevention study, consider the following:
-
Introduce a Combination Agent: If you are using daptomycin alone, the addition of a sub-inhibitory concentration of a synergistic antibiotic, like a beta-lactam, can often halt or reverse this trend.[6]
-
Optimize Daptomycin Concentration: Ensure that the daptomycin concentrations used are appropriate. While sub-inhibitory concentrations are used to select for resistance, in a prevention study, the goal is to use a concentration of the combination that is high enough to kill the bacteria and prevent the emergence of resistant subpopulations.
-
Verify Media Composition: The activity of daptomycin is dependent on the concentration of free calcium ions in the medium.[11] Ensure your Mueller-Hinton broth is supplemented with 50 mg/L of calcium for consistent results.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid emergence of high-level daptomycin resistance | - Inoculum size is too high, increasing the probability of pre-existing resistant mutants.- The selective pressure (daptomycin concentration) is too low. | - Standardize and potentially lower the initial inoculum size.- Increase the starting concentration of daptomycin in your serial passage experiment. |
| No resistance development observed even after prolonged serial passage | - The daptomycin concentration is too high, leading to complete eradication of the bacterial population.- The bacterial strain may have a low intrinsic mutation rate. | - Start the serial passage with a lower sub-inhibitory concentration of daptomycin (e.g., 0.25x or 0.5x MIC).- Consider using a different strain or a mutagen to increase the mutation frequency, if appropriate for your study design. |
| Inconsistent MIC results between replicates | - Variability in calcium concentration in the media.- Inconsistent inoculum preparation.- Pipetting errors. | - Prepare a large batch of calcium-supplemented media for the entire experiment.- Standardize your inoculum preparation method (e.g., using a spectrophotometer to adjust to a specific optical density).- Calibrate pipettes and ensure proper mixing. |
| Combination therapy is not preventing resistance | - The chosen combination agent is not synergistic with daptomycin against the specific bacterial strain.- The concentration of the second agent is not optimal. | - Perform checkerboard or time-kill assays to confirm synergy between daptomycin and the second agent.- Test a range of concentrations for the second agent to find the optimal sub-inhibitory concentration for resistance prevention. |
Quantitative Data Summary
Table 1: Effect of Combination Therapy on Preventing Daptomycin Resistance in S. aureus and Enterococci
| Organism | Daptomycin Alone (MIC after serial passage) | Daptomycin + Amoxicillin/Clavulanic Acid or Ampicillin (MIC after serial passage) | Reference |
| S. aureus (MRSA & GISA strains) | Gradual increase | No or greatly delayed increase | [6] |
| Enterococcus spp. | Gradual increase | No or greatly delayed increase | [6] |
Table 2: Impact of Daptomycin and Gentamicin Combination on S. aureus
| Condition | Observation | Reference |
| Daptomycin alone (at concentrations below peak serum levels) | Regrowth of bacteria at 24 hours with increased daptomycin MIC | [10] |
| Daptomycin + Gentamicin | Enhanced killing and prevention of daptomycin MIC increase | [10] |
Experimental Protocols
Protocol 1: In Vitro Serial Passage for Evolution of Daptomycin Resistance
This protocol is adapted from methodologies used to select for daptomycin-resistant mutants.[6][11][12][13]
-
Preparation:
-
Prepare Mueller-Hinton Broth (MHB) supplemented with calcium chloride to a final concentration of 50 mg/L.
-
Prepare a stock solution of daptomycin.
-
Grow an overnight culture of the bacterial strain to be tested.
-
-
Day 1:
-
Inoculate tubes containing MHB with two-fold serial dilutions of daptomycin with the bacterial strain at a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Incubate at 37°C for 24 hours.
-
-
Subsequent Days:
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of daptomycin that completely inhibits visible growth.
-
Select the tube with the highest concentration of daptomycin that still shows bacterial growth (sub-MIC).
-
Dilute the culture from this tube (e.g., 1:1000) into a new series of tubes containing fresh MHB with increasing concentrations of daptomycin.
-
Repeat the incubation and passaging daily for a predetermined period (e.g., 14-21 days) or until a target MIC is reached.
-
-
Analysis:
-
Periodically, and at the end of the experiment, determine the daptomycin MIC of the evolved population.
-
Isolate single colonies from the resistant population for further characterization (e.g., whole-genome sequencing).
-
Protocol 2: Evaluating Combination Therapy to Prevent Daptomycin Resistance
This protocol is a modification of the serial passage experiment to include a second antimicrobial agent.[6]
-
Preparation:
-
Follow the preparation steps in Protocol 1.
-
Prepare a stock solution of the second antibiotic (e.g., ampicillin).
-
Determine the MIC of the second antibiotic against the test strain.
-
-
Experimental Setup:
-
Set up two parallel serial passage experiments as described in Protocol 1.
-
Arm 1 (Control): Daptomycin alone.
-
Arm 2 (Combination): Daptomycin in combination with a fixed, sub-inhibitory concentration of the second antibiotic (e.g., 0.25x its MIC).
-
-
Procedure:
-
Follow the daily passaging steps as outlined in Protocol 1 for both arms of the experiment.
-
-
Analysis:
-
Compare the rate of MIC increase for daptomycin in the control arm versus the combination therapy arm. A successful prevention strategy will show no or a significantly delayed increase in the daptomycin MIC in the combination arm.
-
Visualizations
Caption: Daptomycin action and resistance mechanisms.
Caption: Workflow for in vitro serial passage evolution.
Caption: Logic of combination therapy for resistance prevention.
References
- 1. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of drug resistance: daptomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of resistance and tolerance of Staphylococcus aureus to daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro prevention of the emergence of daptomycin resistance in Staphylococcus aureus and enterococci following combination with amoxicillin/clavulanic acid or ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro Activity of Daptomycin in Combination with β-Lactams, Gentamicin, Rifampin, and Tigecycline against Daptomycin-Nonsusceptible Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy Mechanisms of Daptomycin-Fosfomycin Combinations in Daptomycin-Susceptible and -Resistant Methicillin-Resistant Staphylococcus aureus: In Vitro, Ex Vivo, and In Vivo Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daptomycin-Nonsusceptible Staphylococcus aureus: The Role of Combination Therapy with Daptomycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance Studies with Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Phenotypic and genetic characterization of daptomycin non-susceptible Staphylococcus aureus strains selected by adaptive laboratory evolution [frontiersin.org]
- 13. Phenotypic and genetic characterization of daptomycin non-susceptible Staphylococcus aureus strains selected by adaptive laboratory evolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Time-Kill Assays for Calcium-Dependent Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in time-kill assays, with a specific focus on calcium-dependent antimicrobial agents like daptomycin.
Troubleshooting Guide
This guide addresses common issues encountered during time-kill experiments with calcium-dependent agents, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| High variability in Colony Forming Unit (CFU)/mL counts between replicates. | Inconsistent inoculum preparation. Pipetting errors. Inadequate mixing of cultures before sampling. Bacterial clumping. | Ensure the initial inoculum is standardized to a 0.5 McFarland standard. Use calibrated pipettes and proper aseptic technique. Vortex tubes thoroughly before each sampling. Consider a brief, gentle sonication or the addition of a non-inhibitory surfactant to disperse clumps. |
| No significant killing observed with the calcium-dependent agent alone. | Insufficient calcium concentration in the media. Use of an inappropriate growth medium. Low drug concentration. Bacterial resistance. | Supplement Mueller-Hinton Broth (MHB) with calcium to a final concentration of 50 mg/L (Cation-Adjusted Mueller-Hinton Broth - CAMHB).[1][2][3] Confirm the Minimum Inhibitory Concentration (MIC) of the organism and use appropriate multiples of the MIC (e.g., 1x, 4x, 8x MIC). Verify the susceptibility of the test strain to the agent. |
| Bacterial regrowth at 24 hours. | Emergence of a resistant subpopulation. Inactivation of the antibiotic over the 24-hour period. Use of a sub-inhibitory concentration of the agent. | Plate samples from the 24-hour time point onto agar containing the antibiotic to screen for resistant colonies. Consider the stability of the agent in your assay conditions. Ensure initial drug concentrations are at or above the MIC. |
| "Skipped" wells or trailing endpoints in MIC determination. | Contamination of the well. Presence of a resistant subpopulation. Inoculum effect. | Maintain strict aseptic technique. Re-streak the growth from the "skipped" well to check for purity and re-test the MIC. Ensure the inoculum density is within the recommended range (approximately 5 x 10^5 CFU/mL).[2] |
Frequently Asked Questions (FAQs)
Q1: Why is calcium supplementation crucial for time-kill assays with agents like daptomycin?
A1: Daptomycin's bactericidal activity is fundamentally dependent on physiological concentrations of free calcium ions.[1] In the presence of calcium, daptomycin undergoes a conformational change that facilitates its insertion into the bacterial cell membrane.[4] This binding and subsequent oligomerization on the membrane are critical for disrupting membrane integrity and causing cell death.[4][5] Insufficient calcium levels lead to reduced or no antimicrobial activity, resulting in falsely elevated MIC values and inaccurate time-kill kinetics.[1] Therefore, standard Mueller-Hinton Broth must be supplemented with calcium to a final concentration of 50 mg/L.[1][2][3]
Q2: What is the recommended starting inoculum concentration for a time-kill assay?
A2: The recommended starting inoculum for a time-kill assay is approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[2] It is critical to standardize the inoculum to ensure reproducibility. An inoculum that is too high can lead to an "inoculum effect," where the antimicrobial agent appears less effective, while an inoculum that is too low may be cleared too quickly to observe meaningful kinetics.
Q3: How is "bactericidal activity" defined in a time-kill assay?
A3: Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% killing) in the CFU/mL from the initial inoculum at a specific time point, most commonly 24 hours.[6][7] A bacteriostatic effect is characterized by the inhibition of bacterial growth where the CFU/mL count remains similar to the initial inoculum.[7]
Q4: What are the key sources of variability in antimicrobial susceptibility testing?
A4: Variability in antimicrobial testing can arise from several factors, which can be broadly categorized into three areas: the test system, the scientist, and the test substance.[8]
-
Test System: This includes the inherent biological variability of microorganisms, their growth phase, and the environmental conditions of the experiment.[8]
-
Scientist: Human factors such as pipetting technique, inoculum preparation, and colony counting can introduce errors.
-
Test Substance: Variations between different lots of an antimicrobial agent can affect its activity.[8]
Q5: Can the choice of growth medium impact the results of a time-kill assay?
A5: Yes, the choice of growth medium is critical. For calcium-dependent agents like daptomycin, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is essential to ensure the proper concentration of calcium ions for the drug's activity.[2][3] Using a medium with insufficient calcium will lead to inaccurate and non-reproducible results.
Experimental Protocols
Standard Time-Kill Assay Protocol for Daptomycin
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]
I. Materials
-
Test Organism (e.g., Staphylococcus aureus)
-
Daptomycin (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) [supplemented with calcium to a final concentration of 50 mg/L][2][3]
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile culture tubes, flasks, and micropipettes
-
Shaking incubator
-
Spectrophotometer
II. Preliminary Steps: Minimum Inhibitory Concentration (MIC) Determination
-
Determine the MIC of daptomycin against the test organism using the broth microdilution method as per CLSI guidelines. This is crucial for selecting the appropriate daptomycin concentrations for the time-kill assay.
III. Assay Procedure
-
Inoculum Preparation:
-
From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies and inoculate them into a tube containing CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[2]
-
-
Assay Setup:
-
Prepare a series of sterile tubes for each test condition:
-
Growth Control (no antibiotic)
-
Test Concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC of daptomycin)
-
-
Add the appropriate volume of daptomycin stock solution to each labeled tube to achieve the desired final concentrations.
-
Add the prepared bacterial inoculum to each tube.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), vortex each tube and remove an aliquot (e.g., 100 µL).
-
-
Bacterial Enumeration:
-
Perform ten-fold serial dilutions of the collected samples in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that yield between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and condition.
-
Plot the log10 CFU/mL (y-axis) versus time (x-axis) for each daptomycin concentration and the growth control.
-
Visualizations
Daptomycin's Calcium-Dependent Mechanism of Action
Caption: Daptomycin's mechanism of action is dependent on calcium for membrane insertion.
Experimental Workflow for a Time-Kill Assay
Caption: A generalized workflow for conducting a time-kill assay experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis | MDPI [mdpi.com]
- 4. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. microchemlab.com [microchemlab.com]
dealing with trailing endpoints in daptomycin MIC determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with daptomycin minimum inhibitory concentration (MIC) determination. Accurate and reproducible MIC data are critical for antimicrobial resistance surveillance, clinical decision-making, and drug development. Daptomycin's unique calcium-dependent mechanism of action requires specific modifications to standard susceptibility testing protocols to ensure reliable results.
Troubleshooting Guide: Dealing with Trailing Endpoints and Inconsistent Results
Problem: Difficulty in Determining the MIC due to Trailing Endpoints (Faint Growth over a Range of Concentrations)
Potential Causes:
-
Suboptimal Calcium Concentration: Daptomycin's bactericidal activity is dependent on calcium ions. Insufficient calcium in the test medium can lead to reduced drug efficacy and trailing growth.
-
Heterogeneous Bacterial Population: The bacterial culture may contain subpopulations with varying susceptibility to daptomycin, leading to persistent, low-level growth at concentrations above the MIC of the susceptible population.
-
High Inoculum Density: An inoculum that is too dense can overwhelm the drug at higher concentrations, resulting in trailing.
-
Reading Endpoint Too Late: Extended incubation times can sometimes allow for the emergence of trailing.
Recommended Solutions:
-
Ensure Proper Calcium Supplementation: The reference method for daptomycin MIC testing is broth microdilution. Mueller-Hinton Broth (MHB) must be supplemented with calcium to a final physiological concentration of 50 mg/L.[1][2][3] Different lots of media can have variable intrinsic calcium levels, so consistent supplementation is crucial.[1]
-
Standardize Inoculum Preparation: Prepare the inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial density.
-
Adhere to Recommended Incubation Times: For staphylococci and enterococci, incubate plates at 35 ± 2°C for 16-20 hours.[4][5]
-
Standardize Endpoint Reading: When trailing is observed, the MIC should be read as the lowest concentration that inhibits approximately 80% of growth compared to the growth control well. This requires careful visual inspection.
Frequently Asked Questions (FAQs)
Q1: What are trailing endpoints in the context of daptomycin MIC testing?
A1: Trailing endpoints, or "trailing growth," refer to the observation of reduced or faint bacterial growth in wells of a broth microdilution assay at daptomycin concentrations above the apparent MIC. This can make it difficult to determine the precise concentration that completely inhibits growth.
Q2: Why is calcium concentration so critical for daptomycin MIC determination?
A2: Daptomycin is a calcium-dependent antibiotic.[6] In the presence of calcium ions, daptomycin undergoes a conformational change that enables it to bind to the bacterial cell membrane, leading to membrane depolarization and bacterial cell death.[6] Insufficient calcium results in reduced in vitro activity and falsely elevated MIC values.[7] The standard recommendation is to supplement Mueller-Hinton Broth to a final concentration of 50 mg/L calcium.[2][8]
Q3: My daptomycin MIC results are inconsistent between experiments. What could be the cause?
A3: Inconsistent MICs are a known challenge, especially with Enterococcus faecium.[9][10] Several factors can contribute to this variability:
-
Variable Calcium Content: Using different lots of Mueller-Hinton Broth or Agar without consistent calcium verification and supplementation can lead to significant variations in MICs.[1]
-
Methodological Differences: Gradient diffusion methods (e.g., Etest) can sometimes yield different results compared to the reference broth microdilution method.[6][9][11] Broth microdilution is the gold standard.[4]
-
Inoculum Preparation: Variations in the inoculum density can affect the MIC result.
-
Subjectivity in Endpoint Reading: Especially in the presence of trailing, subjective differences in interpreting the growth endpoint can lead to variability.
Q4: Can I use disk diffusion for daptomycin susceptibility testing?
A4: No, conventional disk diffusion testing is not reliable for daptomycin and is not recommended.[3][12] Daptomycin's high molecular weight leads to poor diffusion in agar, and controlling the precise calcium concentration required for accurate results in an agar-based diffusion assay is problematic.[3][13]
Q5: What are the CLSI-recommended breakpoints for daptomycin?
A5: The Clinical and Laboratory Standards Institute (CLSI) has established species-specific breakpoints for daptomycin. It is crucial to refer to the latest CLSI documents for the most current breakpoints, as these can be revised. For example, breakpoints for Enterococcus species have undergone revisions to include categories like "susceptible-dose dependent" (SDD) to guide clinical decisions on dosing.[14][15]
Data Presentation
Table 1: Example of Daptomycin MIC Distribution for Staphylococcus aureus and Enterococcus Species
| Organism | Number of Isolates | Daptomycin MIC₅₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) | Daptomycin MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | Varies by study | 0.25 - 0.5 | 0.5 | ≤1 |
| Staphylococcus aureus (MRSA) | Varies by study | 0.25 - 0.5 | 0.5 - 1 | ≤1 |
| Enterococcus faecalis | Varies by study | 1 | 2 | ≤4 |
| Enterococcus faecium | Varies by study | 2 | 4 | ≤4 |
Note: This table is a summary of typical MIC distributions and may not reflect the results of a single specific study. MIC values can vary based on geographic location and testing methodology.
Experimental Protocols
Protocol 1: Daptomycin MIC Determination by Broth Microdilution (Adapted from CLSI Guidelines)
-
Media Preparation:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a stock solution of CaCl₂.
-
Supplement the CAMHB with the CaCl₂ stock solution to achieve a final concentration of 50 mg/L of calcium.
-
Verify the final calcium concentration.
-
-
Daptomycin Stock Solution and Dilutions:
-
Prepare a stock solution of daptomycin powder of known potency in a recommended solvent.
-
Perform serial twofold dilutions of daptomycin in the calcium-supplemented CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).[5]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
Following incubation, examine the microtiter plate for bacterial growth.
-
The MIC is the lowest concentration of daptomycin that completely inhibits visible growth.[4][5]
-
In the case of trailing endpoints, the MIC is read as the lowest concentration that inhibits approximately 80% of growth compared to the growth control.
-
Visualizations
Caption: Troubleshooting workflow for trailing endpoints in daptomycin MIC determination.
Caption: Calcium-dependent mechanism of action of daptomycin.
References
- 1. A potential role for daptomycin in enterococcal infections: what is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Daptomycin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical experience with daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evidence for daptomycin Etest lot-related MIC elevations for Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. contagionlive.com [contagionlive.com]
- 8. researchgate.net [researchgate.net]
- 9. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of two commercial susceptibility test methods for determination of daptomycin MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daptomycin bactericidal activity and correlation between disk and broth microdilution method results in testing of Staphylococcus aureus strains with decreased susceptibility to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Inoculum Effect on the Efficacy of Daptomycin Monotherapy and in Combination with β-Lactams against Daptomycin-Susceptible Enterococcus faecium Harboring LiaSR Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. en.iacld.com [en.iacld.com]
- 15. MR06 | Daptomycin Breakpoints for Enterococci [clsi.org]
Technical Support Center: Daptomycin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on obtaining accurate daptomycin Minimum Inhibitory Concentration (MIC) results and troubleshooting falsely nonsusceptible outcomes. Given daptomycin's unique calcium-dependent mechanism of action, strict adherence to standardized testing protocols is crucial for reliable in vitro susceptibility assessment.
Frequently Asked Questions (FAQs)
Q1: Why is calcium supplementation essential for daptomycin susceptibility testing?
A1: Daptomycin's bactericidal activity is dependent on physiological concentrations of free calcium ions.[1][2][3] The daptomycin molecule complexes with calcium to form a micelle that inserts into the bacterial cell membrane, leading to membrane depolarization and cell death.[4][5] Insufficient calcium in the testing medium will result in falsely elevated MIC values, potentially misclassifying a susceptible isolate as nonsusceptible.[1]
Q2: What is the recommended calcium concentration for daptomycin MIC testing?
A2: For broth microdilution (BMD), the reference method, Mueller-Hinton Broth (MHB) should be supplemented to a final free calcium concentration of 50 mg/L.[1][6] For agar-based methods like Etest, the Mueller-Hinton Agar (MHA) should have a calcium concentration in the range of 25-40 µg/mL.[2]
Q3: My daptomycin MIC results are inconsistent. What are the common causes?
A3: Inconsistent daptomycin MICs are often due to:
-
Variable calcium concentrations: Different lots of commercial media can have varying levels of calcium. It is critical to verify and adjust the calcium concentration for each new batch of media.[1]
-
Improper inoculum preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard.[3]
-
Incorrect incubation conditions: Incubate plates at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
Daptomycin degradation: Use fresh preparations of daptomycin solutions.
Q4: Are there specific guidelines I should follow for daptomycin susceptibility testing?
A4: Yes, it is highly recommended to follow the guidelines established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][7][8][9][10] These organizations provide detailed protocols and interpretive criteria for daptomycin susceptibility testing.
Troubleshooting Guide: Correcting for False Nonsusceptible Daptomycin MIC Results
This guide addresses common issues leading to falsely elevated daptomycin MICs and provides corrective actions.
| Problem | Potential Cause | Recommended Solution |
| Elevated Daptomycin MICs | Insufficient calcium in the test medium. | Ensure the final calcium concentration in Mueller-Hinton Broth (MHB) is adjusted to 50 mg/L. For agar-based methods, verify the calcium content of the Mueller-Hinton Agar (MHA).[1][6] |
| Use of an inappropriate testing method. | The reference method for daptomycin MIC testing is broth microdilution (BMD).[1] Automated systems like Microscan have been reported to yield falsely nonsusceptible results.[11] Confirm nonsusceptible results from automated systems with a reference method. | |
| Lot-to-lot variability in media. | Always verify the calcium concentration of new media lots.[1] | |
| Inconsistent or Irreproducible MIC Results | Fluctuations in calcium levels between experiments. | Prepare a stock solution of calcium chloride and consistently supplement your media to the recommended 50 mg/L.[1] |
| Use of outdated or improperly stored daptomycin. | Use daptomycin susceptibility powder and prepare fresh stock solutions for each experiment. | |
| Discrepancies Between Testing Methods | Inherent differences in methodology. | Be aware of the potential for discrepancies between methods. Etest may yield higher MICs than BMD for some isolates.[12] Broth microdilution is the recommended reference method for confirming susceptibility.[13] |
Quantitative Data Summary
The following table summarizes a study comparing daptomycin MIC results from an automated system (Microscan) with a gradient diffusion method (Etest) for isolates initially identified as nonsusceptible by Microscan. This highlights the high rate of false nonsusceptibility with the automated system.
| Organism | Number of Isolates Interpreted as Nonsusceptible by Microscan | Percentage of Isolates Found to be Susceptible by Etest |
| Staphylococcus aureus | 23 | 87% |
| Enterococcus faecalis | 10 | 90% |
| Enterococcus faecium | 50 | 88% |
Data from Palavecino and Burnell (2012).[11]
Experimental Protocols
Protocol 1: Preparation of Calcium-Supplemented Mueller-Hinton Broth (Ca-MHB) for Broth Microdilution
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) powder
-
Sterile distilled water
-
Calcium chloride (CaCl₂)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Prepare a stock solution of CaCl₂ (e.g., 1.25 g in 100 mL of sterile distilled water to get a 12.5 g/L solution).
-
Sterilize the CaCl₂ stock solution by filtration.
-
Aseptically add the sterile CaCl₂ stock solution to the prepared CAMHB to achieve a final free calcium concentration of 50 mg/L. For example, add 4 mL of the 12.5 g/L CaCl₂ stock solution to 996 mL of CAMHB.
-
Mix thoroughly. The Ca-MHB is now ready for use in daptomycin MIC testing.
Protocol 2: Daptomycin Broth Microdilution (BMD) Method
Materials:
-
Calcium-supplemented Mueller-Hinton Broth (Ca-MHB)
-
Daptomycin powder of known potency
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of daptomycin in a suitable solvent as recommended by the manufacturer.
-
Perform serial twofold dilutions of the daptomycin stock solution in Ca-MHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).[2]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture.[3]
-
Dilute the standardized inoculum in Ca-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.[1]
-
Inoculate each well of the microtiter plate containing the daptomycin dilutions with the prepared bacterial suspension. Include a growth control well (Ca-MHB without daptomycin) and a sterility control well (uninoculated Ca-MHB).[3]
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.[3]
-
Following incubation, examine the microtiter plates for bacterial growth. The MIC is the lowest concentration of daptomycin that completely inhibits visible growth.[3]
Visualizations
Logical Workflow for Troubleshooting False Nonsusceptible Daptomycin MICs
Caption: Troubleshooting workflow for daptomycin MIC results.
Signaling Pathways in Daptomycin Resistance
Caption: Key genetic pathways involved in daptomycin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Daptomycin against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST Technical Note on daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of Daptomycin Susceptibility Breakpoints for Enterococcus faecium and Revision of the Breakpoints for Other Enterococcal Species by the Clinical and Laboratory Standards Institute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MR06 | Daptomycin Breakpoints for Enterococci [clsi.org]
- 11. False Daptomycin-Nonsusceptible MIC Results by Microscan Panel PC 29 Relative to Etest Results for Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daptomycin Nonsusceptible Enterococci: An Emerging Challenge for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Comparative study of the susceptibility to daptomycin and other antimicrobials against Staphylococcus spp. resistant to methicillin and Enterococcus spp. using Wider, E-test, and microdilution methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
managing low daptomycin activity due to insufficient calcium levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage challenges related to daptomycin's calcium-dependent activity. Accurate in vitro testing is critical for assessing the efficacy of this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for daptomycin and why is calcium essential?
A1: Daptomycin is a cyclic lipopeptide antibiotic that exerts a rapid bactericidal effect against Gram-positive bacteria.[1][2] Its mechanism is critically dependent on calcium ions.[2][3] In the presence of calcium, daptomycin undergoes a conformational change that allows it to bind to the bacterial cell membrane.[2] Following binding, daptomycin molecules oligomerize and insert into the membrane, forming pores or ion channels.[1][2] This leads to a rapid efflux of intracellular ions, particularly potassium, causing membrane depolarization and subsequent arrest of DNA, RNA, and protein synthesis, which results in bacterial cell death without cell lysis.[1][4]
Q2: How significantly does calcium concentration affect daptomycin's measured activity in vitro?
A2: The concentration of free calcium ions in the testing medium profoundly influences the in vitro activity of daptomycin.[5][6] Standard susceptibility testing media, like Mueller-Hinton Broth (MHB), must be supplemented to a physiological calcium concentration of 50 mg/L (approximately 1.25 mM) to obtain accurate and reproducible Minimum Inhibitory Concentration (MIC) values.[4][5] Insufficient calcium levels lead to decreased daptomycin activity, which can result in falsely elevated MICs.[7][8] Studies have shown that increasing the calcium concentration from 25 mg/L to 50 mg/L can lower daptomycin MICs by two- to fourfold for most Gram-positive species.[4][9][10][11]
Q3: Why is standard disk diffusion testing not recommended for daptomycin?
A3: Standard disk diffusion testing is not reliable for determining daptomycin susceptibility.[6][12] This is due to daptomycin's high molecular weight, which leads to poor diffusion through the agar, and the high variability of intrinsic calcium content in different lots of Mueller-Hinton Agar (MHA).[6][10] These factors prevent the formation of reproducible and accurate zone diameters.[12] Broth microdilution is the recommended reference method for daptomycin susceptibility testing.[7][13]
Q4: Can the calcium concentration in testing media be too high?
A4: While physiological concentrations are crucial, excessively high calcium levels do not proportionally increase daptomycin's activity. Studies have shown that increasing the calcium concentration from 50 mg/L to 75 mg/L results in similar susceptibility rates.[4] However, for consistency and correlation with in vivo conditions, adhering to the standardized 50 mg/L supplementation is critical for routine testing.[7]
Q5: How does the impact of calcium concentration vary among different bacterial species?
A5: While calcium is essential for daptomycin's activity against all susceptible Gram-positive bacteria, the effect of insufficient calcium is particularly pronounced for some species. Enterococci are a notable example; in one study, the percentage of isolates inhibited by 2.0 µg/mL of daptomycin jumped from 35% in standard cation-adjusted MHB (20-25 mg/L Ca²⁺) to 92% in broth supplemented to 50 mg/L Ca²⁺.[9][11] For staphylococci, the effect is also significant, with a two- to fourfold decrease in MICs when tested in the properly supplemented medium.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during daptomycin susceptibility testing.
| Problem | Potential Cause | Recommended Solution |
| Elevated or Higher-than-Expected Daptomycin MICs | Insufficient Calcium in Test Medium: Standard Mueller-Hinton Broth (MHB) contains 20-25 mg/L of calcium, which is suboptimal for daptomycin.[9] | Supplement Media: Adjust the final free calcium concentration in your MHB to 50 mg/L using a sterile calcium chloride (CaCl₂) stock solution. This physiological concentration is mandated by CLSI and EUCAST for accurate results.[5][7] |
| Variable Calcium in Media Lots: Different manufacturing lots of MHB or MHA can have varying intrinsic calcium levels.[10] | Verify and Standardize: Always verify the calcium concentration of new media lots. Prepare a large batch of calcium-supplemented MHB for a series of experiments to ensure consistency. Maintain detailed records of lot numbers.[7] | |
| Inconsistent or Irreproducible MIC Results | Fluctuations in Calcium Supplementation: Inconsistent preparation of calcium-supplemented media between experiments. | Use a Stock Solution: Prepare a sterile, concentrated stock solution of CaCl₂. Use this stock to supplement your media consistently to the target 50 mg/L concentration. This minimizes pipetting errors associated with adding small amounts of solid CaCl₂.[7] |
| Improperly Stored Daptomycin: Daptomycin powder or stock solutions may degrade if not stored correctly. | Fresh Preparations: Use daptomycin susceptibility powder and prepare fresh stock solutions for each set of experiments. Store the powder and aliquoted stock solutions at the recommended temperature (e.g., -70°C).[7][8] | |
| No Daptomycin Activity Observed | Absence of Calcium Supplementation: Forgetting to add calcium to the broth. | Confirm Supplementation: Always include a quality control (QC) strain with a known daptomycin MIC range (e.g., S. aureus ATCC 29213) tested in the same supplemented medium. If the QC strain is out of range, it often points to a media preparation issue.[4][10] |
| Testing Gram-Negative Bacteria: Daptomycin is not active against Gram-negative organisms. | Confirm Isolate Identity: Daptomycin's mechanism of action is specific to the membrane structure of Gram-positive bacteria.[2] Its outer membrane prevents the drug from reaching its target in Gram-negative bacteria. |
Data Presentation
Impact of Calcium on Daptomycin MICs
The following table summarizes the effect of calcium concentration on daptomycin MIC values for various Gram-positive pathogens. Data is compiled from multiple studies and demonstrates the necessity of testing at the physiological concentration of 50 mg/L.
| Organism | Calcium Concentration (mg/L) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 20-25 | 0.5 - 1.0 | 1.0 - 2.0 | [9][11] |
| 50 | 0.25 - 0.5 | 0.5 - 1.0 | [6][9][11] | |
| Enterococcus faecium | 20-25 | >4.0 | >4.0 | [9][11] |
| 50 | 1.0 - 2.0 | 2.0 - 4.0 | [9][11][14] | |
| Enterococcus faecalis | 20-25 | 2.0 | 4.0 | [9][11] |
| 50 | 0.5 - 1.0 | 1.0 - 2.0 | [9][11][14] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Values are approximate ranges synthesized from literature.
Experimental Protocols
Protocol 1: Preparation of Calcium-Supplemented Mueller-Hinton Broth (Ca-MHB)
This protocol describes the standard method for preparing MHB for daptomycin susceptibility testing.
-
Prepare MHB: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize by autoclaving.
-
Prepare CaCl₂ Stock Solution: Prepare a 12.5 mg/mL (1.25 g/100 mL) stock solution of calcium chloride (CaCl₂) in deionized water. Filter-sterilize this solution using a 0.22 µm filter.
-
Supplement the Broth: Allow the autoclaved CAMHB to cool to room temperature. Aseptically add the sterile CaCl₂ stock solution to the CAMHB to achieve a final added calcium concentration of 25 mg/L . Since standard CAMHB already contains 20-25 mg/L of calcium, this addition will bring the total concentration to the required ~50 mg/L.
-
Calculation Example: To supplement 498 mL of CAMHB, add 2 mL of the 12.5 mg/mL CaCl₂ stock solution.
-
-
Final QC: Label the supplemented medium clearly as "Ca-MHB for Daptomycin Testing (50 mg/L)" and perform a sterility check by incubating a small aliquot at 35°C for 24 hours.
Protocol 2: Broth Microdilution for Daptomycin MIC Determination
This protocol is based on the CLSI reference method.[5][8]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in the prepared Ca-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Daptomycin Dilution:
-
Prepare serial twofold dilutions of daptomycin in Ca-MHB within a 96-well microtiter plate. The typical concentration range is 0.06 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the daptomycin dilutions with the prepared bacterial suspension.
-
Include a growth control well (Ca-MHB + inoculum, no daptomycin) and a sterility control well (uninoculated Ca-MHB).
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of daptomycin that completely inhibits visible growth.
-
Visualizations
Daptomycin's Calcium-Dependent Mechanism of Action
Caption: Daptomycin requires calcium to form an active complex that can disrupt the bacterial cell membrane.
Troubleshooting Workflow for Low Daptomycin Activity
Caption: A logical workflow to diagnose the cause of unexpectedly low daptomycin activity in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Activities of Daptomycin against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activities of daptomycin against 2,789 clinical isolates from 11 North American medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Novel Calcium-Dependent Antibiotics
Welcome to the technical support center for the purification of novel calcium-dependent antibiotics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when developing a purification protocol for a novel calcium-dependent antibiotic?
A1: Developing a purification protocol for a novel compound requires a systematic approach. Key initial steps include:
-
Characterization of the Antibiotic: Determine the basic physicochemical properties of your molecule, such as molecular weight, isoelectric point (pI), and hydrophobicity. This will inform the choice of purification techniques.
-
Assess Calcium Dependence: Confirm that the antibiotic's activity is indeed calcium-dependent. This can be done by comparing its antimicrobial activity in the presence and absence of calcium.
-
Screening of Purification Resins: Perform small-scale screening with various chromatography resins (e.g., ion exchange, hydrophobic interaction, size exclusion) to identify the most effective separation method.
-
Solubility and Stability Studies: Evaluate the solubility and stability of the antibiotic under different buffer conditions (pH, ionic strength) to prevent precipitation and degradation during purification.
Q2: How does the calcium-dependence of the antibiotic affect the purification strategy?
A2: The calcium-binding property of the antibiotic is a critical factor in designing the purification protocol. This dependence can be leveraged to enhance purification efficiency. For instance, in affinity chromatography, the column can be equilibrated with a calcium-containing buffer to promote binding of the antibiotic, and elution can be achieved by using a buffer containing a chelating agent like EDTA to remove calcium.[1]
Q3: What are the common challenges in purifying natural products like novel antibiotics?
A3: Purifying novel antibiotics from natural sources presents several challenges.[2][3][4] These include the complex nature of the starting material (e.g., fermentation broth), which contains a multitude of other compounds.[3] Often, the desired antibiotic is present in low concentrations, making isolation difficult.[4] The structural complexity of these molecules can also lead to instability under certain purification conditions.[2][5]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the purification of novel calcium-dependent antibiotics.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Antibiotic | Inefficient Extraction: The initial extraction from the fermentation broth may be incomplete. | Optimize the extraction solvent and pH. Consider using a two-phase extraction system. |
| Precipitation during Purification: The antibiotic may be precipitating out of solution due to changes in buffer composition. | Perform solubility tests at different pH values and salt concentrations. Add stabilizing agents if necessary. | |
| Degradation of the Antibiotic: The compound may be sensitive to pH, temperature, or enzymatic activity. | Conduct stability studies to identify optimal conditions. Add protease inhibitors to the initial extract. | |
| Poor Resolution in Chromatography | Inappropriate Column Chemistry: The chosen chromatography resin may not be suitable for separating the antibiotic from impurities. | Screen a variety of resins with different selectivities (e.g., strong vs. weak ion exchangers, different hydrophobic ligands). |
| Unoptimized Gradient Elution: The elution gradient may be too steep, causing co-elution of the antibiotic and impurities. | Flatten the elution gradient to improve separation. Consider using a step gradient. | |
| Column Overloading: Too much sample has been loaded onto the column. | Reduce the sample load or use a larger column. | |
| Loss of Antibiotic Activity | Removal of Calcium: The purification process may have stripped the essential calcium ions from the antibiotic. | Ensure that all buffers used during purification are supplemented with an optimal concentration of calcium, unless chelation is the intended elution method. |
| Denaturation: Harsh elution conditions (e.g., extreme pH or high concentrations of organic solvents) can denature the antibiotic. | Use milder elution conditions. If using reverse-phase HPLC, minimize the exposure time to organic solvents.[6] | |
| Presence of Impurities in the Final Product | Co-elution with Structurally Similar Compounds: Impurities with similar physicochemical properties may co-elute with the antibiotic. | Employ orthogonal purification methods. For example, follow an ion-exchange step with hydrophobic interaction chromatography or size-exclusion chromatography. |
| Contamination from Equipment or Reagents: Impurities may be introduced from the purification system or the chemicals used. | Thoroughly clean all equipment between purification runs. Use high-purity reagents and solvents. |
Experimental Protocols
Calcium-Dependent Affinity Chromatography
This protocol is designed to specifically capture the calcium-dependent antibiotic.
Materials:
-
Affinity chromatography column with a custom ligand that recognizes the calcium-bound form of the antibiotic.
-
Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4
-
Wash Buffer: 20 mM Tris-HCl, 500 mM NaCl, 5 mM CaCl₂, pH 7.4
-
Elution Buffer: 20 mM Tris-HCl, 150 mM NaCl, 10 mM EDTA, pH 7.4
-
Crude antibiotic extract
Procedure:
-
Equilibrate the affinity column with 5 column volumes (CV) of Binding Buffer.
-
Load the crude antibiotic extract onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Wash Buffer to remove unbound impurities.
-
Elute the bound antibiotic with 5 CV of Elution Buffer.
-
Collect fractions and analyze for the presence and purity of the antibiotic using HPLC and a bioassay.
Ion-Exchange Chromatography (IEX)
This protocol separates the antibiotic based on its net charge. The example below is for an anion-exchange protocol, assuming the antibiotic has a net negative charge at the working pH.
Materials:
-
Anion-exchange column (e.g., Q-Sepharose)
-
Buffer A (Low Salt): 20 mM Tris-HCl, pH 8.0
-
Buffer B (High Salt): 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Partially purified antibiotic sample
Procedure:
-
Equilibrate the column with 5 CV of Buffer A.
-
Adjust the pH and conductivity of the sample to match Buffer A and load it onto the column.
-
Wash the column with 5 CV of Buffer A.
-
Elute the antibiotic using a linear gradient from 0% to 100% Buffer B over 20 CV.
-
Collect fractions and analyze for purity and activity.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the expected outcomes of a successful purification protocol.
Table 1: Purification of a Novel Calcium-Dependent Antibiotic
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 1,000,000 | 200 | 100 | 1 |
| Ammonium Sulfate Precipitation | 1500 | 900,000 | 600 | 90 | 3 |
| Calcium-Dependent Affinity Chromatography | 50 | 750,000 | 15,000 | 75 | 75 |
| Ion-Exchange Chromatography | 10 | 600,000 | 60,000 | 60 | 300 |
| Size-Exclusion Chromatography | 5 | 500,000 | 100,000 | 50 | 500 |
Table 2: Effect of Calcium Concentration on Affinity Binding
| Calcium Concentration (mM) | % Antibiotic Bound to Column |
| 0 | < 5% |
| 1 | 50% |
| 2.5 | 85% |
| 5 | > 95% |
| 10 | > 95% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.glchemtec.ca [blog.glchemtec.ca]
- 6. A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Impact of Serum Proteins on Antibiotic Activity In Vitro
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when assessing antibiotic activity in the presence of serum proteins in vitro.
Frequently Asked Questions (FAQs)
Q1: Why is my antibiotic less effective in the presence of serum?
A1: The reduced efficacy of an antibiotic in the presence of serum is often due to plasma protein binding (PPB).[1][2][3] Serum proteins, primarily albumin, can bind to antibiotic molecules.[1][2] It is widely accepted that only the free, unbound fraction of an antibiotic is microbiologically active and capable of distributing into tissues to exert its therapeutic effect.[1][2] Therefore, high protein binding can lead to a decrease in the available active drug concentration, resulting in a higher Minimum Inhibitory Concentration (MIC).
Q2: How does serum protein binding affect Minimum Inhibitory Concentration (MIC) values?
A2: The presence of serum or isolated serum proteins in the testing medium typically increases the MIC of an antibiotic, particularly for drugs that are highly protein-bound.[4][5] This is because the binding of the antibiotic to serum proteins reduces the concentration of the free, active drug available to inhibit bacterial growth. For example, a fourfold-or-greater increase in the MIC of ceftriaxone, which is more than 95% protein-bound, has been observed in the presence of 50% human serum.[4][6] Conversely, for antibiotics with low protein binding, the effect on MIC is generally minor.[4]
Q3: What is the difference between using whole serum, heat-inactivated serum, and purified albumin in my assay?
A3:
-
Whole Serum: Contains all serum components, including active complement proteins and other potential antibacterial factors. Fresh serum alone can exhibit bactericidal activity, which may confound the results of antibiotic susceptibility testing.[7][8]
-
Heat-Inactivated Serum: The serum is heated (typically at 56°C for 30 minutes) to denature complement proteins and other heat-labile components. This minimizes the serum's intrinsic antibacterial activity while retaining the binding capacity of major proteins like albumin. This is a common choice for in vitro antibiotic testing.
-
Purified Albumin (e.g., Human Serum Albumin - HSA): Using a solution of purified albumin allows for the study of the binding effect of this specific protein in isolation, excluding other serum components. This can be useful for mechanistic studies, but may not fully recapitulate the complex environment of whole serum.[3] It is important to note that protein binding can differ significantly between purified albumin and plasma.[1]
Q4: Can I use animal serum instead of human serum in my experiments?
A4: While animal serum is sometimes used, it is crucial to be aware that there can be significant interspecies differences in protein binding.[3][9] An antibiotic's affinity for serum proteins can vary between species, which may lead to results that are not representative of the clinical situation in humans. Therefore, for preclinical data intended to be translated to human applications, human serum or human serum albumin is recommended.[3] Using protein binding data from literature without experimental verification in the specific test system can be misleading.[10]
Troubleshooting Guides
Issue 1: High variability in MIC results when testing with serum.
| Possible Cause | Troubleshooting Step |
| Inherent bactericidal activity of serum. | Use heat-inactivated serum to eliminate the effect of complement.[7] Run a control with bacteria and serum-supplemented medium (without antibiotic) to assess any direct impact of the serum on bacterial growth. |
| Inconsistent serum source or lot. | Use a pooled serum lot for a series of experiments to minimize variability. If using individual donor serum, be aware that protein concentrations and binding characteristics can vary. |
| Bacterial inoculum effect. | A higher bacterial inoculum can sometimes lead to an increased MIC.[11] Ensure a standardized and consistent inoculum size (typically ~5x10^5 CFU/mL) is used for all experiments.[12] |
| Precipitation of the antibiotic in the presence of serum. | Visually inspect the wells for any precipitation after adding the antibiotic to the serum-supplemented medium. If precipitation occurs, this may indicate a solubility issue that needs to be addressed, potentially by adjusting the solvent or concentration. |
Issue 2: Unexpectedly low or no change in antibiotic activity in the presence of serum for a highly protein-bound drug.
| Possible Cause | Troubleshooting Step |
| Use of animal serum instead of human serum. | The antibiotic may have lower binding affinity to the animal serum proteins. Switch to human serum or human serum albumin for more clinically relevant results.[3] |
| Concentration-dependent protein binding. | For some antibiotics, the percentage of protein binding can decrease as the drug concentration increases due to saturation of binding sites.[3] This may lead to a less pronounced effect on the MIC at higher antibiotic concentrations. Consider testing a wider range of antibiotic concentrations. |
| Incorrect experimental setup. | Verify the final concentration of serum in the assay. Ensure proper mixing of all components. Review the protocol for any deviations. |
Data Presentation
Table 1: Effect of 50% Human Serum on the MIC90 of Various Antibiotics against Gram-Negative Isolates
| Antibiotic | Protein Binding (%) | MIC90 in Mueller-Hinton Broth (µg/mL) | MIC90 in 50% Human Serum (µg/mL) | Fold Change in MIC90 |
| Ciprofloxacin | 20-40 | 0.12 | 0.12 | 1 |
| Ceftazidime | 17 | 1 | 1 | 1 |
| Imipenem | 20 | 1 | 1 | 1 |
| Aztreonam | 56 | 4 | 4 | 1 |
| Cefotaxime | 30-40 | 8 | 16 | 2 |
| Cefoperazone | 90 | 8 | 16 | 2 |
| Ceftriaxone | >95 | 4 | >32 | >8 |
| Ticarcillin | 45 | 64 | 128 | 2 |
Data adapted from a study evaluating the effect of serum on the in vitro activities of 11 antimicrobial agents.[4][6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Human Serum using Broth Microdilution
1. Materials:
- 96-well microtiter plates
- Test antibiotic stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Heat-inactivated human serum
- Bacterial inoculum standardized to ~1x10^6 CFU/mL (this will be diluted 2-fold in the final plate)
- Sterile multichannel pipettes and reservoirs
2. Preparation of Media:
- Prepare serum-supplemented CAMHB. For a 50% final serum concentration, mix equal volumes of CAMHB and heat-inactivated human serum.
- Prepare a control medium of 100% CAMHB.
3. Antibiotic Serial Dilution:
- Prepare a 2x working stock of the highest antibiotic concentration to be tested in the serum-supplemented CAMHB.
- Add 100 µL of the appropriate medium (serum-supplemented CAMHB or CAMHB control) to all wells of a 96-well plate.
- Add an additional 100 µL of the 2x antibiotic stock to the first column of wells, resulting in a total volume of 200 µL.
- Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
4. Inoculation:
- Dilute the standardized bacterial suspension to the final inoculum density of ~5x10^5 CFU/mL in the corresponding medium.
- Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
- Include a growth control well (medium with inoculum, no antibiotic) and a sterility control well (medium only).
5. Incubation and Reading:
- Cover the plate and incubate at 35-37°C for 16-20 hours.
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[12]
Visualizations
Caption: Workflow for MIC determination in the presence of serum.
Caption: Mechanism of serum protein binding affecting antibiotic activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assay of the antibiotic activity of serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Optimizing Daptomycin Susceptibility Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daptomycin susceptibility assays. Accurate determination of daptomycin's minimum inhibitory concentration (MIC) is critical for both clinical diagnostics and research applications. This guide focuses on optimizing incubation time and addressing common issues encountered during testing.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for daptomycin susceptibility testing?
A1: The standard incubation time for daptomycin susceptibility testing by broth microdilution (BMD) and gradient diffusion (Etest) methods is 16-20 hours at 35 ± 2°C in ambient air for staphylococci and enterococci.[1][2]
Q2: Why is the incubation time critical for accurate daptomycin MIC determination?
A2: Incubation time is a critical parameter that can significantly impact the final MIC value. Insufficient incubation may not allow for adequate bacterial growth, potentially leading to falsely low MICs. Conversely, prolonged incubation can lead to issues such as the emergence of resistant subpopulations, trailing endpoints, or the observation of paradoxical effects, which can complicate interpretation.[3]
Q3: Can I extend the incubation time beyond 20 hours?
A3: While the standard is 16-20 hours, extended incubation (e.g., up to 48 hours) may be employed in specific research contexts, such as detecting heteroresistant subpopulations.[3] However, it is not recommended for routine susceptibility testing as it can lead to misinterpretation of results. If extended incubation is used, it should be clearly documented, and results should be interpreted with caution.
Q4: What is the "trailing endpoint" phenomenon and how does it relate to incubation time?
A4: The trailing endpoint phenomenon is characterized by reduced but persistent bacterial growth at antibiotic concentrations above the true MIC. This can make it difficult to determine the actual MIC, especially with prolonged incubation. For daptomycin, this may appear as hazy growth in wells or along the ellipse of inhibition in an Etest. Reading the MIC at the standard 16-20 hour time point is crucial to minimize the impact of trailing growth on the result.
Q5: What is the "paradoxical effect" or "Eagle effect" in daptomycin susceptibility testing?
A5: The paradoxical effect, also known as the Eagle effect, refers to a decrease in the bactericidal activity of an antibiotic at high concentrations. While initially described for penicillin, it has been observed with other antibiotics. In the context of daptomycin time-kill assays, this could manifest as bacterial regrowth at higher multiples of the MIC. The exact mechanism for daptomycin is not fully elucidated but may be related to alterations in the bacterial cell membrane at high drug concentrations.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible MIC Values
| Potential Cause | Troubleshooting Steps |
| Variation in Incubation Time | Strictly adhere to the 16-20 hour incubation period. Ensure consistent timing for reading all assays. |
| Inconsistent Inoculum Size | Standardize the inoculum to a 0.5 McFarland turbidity standard. The inoculum effect, where a higher bacterial density leads to increased MICs, is a known phenomenon with daptomycin.[4][5] |
| Improper Calcium Supplementation | Daptomycin's activity is calcium-dependent. Ensure the Mueller-Hinton broth is supplemented to a final physiological concentration of 50 µg/mL of free calcium ions.[6][7] |
| Media Variability | Different lots of Mueller-Hinton agar can have varying calcium content, affecting disk diffusion and Etest results.[7] Use media from a reputable source and perform quality control with each new lot. |
Issue 2: Difficulty in Reading Endpoints (Trailing Growth)
| Potential Cause | Troubleshooting Steps |
| Prolonged Incubation | Read the MIC at the 16-20 hour mark. Trailing is more pronounced with longer incubation times. |
| Subjective Visual Interpretation | For broth microdilution, the MIC is the lowest concentration with no visible growth. For Etest, read where the ellipse of inhibition intersects the strip. If trailing is present, consider the concentration at which there is a significant reduction in growth compared to the growth control. |
| High Inoculum Density | An overly dense inoculum can contribute to trailing. Ensure the inoculum is properly prepared to a 0.5 McFarland standard. |
Issue 3: Observation of a Paradoxical Effect in Time-Kill Assays
| Potential Cause | Troubleshooting Steps |
| High Daptomycin Concentrations | This is an inherent, though not fully understood, property of the drug in some circumstances. |
| Experimental Artifact | Ensure proper mixing and sampling at each time point. Verify the concentrations of the daptomycin stock solutions. |
| Data Interpretation | When plotting time-kill curves, note the concentrations at which reduced killing is observed. This information can be valuable for pharmacodynamic modeling. |
Data Presentation
Table 1: Effect of Inoculum Size on Daptomycin MIC for S. aureus
The following table illustrates the inoculum effect on daptomycin MICs for Staphylococcus aureus after 15 days of cycling. While this extended timeframe is not for standard susceptibility testing, it demonstrates the principle of how inoculum size can influence MICs.
| Inoculum Size (CFU/mL) | Initial MIC (µg/mL) | MIC after 15 Days (µg/mL) |
| Low (10⁴) | 0.25 | 0.5 - 2 |
| Medium (10⁶) | 0.25 - 0.5 | 8 - 128 |
| High (10⁸) | 2 | 64 - 256 |
| Data adapted from a study on in vitro resistance selection.[8] |
Table 2: Effect of Calcium Concentration on Daptomycin Activity
This table demonstrates the importance of calcium supplementation for daptomycin's antibacterial activity.
| Organism | Calcium Concentration (µg/mL) | Daptomycin MIC (µg/mL) |
| S. aureus | 25 | 2- to 4-fold higher than at 50 µg/mL |
| S. aureus | 50 | Optimal Activity |
| Enterococcus spp. | 25 | 2- to 4-fold higher than at 50 µg/mL |
| Enterococcus spp. | 50 | Optimal Activity |
| Data based on findings that daptomycin is two- to four-fold more active at 50 µg/mL of Ca²⁺ compared to 25 µg/mL.[7] |
Experimental Protocols
Broth Microdilution (BMD) for Daptomycin MIC
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and supplement with a sterile CaCl₂ solution to a final free calcium ion concentration of 50 mg/L.
-
Daptomycin Dilution: Perform serial twofold dilutions of daptomycin in the calcium-supplemented CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend colonies in sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no daptomycin) and a sterility control (no bacteria). Incubate at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
Result Interpretation: The MIC is the lowest concentration of daptomycin that completely inhibits visible growth.
Gradient Diffusion (Etest) for Daptomycin MIC
-
Media Preparation: Use Mueller-Hinton agar (MHA) with a consistent and appropriate calcium concentration.
-
Inoculum Preparation: Prepare a 0.5 McFarland standard inoculum as described for the BMD method.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and streak the entire surface of the MHA plate to ensure confluent growth.
-
Application of Etest Strip: Aseptically apply the daptomycin Etest strip to the center of the inoculated agar surface.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Result Interpretation: Read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Inoculum Effect on the Efficacy of Daptomycin Monotherapy and in Combination with β-Lactams against Daptomycin-Susceptible Enterococcus faecium Harboring LiaSR Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Inoculum Effect on the Efficacy of Daptomycin Monotherapy and in Combination with β-Lactams against Daptomycin-Susceptible Enterococcus faecium Harboring LiaSR Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of inoculum size on selection of in vitro resistance to vancomycin, daptomycin, and linezolid in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Calcium-Dependent Mechanism of a New Antibiotic Class: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the discovery and validation of novel classes of antimicrobial agents. One such promising class is the calcium-dependent lipopeptide antibiotics (CDAs). This guide provides a comparative analysis of the performance of CDAs, with a focus on the clinically approved agent daptomycin, against the standard-of-care antibiotic vancomycin. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying molecular mechanisms and experimental workflows.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of daptomycin and vancomycin against various clinically relevant Gram-positive pathogens. All MIC values for daptomycin were determined in media supplemented with physiological concentrations of calcium (50 µg/mL), a crucial factor for its activity.[1][2][3]
Table 1: Daptomycin vs. Vancomycin MICs for Key Gram-Positive Pathogens
| Organism | Daptomycin MIC Range (µg/mL) | Vancomycin MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 0.03 - 1 | 0.5 - 2 |
| Enterococcus faecalis | 0.5 - 8 | 0.125 - 2 |
| Enterococcus faecium (Vancomycin-Resistant - VRE) | 0.25 - 8 | >256 |
| Streptococcus pneumoniae | 0.12 - 1 | Not specified |
Data compiled from multiple sources.[4][5][6][7][8]
Table 2: In Vitro Activity of Other Calcium-Dependent Antibiotics (CDAs)
| Antibiotic | Organism | MIC Range (µg/mL) |
| A54145 | Staphylococcus aureus | 0.25 - >32 |
| Malacidin A | Staphylococcus aureus (MRSA) | 0.2 - 0.8 |
Data for A54145 and Malacidin A demonstrate the variable potency within the CDA class.[9][10][11][12][13]
Experimental Protocols for Mechanism Validation
Validating the calcium-dependent mechanism of a new antibiotic involves a series of key experiments. Below are detailed protocols for essential assays.
Minimum Inhibitory Concentration (MIC) Determination with Calcium Supplementation
This protocol, based on CLSI guidelines, determines the MIC of a calcium-dependent antibiotic.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Calcium Chloride (CaCl₂) solution (sterile)
-
Antibiotic stock solution
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
96-well microtiter plates
-
Sterile saline or broth
Procedure:
-
Prepare Calcium-Supplemented Medium: Aseptically add sterile CaCl₂ solution to the CAMHB to achieve a final free calcium concentration of 50 mg/L.[2]
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the antibiotic stock solution in the calcium-supplemented CAMHB in a 96-well plate to obtain the desired concentration range.
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the microtiter wells.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Curve Assay
This assay assesses the rate of bacterial killing over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Calcium-supplemented CAMHB
-
Antibiotic at various multiples of the predetermined MIC
-
Shaking incubator
-
Tryptic Soy Agar (TSA) plates
-
Sterile dilution tubes and Phosphate-Buffered Saline (PBS)
Procedure:
-
Inoculum Preparation: Prepare a flask with calcium-supplemented CAMHB and inoculate with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.[14][15]
-
Antibiotic Addition: Add the antibiotic at desired concentrations (e.g., 1x, 4x, and 8x the MIC). Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Bacterial Enumeration: Perform serial ten-fold dilutions of the collected samples in sterile PBS and plate onto TSA plates to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the mean log₁₀ CFU/mL against time for each antibiotic concentration and the growth control.
Isothermal Titration Calorimetry (ITC) for Binding Analysis
ITC directly measures the heat changes upon binding to determine thermodynamic parameters of the antibiotic-membrane interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., with phosphatidylglycerol)
-
Antibiotic solution
-
Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4)
Procedure:
-
Prepare LUVs: Prepare LUVs of the desired lipid composition by extrusion.
-
Prepare Solutions: Prepare a solution of the antibiotic (e.g., 50 µM) in the buffer. Prepare a concentrated solution of LUVs (e.g., 10 mM) in the same buffer.
-
ITC Experiment: Load the antibiotic solution into the ITC sample cell and the LUV solution into the titration syringe.
-
Titration: Perform a series of injections of the LUV solution into the antibiotic solution while monitoring the heat changes.
-
Data Analysis: Analyze the resulting thermogram using a suitable binding model to determine the binding affinity (K D), stoichiometry (n), and other thermodynamic parameters.[16]
Fluorescence-Based Titration for Binding Affinity
This method uses the intrinsic fluorescence of certain amino acid residues in the antibiotic to monitor its interaction with lipids.
Materials:
-
Spectrofluorometer
-
Antibiotic solution (containing a fluorescent residue like kynurenine)
-
Lipid solution (e.g., 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) - DMPG)
-
Buffer (e.g., 20 mM HEPES, 1.67 mM CaCl₂, pH 7.57)
Procedure:
-
Prepare Solutions: Prepare a dilute solution of the antibiotic (e.g., 15 nM) in the buffer. Prepare a stock solution of the lipid.
-
Titration: Titrate the antibiotic solution with increasing concentrations of the lipid.
-
Fluorescence Measurement: After each addition of the lipid, measure the fluorescence emission at the appropriate wavelength (e.g., 454 nm for daptomycin).[17]
-
Data Analysis: Plot the change in fluorescence intensity against the lipid concentration to determine the binding affinity and stoichiometry.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the calcium-dependent mechanism of action and a typical experimental workflow for its validation.
Caption: Calcium-Dependent Antibiotic Mechanism of Action.
Caption: Experimental Workflow for Validating Calcium-Dependency.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of Daptomycin against Gram-Positive European Clinical Isolates with Defined Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en.iacld.com [en.iacld.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A54145 a new lipopeptide antibiotic complex: microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
comparative analysis of daptomycin versus vancomycin against MRSA
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and in vitro performance of daptomycin and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA).
This guide provides a detailed, data-driven comparison of two critical antibiotics in the fight against MRSA infections. By summarizing key clinical and in vitro data, outlining experimental methodologies, and visualizing their distinct mechanisms of action, this document serves as a vital resource for understanding the relative therapeutic merits of daptomycin and vancomycin.
Performance Data: Daptomycin vs. Vancomycin
The following tables summarize quantitative data from multiple meta-analyses, clinical studies, and in vitro experiments, comparing the efficacy and microbiological activity of daptomycin and vancomycin against MRSA.
Table 1: Clinical Efficacy Outcomes in Patients with MRSA Bacteremia
| Outcome | Daptomycin | Vancomycin | Odds Ratio (OR) [95% CI] | Key Findings & Citations |
| Clinical Success/Treatment Success | Higher Success Rate | Lower Success Rate | 2.20 [1.63–2.96] | Daptomycin was associated with a significantly higher treatment success rate, particularly in patients with MRSA isolates having a vancomycin MIC > 1 µg/mL.[1][2] |
| Clinical Failure | Lower Failure Rate | Higher Failure Rate | 0.58 [0.38–0.89] | Daptomycin was associated with a significantly reduced risk of clinical failure. A sub-analysis of studies with vancomycin MICs of 1 to 2 mg/L also found a significant association between daptomycin use and lower odds of clinical failure.[1] |
| All-Cause Mortality | Lower Mortality Rate | Higher Mortality Rate | 0.53 [0.29–0.98] | Daptomycin treatment was associated with significantly lower mortality, especially when initiated early in therapy.[1][2] An early switch from vancomycin to daptomycin (within 3 or 5 days) was significantly associated with decreased odds of all-cause mortality.[3] |
| Persistent Bacteremia | Lower Incidence | Higher Incidence | 0.78 [0.42–1.46] | Daptomycin was associated with a lower risk of persistent MRSA bacteremia. |
Table 2: In Vitro Microbiological Performance Against MRSA
| Parameter | Daptomycin | Vancomycin | Key Findings & Citations |
| MIC50 (µg/mL) | 0.25 - 0.5 | 1.0 | Daptomycin generally exhibits lower MIC values against MRSA compared to vancomycin. |
| MIC90 (µg/mL) | 0.5 - 1.0 | 1.0 - 2.0 | Daptomycin retains potency against a high percentage of MRSA isolates. |
| Time-Kill Kinetics | Rapid, concentration-dependent bactericidal activity | Slower, time-dependent bactericidal activity | Daptomycin typically achieves a >3-log10 reduction in CFU/mL more rapidly than vancomycin. At 8x MIC, daptomycin can achieve this in as little as 1 hour, while vancomycin may take up to 24 hours.[4] |
| Post-Antibiotic Effect (PAE) | 1.1 to 6.2 hours (mean of 4.1 hours for MRSA) | Variable, generally shorter than daptomycin | Daptomycin exhibits a prolonged PAE, suppressing bacterial regrowth for a significant period after drug exposure.[4] Specific comparative data for vancomycin's PAE against MRSA is less consistently reported but generally considered shorter. |
Experimental Protocols
The clinical and in vitro data presented are derived from a variety of study designs. Below are generalized methodologies representative of the key experiments comparing daptomycin and vancomycin against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution is the reference method as per the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Prepare serial two-fold dilutions of daptomycin and vancomycin in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
-
Inoculate each well of a microtiter plate with a standardized MRSA suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Time-Kill Kinetic Assay
-
Objective: To determine the rate and extent of bacterial killing by daptomycin and vancomycin over time.
-
Procedure:
-
Prepare tubes of CAMHB (with calcium supplementation for daptomycin) containing the antibiotics at various multiples of their predetermined MICs (e.g., 1x, 4x, 8x MIC).
-
Inoculate the tubes with a logarithmic-phase MRSA culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubate the tubes at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 18-24 hours and count the number of viable colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Post-Antibiotic Effect (PAE) Study
-
Objective: To measure the duration of bacterial growth suppression after a brief exposure to the antibiotic.
-
Procedure:
-
Expose a standardized MRSA suspension (approximately 10^7 CFU/mL) to a specific concentration of daptomycin or vancomycin (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).
-
Remove the antibiotic by rapid dilution (e.g., 1:1000) or centrifugation and washing of the bacterial pellet to reduce the drug concentration to below the MIC.
-
A control culture is treated identically but without antibiotic exposure.
-
Incubate both the treated and control cultures and measure bacterial growth over time by viable plate counts at regular intervals.
-
The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1-log10 above the count observed immediately after drug removal, and C is the corresponding time for the untreated control culture.
-
Mandatory Visualization
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for the comparative analysis of daptomycin and vancomycin against MRSA.
Signaling Pathways: Mechanisms of Action
Caption: Daptomycin's mechanism of action against MRSA, involving calcium-dependent membrane disruption.
Caption: Vancomycin's mechanism of action, targeting bacterial cell wall synthesis in MRSA.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis | PLOS One [journals.plos.org]
- 4. Postantibiotic Effects of Daptomycin against 14 Staphylococcal and Pneumococcal Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
comparing membrane disruption activity of different lipopeptide antibiotics
A Comparative Guide to the Membrane Disruption Activity of Lipopeptide Antibiotics
This guide provides an objective comparison of the membrane disruption activity of different lipopeptide antibiotics, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working on antimicrobial agents.
Overview of Lipopeptide Antibiotics and Membrane Disruption
Lipopeptide antibiotics are a class of drugs characterized by a cyclic or linear peptide structure linked to a fatty acid tail. This amphipathic nature is crucial for their primary mechanism of action: the targeting and disruption of bacterial cell membranes.[1] This interaction leads to increased membrane permeability, dissipation of membrane potential, leakage of essential ions and metabolites, and ultimately, bacterial cell death.[2][3] While the general mechanism is shared, the specific interactions and efficacy vary significantly between different lipopeptides, largely dictated by their structure and the composition of the target bacterial membrane.
This guide focuses on three well-studied lipopeptide antibiotics:
-
Daptomycin : A cyclic lipopeptide used clinically against Gram-positive pathogens.[4][5]
-
Polymyxin B : A cyclic lipopeptide primarily used as a last-resort treatment for multidrug-resistant Gram-negative infections.[6][7]
-
Surfactin : A potent biosurfactant produced by Bacillus subtilis with broad-spectrum antimicrobial activity.[8]
Comparative Analysis of Membrane Disruption Activity
The efficacy and mechanism of membrane disruption differ notably among these antibiotics. Daptomycin's action is calcium-dependent and requires the presence of phosphatidylglycerol (PG) in the membrane.[4][9][10] Polymyxin B targets the lipopolysaccharide (LPS) of the Gram-negative outer membrane.[11][12][13] Surfactin exhibits a more detergent-like action, inserting into the lipid bilayer and causing membrane solubilization at higher concentrations.[14][15]
The following table summarizes key quantitative and qualitative data for these lipopeptides.
| Parameter | Daptomycin | Polymyxin B | Surfactin |
| Target Bacteria | Gram-positive (e.g., MRSA, VRE)[16] | Gram-negative (e.g., P. aeruginosa, A. baumannii)[6] | Broad-spectrum (Gram-positive, Gram-negative, Fungi)[15] |
| Primary Membrane Target | Phosphatidylglycerol (PG)[9][10] | Lipopolysaccharide (LPS)[6][12] | Phospholipid Bilayer[8][14] |
| Key Mechanism | Ca²⁺-dependent oligomerization, forming ion-permeable pores/channels.[2][5][16] | Electrostatic binding to Lipid A, disrupting both outer and inner membranes.[11][12] | Insertion into the bilayer, formation of pores and micelles, leading to a detergent-like effect.[14][15][17] |
| Effect on Membrane | Rapid membrane depolarization via potassium efflux.[2][10] | Increased permeability of outer and inner membranes.[12][18] | Increased membrane fluidity and leakage of cytoplasmic contents.[15][17] |
Experimental Protocols for Assessing Membrane Disruption
Standardized assays are essential for quantifying and comparing the membrane-disrupting activities of different compounds. Below are detailed protocols for two fundamental experiments.
Protocol 1: Membrane Depolarization Assay
This assay measures the dissipation of the bacterial membrane potential using a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[19][20]
-
Objective : To monitor the change in membrane potential of intact bacterial cells upon exposure to a lipopeptide.
-
Materials :
-
Mid-log phase bacterial culture
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
Potassium chloride (KCl)
-
DiSC₃(5) dye (stock solution in DMSO)
-
Lipopeptide antibiotic of interest
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
-
-
Methodology :
-
Harvest bacterial cells from a mid-log phase culture by centrifugation and wash them three times with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.05.
-
Add KCl to the cell suspension to a final concentration of 100 mM.
-
Add DiSC₃(5) dye to a final concentration of 1 µM and incubate the suspension in the dark at room temperature with shaking until the fluorescence signal stabilizes (approx. 60 minutes). This indicates the dye has partitioned into the polarized bacterial membranes, quenching its fluorescence.
-
Transfer 200 µL of the cell suspension to the wells of a 96-well plate.
-
Add the lipopeptide antibiotic at various concentrations to the wells.
-
Immediately begin monitoring the fluorescence kinetics using a plate reader (Excitation: ~622 nm, Emission: ~670 nm).[21]
-
An increase in fluorescence intensity indicates the release of the dye from the membrane due to depolarization.
-
Protocol 2: Calcein Leakage Assay from Model Vesicles
This assay uses artificial lipid vesicles (liposomes) loaded with a self-quenching fluorescent dye (calcein) to quantify membrane permeabilization.[21][22]
-
Objective : To measure the ability of a lipopeptide to induce leakage from a model lipid bilayer, mimicking a bacterial membrane.
-
Materials :
-
Lipids (e.g., a 7:3 mixture of Phosphatidylethanolamine (PE) and Phosphatidylglycerol (PG) to mimic bacterial membranes)
-
Calcein
-
HEPES buffer (10 mM, pH 7.4) containing NaCl and EDTA
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Lipopeptide antibiotic of interest
-
Triton X-100 (10% solution)
-
Fluorescence spectrophotometer or plate reader
-
-
Methodology :
-
Prepare a thin lipid film by dissolving lipids in chloroform, followed by evaporation under nitrogen gas.
-
Hydrate the lipid film with a calcein solution (e.g., 80 mM in HEPES buffer) to form multilamellar vesicles.
-
Create large unilamellar vesicles (LUVs) by subjecting the suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[21]
-
Separate the calcein-loaded LUVs from free, unencapsulated calcein using a size-exclusion column, eluting with HEPES buffer.[23]
-
Dilute the LUV suspension in buffer to the desired lipid concentration in a cuvette or 96-well plate.
-
Add the lipopeptide antibiotic and monitor the increase in fluorescence over time (Excitation: ~490 nm, Emission: ~520 nm).[23]
-
After the reaction plateaus, add Triton X-100 to a final concentration of 1% to lyse all vesicles and achieve 100% leakage (maximum fluorescence).
-
Calculate the percentage of leakage induced by the peptide relative to the maximum fluorescence.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of the complex biological processes and experimental designs involved in studying lipopeptide antibiotics.
Caption: Generalized mechanism of membrane disruption by lipopeptide antibiotics.
Caption: Experimental workflow for comparing membrane disruption activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daptomycin - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Interactions of surfactin with membrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Polymyxin - Wikipedia [en.wikipedia.org]
- 13. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 20. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Additive and Synergistic Membrane Permeabilization by Antimicrobial (Lipo)Peptides and Detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activities and Structures of Two Linear Cationic Peptide Families with Various Amphipathic β-Sheet and α-Helical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of daptomycin MIC values from different testing methods
A critical evaluation of broth microdilution, gradient diffusion, and automated systems for determining daptomycin minimum inhibitory concentrations, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
The accurate determination of daptomycin's minimum inhibitory concentration (MIC) is paramount for both clinical management of multidrug-resistant Gram-positive infections and for the robust evaluation of new antimicrobial agents. However, significant variability in daptomycin MIC values has been observed across different testing platforms.[1][2][3][4][5][6] This guide provides a comprehensive cross-validation of commonly employed methods, summarizing key performance data and detailing experimental protocols to aid in the selection of the most appropriate testing strategy.
Performance Comparison of Daptomycin MIC Testing Methods
The choice of testing method can significantly impact daptomycin MIC results, with studies highlighting varying degrees of agreement with the reference broth microdilution (BMD) method.[7][8][9][10][11] The following tables summarize the quantitative data from comparative studies, focusing on essential agreement (EA), categorical agreement (CA), and the occurrence of very major (VM) and major (M) errors.
| Method | Organism(s) | No. of Isolates | Essential Agreement (%) with BMD | Categorical Agreement (%) with BMD | Very Major Errors (%) | Major Errors (%) | Reference(s) |
| Etest | Staphylococcus aureus | 1800 | Consistently 0.5 to 1.5 log₂ dilutions higher than BMD | - | - | - | [11] |
| Etest | S. aureus | 150 | 95.3% (within ±1 log₂ dilution) | 90.2% for non-susceptible isolates | 13.5% | 4.0% | [12] |
| Etest | S. aureus, Enterococci | 220 | 97% | - | 28.5% (for Enterococcus faecium) | 0% | [8][13] |
| Etest | S. aureus, Enterococci | - | MICs tended to be lower than reference | - | - | - | [10] |
| Microscan | S. aureus, Enterococci | - | Daptomycin MICs 1 to 2 log₂ concentrations higher than BMD | - | - | - | [9] |
| Phoenix | S. aureus, Enterococci | - | Daptomycin MICs 1 to 2 log₂ concentrations higher than BMD | - | - | - | [9] |
| JustOne | S. aureus, Enterococci | 220 | 100% | - | 13.6% (S. aureus), 14.3% (Enterococci) | 0% | [8][13] |
Note: Essential agreement is typically defined as MIC values within ±1 log₂ dilution of the reference method. Categorical agreement refers to the concordance in interpreting results as susceptible, intermediate, or resistant. Very major errors represent false-susceptible results, while major errors indicate false-resistant results.
Experimental Methodologies
The accuracy of daptomycin MIC testing is critically dependent on adherence to standardized protocols, particularly the supplementation of media with physiological concentrations of calcium.[14][15][16] Daptomycin's mechanism of action, which involves the disruption of the bacterial cell membrane, is calcium-dependent.[14]
Reference Broth Microdilution (BMD) Method
The BMD method is considered the gold standard for antimicrobial susceptibility testing.[15]
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is supplemented with CaCl₂ to achieve a final free calcium concentration of 50 µg/mL.[8][13][14][16]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Procedure:
-
Interpretation: The MIC is the lowest concentration of daptomycin that completely inhibits visible growth of the organism.
Gradient Diffusion (Etest)
The Etest provides a direct, quantitative MIC value.[15]
-
Media Preparation: Mueller-Hinton agar (MHA) plates are used. The calcium content of the agar is a critical factor.[15]
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.[14]
-
Procedure:
-
Interpretation: The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.[14]
Automated Systems (e.g., MicroScan, Phoenix)
Automated systems offer high-throughput testing and standardized interpretation.
-
Principle: These systems typically use a broth-based microdilution method in a miniaturized format.
-
Procedure: Inoculum preparation and card/panel inoculation are performed according to the manufacturer's instructions. The instruments automatically incubate, read, and interpret the results.[7]
-
Important Consideration: It is crucial to be aware of the specific methodology employed by the automated system, as variations can lead to discrepancies in MIC values.[9]
Visualizing Experimental Workflows and Daptomycin's Mechanism
To further clarify the experimental processes and the underlying mechanism of daptomycin, the following diagrams are provided.
Caption: Workflow for comparing daptomycin MIC testing methods.
Caption: Calcium-dependent mechanism of action of daptomycin.
Conclusion and Recommendations
The cross-validation of daptomycin MIC testing methods reveals that while commercial systems offer convenience and high throughput, they can yield results that differ from the reference BMD method. The Etest has shown a tendency to produce slightly higher or lower MIC values depending on the study, which can lead to categorical discrepancies, particularly for isolates with MICs near the breakpoint.[8][10][11][12][13] Automated systems have also been reported to generate higher MICs compared to BMD.[9]
For research and drug development purposes, the reference broth microdilution method with carefully controlled calcium supplementation remains the most reliable and reproducible method for determining daptomycin MICs. When using other methods, it is crucial to be aware of their inherent variability and to validate their performance against the reference method, especially when testing novel compounds or investigating resistance mechanisms. The significant imprecision in daptomycin MIC determination for E. faecium highlights the challenges in establishing reliable breakpoints and underscores the need for careful interpretation of susceptibility results in a clinical context.[1][2][3][4][5][6]
References
- 1. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. scite.ai [scite.ai]
- 5. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
- 6. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Vancomycin and Daptomycin MICs by Different Testing Methods for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparison of Commercial Antimicrobial Susceptibility Test Methods for Testing of Staphylococcus aureus and Enterococci against Vancomycin, Daptomycin, and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter Evaluation of the Etest and Disk Diffusion Methods for Differentiating Daptomycin-Susceptible from Non-Daptomycin-Susceptible Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nine-Hospital Study Comparing Broth Microdilution and Etest Method Results for Vancomycin and Daptomycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Assessment of two commercial susceptibility test methods for determination of daptomycin MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Systematic Evaluation of Commercial Susceptibility Testing Methods for Determining the In Vitro Activity of Daptomycin versus Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Two: Unveiling the Synergistic Effects of Calcium-Dependent Antibiotics and Beta-Lactams
A Comparative Guide for Researchers and Drug Development Professionals
The rising tide of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach lies in combination therapy, where the synergistic interaction between two different classes of antibiotics enhances their efficacy beyond their individual capacities. This guide provides a comprehensive comparison of the synergistic effects observed between calcium-dependent antibiotics (CDAs), such as daptomycin, and beta-lactam antibiotics against challenging multidrug-resistant pathogens. Supported by experimental data, this document delves into the mechanisms of synergy, outlines detailed experimental protocols, and visualizes the intricate interplay between these two crucial classes of antimicrobial agents.
Quantitative Analysis of Synergy
The synergy between daptomycin and various beta-lactams has been extensively documented, particularly against problematic Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The following tables summarize the quantitative data from key studies, primarily focusing on the reduction of daptomycin's Minimum Inhibitory Concentration (MIC) in the presence of a beta-lactam, a key indicator of synergistic activity.
| Bacterial Species | Beta-Lactam Agent | Daptomycin MIC (µg/mL) Alone | Daptomycin MIC (µg/mL) with Beta-Lactam | Reference |
| Enterococcus faecalis (VRE) | Ceftaroline | 4 | 0.5 | [1] |
| Enterococcus faecalis (VRE) | Ertapenem | 4 | 1 | [1] |
| Enterococcus faecalis (VRE) | Ampicillin | 4 | 1 | [1] |
| Enterococcus faecalis (VRE) | Cefepime | 4 | 1 | [1] |
| Enterococcus faecalis (VRE) | Ceftriaxone | 4 | 2 | [1] |
| Enterococcus faecium (VRE) | Ceftaroline | 4 | 1 | [1] |
| Enterococcus faecium (VRE) | Ertapenem | 4 | 2 | [1] |
| Enterococcus faecium (VRE) | Ampicillin | 4 | 2 | [1] |
| Enterococcus faecium (VRE) | Cefepime | 4 | 2 | [1] |
| Enterococcus faecium (VRE) | Ceftriaxone | 4 | 4 | [1] |
Table 1: Reduction of Daptomycin MIC in the Presence of Beta-Lactams against Vancomycin-Resistant Enterococci (VRE). Data from these studies demonstrate that the addition of certain beta-lactams can significantly lower the concentration of daptomycin required to inhibit the growth of VRE.
| Bacterial Species | Beta-Lactam Agent | Synergy Observed (Checkerboard/Time-Kill) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Oxacillin | Yes (Time-Kill) | [2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Imipenem | Yes (Time-Kill) | [2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Amoxicillin-Clavulanic Acid | Yes (Time-Kill) | [2] |
| Vancomycin-Susceptible Enterococcus faecalis (VSEF) | Ceftriaxone | 75% of isolates (Checkerboard) | [3] |
| Vancomycin-Susceptible Enterococcus faecalis (VSEF) | Cefepime | 35% of isolates (Checkerboard) | [3] |
| Vancomycin-Susceptible Enterococcus faecalis (VSEF) | Imipenem | 70% of isolates (Checkerboard) | [3] |
| Vancomycin-Resistant Enterococci (VRE) | Ceftriaxone | 20% of isolates (Checkerboard) | [3] |
| Vancomycin-Resistant Enterococci (VRE) | Cefepime | 10% of isolates (Checkerboard) | [3] |
| Vancomycin-Resistant Enterococci (VRE) | Imipenem | 15% of isolates (Checkerboard) | [3] |
Table 2: Summary of Synergistic Interactions from Checkerboard and Time-Kill Studies. These studies confirm the synergistic relationship through different methodologies, indicating a robust interaction against various resistant strains.[2][3]
Deciphering the Mechanism of Synergy
The prevailing hypothesis for the synergistic action of daptomycin and beta-lactams centers on the alteration of the bacterial cell envelope. Beta-lactams, by inhibiting penicillin-binding proteins (PBPs) involved in cell wall synthesis, are believed to induce changes in the net surface charge of the bacterial cell. This alteration is thought to reduce the electrostatic repulsion of the anionic daptomycin molecule, thereby facilitating its binding to the cell membrane and subsequent bactericidal activity.[2][4][5]
Some studies suggest that the specific PBP profile of the beta-lactam is crucial for this synergistic interaction. For instance, beta-lactams with a high affinity for PBP1 in MRSA appear to be more effective partners for daptomycin.[5] In enterococci, the interaction with PBP5 has been implicated in the synergistic effect.[6]
Figure 1: Proposed Mechanism of Synergy. Beta-lactams inhibit PBPs, altering the cell surface charge and facilitating daptomycin binding, leading to enhanced bactericidal activity.
Experimental Protocols for Synergy Assessment
The evaluation of antibiotic synergy is primarily conducted through two well-established in vitro methods: the checkerboard assay and the time-kill assay.
Checkerboard Assay
This method determines the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the calcium-dependent antibiotic (e.g., daptomycin) and the beta-lactam antibiotic.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.[7][8] Serial dilutions of the CDA are made along the y-axis, and serial dilutions of the beta-lactam are made along the x-axis.[7]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (supplemented with 50 µg/mL Ca2+ for daptomycin).[4][7]
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Incubate the plate at 35-37°C for 16-24 hours.[7][8]
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.[8]
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation:
Figure 2: Checkerboard Synergy Assay Workflow. A step-by-step process for determining the FIC index to quantify antibiotic synergy.
Time-Kill Assay
This dynamic method assesses the rate of bacterial killing over time in the presence of antibiotics, alone and in combination.
Protocol:
-
Preparation of Cultures: Prepare an overnight culture of the test organism in appropriate broth (e.g., cation-adjusted Mueller-Hinton Broth with 50 µg/mL Ca2+). Dilute the culture to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL.[2]
-
Test Conditions: Set up flasks or tubes with the following conditions:
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[2][8]
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates. Incubate the plates for 24 hours and count the number of colonies to determine the CFU/mL.[8]
-
Data Analysis and Interpretation: Plot the log10 CFU/mL against time for each condition.
Conclusion
The synergistic combination of calcium-dependent antibiotics and beta-lactams represents a compelling strategy to combat multidrug-resistant bacteria. The experimental evidence consistently demonstrates enhanced antimicrobial activity, often restoring the susceptibility of resistant strains. The proposed mechanism, involving the modulation of the bacterial cell surface by beta-lactams to facilitate daptomycin's action, provides a rational basis for this combination therapy. The detailed protocols for checkerboard and time-kill assays provided herein offer a standardized framework for researchers to further explore and validate these synergistic interactions. As the challenge of antibiotic resistance continues to grow, the rational combination of existing antibiotics, guided by robust in vitro data, will be a critical component in the future of infectious disease treatment.
References
- 1. β-Lactam combinations with daptomycin provide synergy against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactams Increase the Antibacterial Activity of Daptomycin against Clinical Methicillin-Resistant Staphylococcus aureus Strains and Prevent Selection of Daptomycin-Resistant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro interaction of daptomycin with gentamicin or beta-lactam antibiotics against Staphylococcus aureus and Enterococci by FIC index and timed-kill curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Lactam combinations with daptomycin provide synergy against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Antibiotic Action: A Comparative Guide to Transcriptomic Profiling
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MOA) of antibiotics is paramount in the fight against antimicrobial resistance. Transcriptomic profiling, the study of the complete set of RNA transcripts in a cell, has emerged as a powerful tool to elucidate these mechanisms by capturing the global gene expression changes induced by antibiotic treatment. This guide provides a comprehensive comparison of transcriptomic approaches, supported by experimental data, to aid in the selection of the most suitable methods for your research.
The cellular response to antibiotics is a complex interplay of genetic and metabolic pathways. By analyzing the changes in gene expression, we can identify the primary targets of an antibiotic and uncover secondary effects and resistance mechanisms.[1] Large-scale studies have demonstrated that antibiotics with the same MOA induce similar transcriptomic signatures, allowing for the classification of new compounds and the dereplication of known ones in drug discovery pipelines.[1][2][3][4][5]
Comparing Transcriptomic Technologies: RNA-Seq vs. Microarrays
The two primary technologies for transcriptomic profiling are RNA sequencing (RNA-seq) and DNA microarrays. While both have been successfully used to study antibiotic MOAs, they have distinct advantages and limitations.
| Feature | RNA-Sequencing (RNA-Seq) | DNA Microarrays |
| Principle | High-throughput sequencing of cDNA libraries | Hybridization of labeled cDNA to pre-designed probes |
| Gene Discovery | Can identify novel transcripts and gene isoforms | Limited to the detection of genes represented on the array |
| Dynamic Range | Wider dynamic range for quantifying gene expression | More limited dynamic range due to background and saturation |
| Specificity | Higher specificity and lower background noise | Potential for cross-hybridization and higher background |
| Data Analysis | More complex data analysis pipeline | Relatively standardized and simpler data analysis |
| Cost | Historically more expensive, but costs are decreasing | Generally lower cost per sample |
Recent studies have increasingly favored RNA-seq for its ability to provide a more comprehensive and quantitative view of the transcriptome.[1][6] For instance, a comparative analysis of E. coli's response to nine different classes of antibiotics revealed that, on average, 39.71% of genes were differentially regulated, with kanamycin inducing the strongest response (76.4% of genes) and polymyxin E the weakest (4.7% of genes).[7][8][9] Such detailed insights are more readily achieved with the broader dynamic range of RNA-seq.
Performance of Transcriptomic Profiling in MOA Classification
Transcriptomic data can be used to build predictive models for classifying the MOA of unknown compounds. A study utilizing a large reference database of E. coli transcriptomes in response to 37 antibiotics across six MOAs demonstrated the high accuracy of this approach.[1][2][3][4][5] Their machine learning model, CoHEC, achieved an accuracy of over 99% in predicting the primary MOA of previously unseen compounds.[10]
| Antibiotic Class | Key Transcriptional Signatures |
| Cell Wall Synthesis Inhibitors | Induction of genes involved in cell wall stress response (e.g., wca gene cluster)[3] |
| Protein Synthesis Inhibitors (30S & 50S) | Changes in genes related to ribosome synthesis and amino acid metabolism |
| DNA Gyrase Inhibitors | Induction of the SOS response and DNA repair pathways |
| RNA Synthesis Inhibitors | Alterations in genes involved in nucleotide metabolism and transcription |
| Cell Membrane Disruptors | Upregulation of genes related to membrane stress and lipid metabolism |
| Fatty Acid Synthesis Inhibitors | Changes in the expression of genes involved in fatty acid biosynthesis |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible transcriptomic data. Below are generalized workflows for bacterial RNA-seq and microarray experiments.
Bacterial RNA-Seq Experimental Workflow
Caption: A generalized workflow for a bacterial RNA-seq experiment.
Microarray Experimental Workflow
Caption: A generalized workflow for a bacterial microarray experiment.
Key Signaling Pathways Affected by Antibiotics
Transcriptomic profiling can reveal the specific signaling pathways that are perturbed by antibiotic treatment. For example, inhibitors of cell wall synthesis often trigger the Rcs phosphorelay system, a key regulator of the cell envelope stress response in Gram-negative bacteria.
Rcs Signaling Pathway (Cell Wall Stress Response)
Caption: The Rcs signaling pathway, a key cell wall stress response system.
Conclusion
Transcriptomic profiling is an indispensable tool for elucidating the mechanisms of action of antibiotics. RNA-seq, in particular, offers a high-resolution view of the bacterial response to antimicrobial agents, enabling accurate MOA classification and the identification of novel therapeutic targets. By leveraging the comparative data and experimental frameworks presented in this guide, researchers can effectively design and execute transcriptomic studies to accelerate the discovery and development of new antibiotics.
References
- 1. Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting antimicrobial mechanism-of-action from transcriptomes: A generalizable explainable artificial intelligence approach - PMC [pmc.ncbi.nlm.nih.gov]
Daptomycin and its Synthetic Analogues: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the lipopeptide antibiotic daptomycin and its recently developed synthetic analogues. Facing the challenge of rising antibiotic resistance, researchers have focused on modifying daptomycin's structure to enhance its potency, expand its spectrum of activity, and overcome resistance mechanisms. This document collates experimental data on their comparative performance, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Comparative Efficacy Data
The antibacterial activity of daptomycin and its analogues is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[1] The following tables summarize the MIC values of daptomycin and several synthetic analogues against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and daptomycin-resistant (DapR) strains.[2]
Table 1: Comparative MIC (µg/mL) of Daptomycin and Analogues against Staphylococcus aureus Strains
| Compound | S. aureus (ATCC 25923) | MRSA (ATCC 700787) | DapR S. aureus |
| Daptomycin | 0.5 - 1.0 | 0.5 - 1.0 | 8 - 32 |
| Analogue 41 | 0.2 - 0.5 | 0.2 - 0.5 | 0.2 - 0.5 |
| Analogue 43 | 0.2 - 0.5 | 0.2 - 0.5 | 0.2 - 0.5 |
| Analogue 49 | 0.2 - 0.5 | 0.2 - 0.5 | 0.2 - 0.5 |
| Analogue 52 | 0.2 - 0.5 | 0.2 - 0.5 | 0.2 - 0.5 |
Data compiled from chemoenzymatic synthesis studies.[2]
Table 2: Comparative MIC (µg/mL) of Daptomycin and Analogues against Enterococcus Strains
| Compound | E. faecalis (VRE, ATCC 700802) | E. faecalis S613 (Dap MIC ~16 µg/mL) | E. faecalis R712 (Highly DapR) |
| Daptomycin | 2 - 4 | ~16 | >32 |
| Analogue 43 | ≤ 4 | 0.3 - 0.6 | ~2 |
| Analogue 44 | ≤ 4 | 0.3 - 0.6 | Not Reported |
| Analogue 49 | ≤ 4 | 0.3 - 0.6 | ~2 |
| Analogue 52 | ≤ 4 | 0.3 - 0.6 | Not Reported |
Data compiled from chemoenzymatic synthesis studies.[2]
Several synthetic analogues, particularly those with modifications on the tryptophan residue, have demonstrated significantly improved potency against daptomycin-resistant strains of S. aureus and Enterococcus faecalis, with some analogues showing 30- to 80-fold improvements in antibacterial activity.[2] These findings suggest that targeted chemical modifications can successfully overcome existing resistance mechanisms.
Mechanism of Action and Resistance
Daptomycin exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.[1][3] In the presence of calcium ions, daptomycin undergoes a conformational change, allowing it to insert into the Gram-positive bacterial cell membrane.[1][3] This insertion leads to membrane depolarization, potassium ion efflux, and ultimately, cell death.[1][4] The unique mechanism of action involves binding to regions of increased fluidity (RIFs) within the cell membrane, which disrupts essential cellular processes like cell wall synthesis.[2]
Caption: Daptomycin's calcium-dependent mechanism of action.
Resistance to daptomycin is a complex process often involving modifications to the bacterial cell membrane and cell wall homeostasis.[5] Common resistance mechanisms include:
-
Alteration of Cell Surface Charge: Mutations in the mprF gene can lead to an increase in positively charged lysyl-phosphatidylglycerol in the cell membrane, which repels the cationic daptomycin-calcium complex.[6][7]
-
Changes in Membrane Composition and Fluidity: Mutations affecting phospholipid metabolism can alter membrane fluidity, reducing daptomycin's ability to bind and insert effectively.[6][8]
-
Cell Wall Alterations: Some daptomycin-resistant strains exhibit thickened cell walls.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of drug resistance: daptomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to Calcium-Dependent and Calcium-Independent Antibiotics Against Enterococci
For Researchers, Scientists, and Drug Development Professionals
Enterococci, particularly Enterococcus faecalis and Enterococcus faecium, are significant opportunistic pathogens known for their intrinsic and acquired resistance to multiple antimicrobial agents. This guide provides a detailed comparison of a key calcium-dependent antibiotic, daptomycin, and several calcium-independent antibiotics—vancomycin, linezolid, and ampicillin—commonly used or considered for treating enterococcal infections. The following sections present quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid in research and development efforts.
Data Presentation: Quantitative Comparison of Antibiotics Against Enterococci
The following table summarizes the in vitro activity of daptomycin, vancomycin, linezolid, and ampicillin against Enterococcus faecalis and Enterococcus faecium. Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency.
| Antibiotic | Calcium Dependence | Target Organism | Susceptibility Status | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Daptomycin | Dependent | E. faecalis | Vancomycin-Susceptible | - | 2 | 0.03 - 4 |
| E. faecalis | Vancomycin-Resistant | - | 2 | ≤0.015 - 2 | ||
| E. faecium | Vancomycin-Susceptible | - | 4 | 0.06 - 8 | ||
| E. faecium | Vancomycin-Resistant (VRE) | - | 4 | 0.25 - 4 | ||
| Vancomycin | Independent | E. faecalis | Vancomycin-Susceptible | 1 | - | 0.5 - 2.0[1] |
| E. faecium | Vancomycin-Susceptible | - | - | 0.25 - 2.0[1] | ||
| E. faecium | Vancomycin-Resistant (VRE) | >64 | >64 | - | ||
| Linezolid | Independent | E. faecalis | General Population | - | 2[2] | - |
| E. faecium | Vancomycin-Resistant (VRE) | 1.5[3] | 2[3] | 0.72 - 2[3] | ||
| Ampicillin | Independent | E. faecalis | General Population | - | - | 1 - 8[4] |
| E. faecium | Ampicillin-Susceptible | - | - | - | ||
| E. faecium | Ampicillin-Resistant | >16 | >16 | - |
Mechanisms of Action and Resistance
Calcium-Dependent Mechanism: Daptomycin
Daptomycin exhibits a unique, calcium-dependent mechanism of action that targets the bacterial cell membrane.[4] In the presence of calcium ions, daptomycin undergoes a conformational change that facilitates its insertion into the cell membrane of Gram-positive bacteria.[4] This process leads to the formation of ion channels, causing rapid membrane depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[4]
Resistance to daptomycin in enterococci can emerge through alterations in the cell membrane composition and charge, which can repel the daptomycin-calcium complex or divert it from its target.
Calcium-Independent Mechanisms
Vancomycin is a glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.[5] It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[6] This disruption of the cell wall integrity leads to bacterial lysis.
Vancomycin resistance in enterococci (VRE) is primarily mediated by the alteration of the D-Ala-D-Ala target to D-Ala-D-lactate or D-Ala-D-serine, which reduces the binding affinity of vancomycin.
Linezolid, an oxazolidinone antibiotic, inhibits bacterial protein synthesis at a very early stage.[7] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for the translation process to begin.[7][8]
Resistance to linezolid in enterococci typically arises from point mutations in the 23S rRNA gene, which alter the drug's binding site.
Ampicillin is a beta-lactam antibiotic that targets the final step of peptidoglycan synthesis.[2][9] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for cross-linking the peptidoglycan chains.[2][9] This inhibition weakens the cell wall, leading to cell lysis.
Resistance to ampicillin in enterococci, particularly in E. faecium, is often due to the production of a low-affinity PBP, specifically PBP5, which does not bind ampicillin effectively.[8][10]
Experimental Protocols
Accurate and reproducible antimicrobial susceptibility testing is fundamental for both clinical diagnostics and drug development. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for these tests.
Broth Microdilution Method (based on CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Detailed Steps:
-
Inoculum Preparation: Select three to five isolated colonies of the enterococcal strain from a fresh agar plate. Suspend the colonies in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
-
Inoculation: Within 15 minutes of standardization, dilute the inoculum and add it to the wells of the microdilution plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours. For vancomycin, a 24-hour incubation is required.[11]
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer, based on CLSI M02)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a filter paper disk impregnated with the antibiotic.
Detailed Steps:
-
Inoculum Preparation: As with the broth microdilution method, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.
-
Disk Application: Aseptically apply the antibiotic-impregnated disks to the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16 to 18 hours. For vancomycin, a 24-hour incubation is necessary.[12]
-
Reading Results: Measure the diameter of the zones of complete inhibition to the nearest millimeter. Compare these measurements to the zone diameter interpretive criteria provided by CLSI to determine if the organism is susceptible, intermediate, or resistant.
Comparative Performance and Clinical Considerations
-
Daptomycin is often reserved for infections caused by vancomycin-resistant enterococci (VRE), particularly E. faecium. Its bactericidal activity is a significant advantage over the bacteriostatic action of linezolid.[7][13] However, the emergence of resistance during therapy is a concern.
-
Vancomycin has historically been a cornerstone for treating serious Gram-positive infections, but its efficacy is compromised by the high prevalence of VRE.
-
Linezolid offers an oral formulation with excellent bioavailability, making it a valuable option for transitioning from intravenous to oral therapy. It is generally bacteriostatic against enterococci.[7][13] Some studies suggest a trend towards better survival with linezolid compared to daptomycin for VRE bloodstream infections, though this is not consistently observed and may be influenced by dosing.[14][15]
-
Ampicillin remains the drug of choice for susceptible E. faecalis infections due to its bactericidal activity and long history of clinical success. However, most E. faecium isolates are resistant.
The choice between these agents depends on the specific enterococcal species, local resistance patterns, the site and severity of the infection, and patient-specific factors. For serious infections such as endocarditis, bactericidal agents are generally preferred. Combination therapies are also being explored to enhance efficacy and overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo development of elevated linezolid resistance mediated by a deletion in ribosomal protein L3 in clinical Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]
- 4. m.youtube.com [m.youtube.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. Comparative activity of daptomycin and teicoplanin against enterococci isolated from blood and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal activity of daptomycin, vancomycin, teicoplanin and linezolid against Staphylococcus aureus, Enterococcus faecalis and Enterococcus faecium using human peak free serum drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Penicillin-binding protein 5 and expression of ampicillin resistance in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin-Binding Protein 5 and Expression of Ampicillin Resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
A Comparative Analysis of Daptomycin and Friulimicin Phospholipid Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phospholipid specificity of two calcium-dependent lipopeptide antibiotics: daptomycin and friulimicin. While structurally related, these antibiotics exhibit distinct mechanisms of action rooted in their differential interactions with bacterial membrane lipids. This analysis is supported by experimental data from published literature to delineate their unique molecular targets.
Introduction
Daptomycin and friulimicin are potent lipopeptide antibiotics active against a range of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Both require calcium ions for their antimicrobial activity and possess an amphiphilic nature, which facilitates their interaction with the bacterial cell envelope.[1][3] However, despite these similarities, their primary molecular targets within the bacterial membrane are fundamentally different, leading to distinct mechanisms of action. Daptomycin's activity is critically dependent on its interaction with specific phospholipids of the cytoplasmic membrane, whereas friulimicin targets a key lipid carrier molecule involved in cell wall synthesis.[4][5]
Core Mechanism of Action
Daptomycin's bactericidal effect is initiated by its calcium-dependent binding to the bacterial cell membrane.[6] This interaction is highly specific for the anionic phospholipid phosphatidylglycerol (PG).[4][7][8] Upon binding to Ca2+, daptomycin undergoes a conformational change that increases its affinity for PG.[9] This leads to the formation of a daptomycin-Ca2+-PG complex, membrane insertion, oligomerization, and subsequent disruption of membrane integrity, ultimately causing ion leakage and cell death.[6][7]
Friulimicin B, in contrast, does not primarily act by disrupting membrane integrity through pore formation.[1][3] Instead, it inhibits cell wall biosynthesis by forming a calcium-dependent complex with bactoprenol phosphate (C55-P).[1][5][10] C55-P is an essential lipid carrier that transports peptidoglycan precursors across the cytoplasmic membrane.[10][11] By sequestering C55-P, friulimicin effectively blocks the lipid II cycle, halting cell wall construction and leading to cell death.[5]
dot
Caption: Comparative mechanisms of Daptomycin and Friulimicin B.
Phospholipid Binding Specificity: A Head-to-Head Comparison
The primary distinction between daptomycin and friulimicin lies in their target lipid molecules.
-
Daptomycin: Exhibits a clear preference for phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[7][12] This interaction is considered the key determinant of its selective toxicity against bacteria, as PG is less common in mammalian cell membranes.[7][13] Studies have also shown interaction with cardiolipin.[6] The binding to PG is a prerequisite for the subsequent steps of membrane insertion and disruption.[7]
-
Friulimicin: Specifically targets bactoprenol phosphate (C55-P).[3][10] While C55-P is a phospholipid, it is functionally distinct from the bulk structural phospholipids like PG. It acts as a carrier in the biosynthesis of the cell wall and other envelope components.[10] The interaction of friulimicin with common membrane phospholipids like PG has not been identified as its primary mechanism of action.
Quantitative Binding Data
Direct comparative studies measuring binding affinities of both antibiotics across a panel of phospholipids are limited due to their different primary targets. However, individual studies provide key quantitative insights.
| Antibiotic | Primary Lipid Target | Method | Finding | Reference |
| Daptomycin | Phosphatidylglycerol (PG) | Fluorescence-based titration | Forms a stable complex with two PG molecules with a nanomolar binding affinity in the presence of Ca²⁺. | [13][14][15] |
| Daptomycin | PG-containing Liposomes | Isothermal Titration Calorimetry (ITC) | Demonstrates high avidity (strong binding) for PG-containing vesicles in a calcium-dependent manner. | [4][12] |
| Friulimicin B | Bactoprenol Phosphate (C55-P) | Lipid I Formation Assay | Achieves full inhibition of Lipid I synthesis at a 2:1 molar ratio of friulimicin to C55-P. | [10] |
Experimental Protocols
The determination of phospholipid specificity for these antibiotics relies on distinct experimental approaches that reflect their different mechanisms.
Isothermal Titration Calorimetry (ITC) for Daptomycin-Phospholipid Binding
ITC is a technique used to quantitatively measure the heat changes that occur upon intermolecular interactions, allowing for the determination of binding affinity, stoichiometry, and thermodynamics.
Objective: To quantify the binding of daptomycin to various phospholipids.
Methodology:
-
Preparation of Vesicles: Large unilamellar vesicles (LUVs) are prepared. For comparative studies, mixed LUVs are often used, for example, containing 25 mol% of the target anionic phospholipid (e.g., PG, cardiolipin) and 75 mol% of a neutral, zwitterionic phospholipid like dioleoylphosphatidylcholine (DOPC).[12]
-
Sample Preparation: A solution of daptomycin is placed in the ITC sample cell. The LUV suspension is loaded into the titration syringe. Both solutions are prepared in a buffer containing a fixed concentration of CaCl₂, typically around 5 mM.[12]
-
Titration: The LUV suspension is titrated in small aliquots into the daptomycin solution.
-
Data Acquisition: The heat released or absorbed during the binding interaction after each injection is measured.
-
Analysis: The resulting data is integrated to generate a binding isotherm, which is then fitted to a binding model to calculate the affinity (Kd) and stoichiometry (n).
dot
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Cell Wall Precursor Synthesis Assay for Friulimicin Activity
This biochemical assay assesses friulimicin's ability to interfere with the lipid II cycle by measuring the formation of Lipid I, the first lipid-linked intermediate.
Objective: To determine if friulimicin inhibits the MraY-catalyzed formation of Lipid I by sequestering the C55-P substrate.
Methodology:
-
Reaction Mixture: A reaction is set up containing isolated bacterial membranes (as a source of the MraY enzyme), radiolabeled UDP-MurNAc-pentapeptide, and radiolabeled C55-P.
-
Inhibitor Addition: Varying concentrations of friulimicin B are added to the reaction mixtures. A control reaction with no antibiotic is also prepared.
-
Incubation: The reaction is incubated to allow for the enzymatic synthesis of Lipid I.
-
Lipid Extraction: The lipids (including unreacted C55-P and newly formed Lipid I) are extracted from the reaction mixture using an organic solvent (e.g., n-butanol/pyridine acetate).
-
Analysis by TLC: The extracted lipids are separated by thin-layer chromatography (TLC).
-
Detection: The radiolabeled lipids on the TLC plate are visualized and quantified using autoradiography or phosphorimaging. A reduction in the Lipid I spot in the presence of friulimicin indicates inhibition.[10]
Conclusion
While both daptomycin and friulimicin are calcium-dependent lipopeptide antibiotics, their phospholipid specificities are distinct and define their mechanisms of action.
-
Daptomycin specifically targets the structural phospholipid phosphatidylglycerol (PG) , leading to membrane depolarization and disruption. Its efficacy is directly linked to the PG content of the bacterial membrane.
-
Friulimicin B specifically targets the carrier phospholipid bactoprenol phosphate (C55-P) , a key component of the cell wall synthesis machinery. This interaction inhibits the lipid II cycle, representing a different mode of attack on the bacterial cell envelope.
This fundamental difference in lipid targeting has significant implications for their spectrum of activity, potential for resistance development, and future drug development efforts. Understanding these specificities is crucial for optimizing their clinical use and for designing next-generation antibiotics that exploit these or similar pathways.
References
- 1. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic insights into the C 55 -P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07190D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 15. Early Evidence Base | EMBO [eeb.embo.org]
A Researcher's Guide to Validating Novel Antibiotic Targets Using Resistant Mutant Screening
The escalating threat of antibiotic resistance necessitates the discovery and validation of novel drug targets. Identifying the specific molecular target of a new antibiotic is a cornerstone of drug development, providing a clear mechanism of action and paving the way for optimization.[1][2][3] This guide offers a comparative overview of methodologies centered on resistant mutant screening for the validation of a new antibiotic's target, tailored for researchers, scientists, and drug development professionals.
The Central Role of Resistant Mutant Screening
The principle behind resistant mutant screening is straightforward yet powerful: if a bacterium develops resistance to an antibiotic through a genetic mutation, that mutation likely resides in the gene encoding the drug's target or a closely related pathway.[4][5] Isolating these resistant mutants and identifying the underlying genetic changes provides direct evidence for the antibiotic's mode of action.[3][4] This genetic approach is often favored for its relative simplicity and low compound requirement.[3]
Experimental Workflow and Methodologies
A systematic approach is crucial for validating a new antibiotic target. The process generally begins with determining the antibiotic's potency and then proceeds to the generation and characterization of resistant mutants.[2]
1. Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a target bacterium.[2]
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of the antibiotic in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.[1]
-
The MIC is the lowest antibiotic concentration in which no visible growth is observed.[1][2]
-
2. Screening for Spontaneous Resistant Mutants
-
Objective: To isolate mutants that can grow in the presence of the antibiotic, which may harbor mutations in the drug's target.[2]
-
Methodology:
-
Grow a large culture of the target bacterium to a high cell density (e.g., 10⁹-10¹⁰ CFU/mL).[2]
-
Plate the high-density culture onto agar plates containing the antibiotic at a concentration 4-8 times the determined MIC.[2]
-
Incubate the plates at 37°C for 48-72 hours.[2]
-
Colonies that appear on the plates are potential resistant mutants.
-
Isolate individual colonies and re-streak them on fresh antibiotic-containing plates to confirm the resistance phenotype.[2][6]
-
3. Whole-Genome Sequencing (WGS) of Resistant Mutants
-
Objective: To identify the specific genetic mutations responsible for the resistance phenotype.[2]
-
Methodology:
-
Extract high-quality genomic DNA from both the resistant mutants and the original (wild-type) parental strain.[2][6]
-
Prepare DNA libraries for high-throughput sequencing according to the sequencer manufacturer's protocol (e.g., Illumina, Nanopore).
-
Perform whole-genome sequencing of the prepared libraries.
-
Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain.[2]
-
Identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not in the wild-type. These mutations are candidates for conferring resistance.[6]
-
Visualizing the Workflow
The process from initial screening to target identification can be visualized as a clear workflow.
Caption: Workflow for antibiotic target validation using resistant mutant screening.
Comparison of Target Validation Methods
While spontaneous mutant screening is a primary approach, other genetic and non-genetic methods provide complementary or alternative routes for target validation. Each has distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Resistant Mutant Screening & WGS | Isolating spontaneous mutants resistant to the antibiotic and identifying mutations via sequencing.[2][4] | Unbiased; identifies target directly in a relevant biological context. Low compound requirement.[3] | Resistance may arise from non-target mechanisms (e.g., efflux pumps, drug modification). May be difficult to isolate mutants.[4] | Primary screening for novel antibiotics with unknown targets. |
| Gene Knockout / Deletion | Deleting the putative target gene and assessing changes in antibiotic susceptibility. | Provides strong evidence for target essentiality and involvement. | Not applicable for essential genes required for viability.[1] | Validation of a hypothesized non-essential target gene. |
| CRISPR Interference (CRISPRi) | Repressing the expression of the putative target gene to mimic the effect of an inhibitor.[1] | Applicable to essential genes; tunable level of gene knockdown.[1] | Potential for off-target effects; efficiency of knockdown can be variable.[1] | Validating essential genes as potential targets. |
| Target Overexpression | Increasing the expression of the putative target gene. Resistance to the antibiotic suggests it is the target.[7] | Relatively straightforward to implement. Can confirm that increased target levels overcome inhibition. | Overexpression might cause cellular stress or artifacts. Not all targets will confer resistance when overexpressed. | Confirming a candidate target identified by other means. |
| Biochemical/Proteomic Approaches | Using methods like affinity chromatography to "pull down" the protein that the antibiotic binds to. | Directly identifies the physical binding partner of the drug. | Requires chemical modification of the antibiotic; may not work for low-affinity interactions.[3] | When a direct binding partner needs to be identified and the antibiotic can be modified. |
Logical Relationships in Target Validation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Mutations and selection – Antibiotic resistance – ReAct [reactgroup.org]
- 6. researchgate.net [researchgate.net]
- 7. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Daptomycin in the Arena of Membrane-Active Antimicrobials: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced differences between membrane-active antimicrobial agents is critical for advancing the fight against multidrug-resistant pathogens. This guide provides a comprehensive, data-driven comparison of daptomycin with other key membrane-active agents, focusing on their efficacy, mechanisms of action, and cytotoxic profiles.
Daptomycin, a cyclic lipopeptide antibiotic, has become a cornerstone in the treatment of serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of targeting the bacterial cell membrane sets it apart from many other antibiotic classes. However, a growing number of other membrane-active agents, each with distinct properties, are also utilized or are under investigation. This guide offers a direct comparison of daptomycin with other lipopeptides (telavancin, oritavancin, friulimicin B), polymyxins, and other antimicrobial peptides (surfactin, gramicidin S) to provide a clear perspective on their relative strengths and weaknesses.
Mechanism of Action: A Tale of Membrane Disruption
Daptomycin exerts its bactericidal effect through a calcium-dependent interaction with the bacterial cell membrane. Upon binding to calcium, daptomycin undergoes a conformational change that facilitates its insertion into the cell membranes of Gram-positive bacteria, which are rich in phosphatidylglycerol. This insertion leads to the formation of ion channels, causing a rapid efflux of potassium ions and subsequent depolarization of the membrane. This dissipation of the membrane potential ultimately leads to the cessation of DNA, RNA, and protein synthesis, resulting in bacterial cell death.
Comparative Efficacy: A Quantitative Look at Antimicrobial Activity
The in vitro efficacy of antimicrobial agents is most commonly compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of daptomycin and other membrane-active agents against key Gram-positive pathogens.
Table 1: Comparative MICs (μg/mL) against Staphylococcus aureus (including MRSA)
| Antimicrobial Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Daptomycin | 0.25 - 2 | 0.5 | 1 |
| Telavancin | 0.06 - 1 | 0.25 | 0.5 |
| Oritavancin | 0.03 - 0.5 | 0.06 | 0.125 |
| Friulimicin B | 0.25 - 2 | 0.5 | 1 |
| Polymyxin B | >100 | >100 | >100 |
| Surfactin | 512 - 1024 | 512 | 1024 |
| Gramicidin S | 4 - 8 | 4 | 8 |
Table 2: Comparative MICs (μg/mL) against Enterococcus faecalis (including VRE)
| Antimicrobial Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Daptomycin | 1 - 8 | 2 | 4 |
| Telavancin | 0.12 - 1 | 0.25 | 0.5 |
| Oritavancin | 0.03 - 0.25 | 0.06 | 0.125 |
| Friulimicin B | 1 - 4 | 2 | 4 |
| Polymyxin B | >100 | >100 | >100 |
| Surfactin | Not widely reported | - | - |
| Gramicidin S | 4 - 8 | 4 | 8 |
Cytotoxicity Profile: Balancing Efficacy and Safety
A critical aspect of any antimicrobial agent is its selectivity for bacterial cells over host cells. The following table provides a qualitative summary of the cytotoxic profiles of the compared agents.
Table 3: Comparative Cytotoxicity
| Antimicrobial Agent | In Vitro Cytotoxicity | Key Considerations |
| Daptomycin | Low | Can cause muscle toxicity (rhabdomyolysis) at high doses, requiring monitoring of creatine phosphokinase levels. |
| Telavancin | Moderate | Associated with a higher rate of renal adverse events compared to vancomycin. |
| Oritavancin | Low | Generally well-tolerated with a favorable safety profile in clinical trials.[1] |
| Friulimicin B | Data limited | Preclinical studies suggest a safety profile that warrants further investigation. |
| Polymyxin B | High | Nephrotoxicity and neurotoxicity are significant dose-limiting side effects. |
| Surfactin | Moderate to High | Exhibits hemolytic activity and cytotoxicity, limiting its systemic applications.[2][3] |
| Gramicidin S | High | High hemolytic activity restricts its use to topical applications.[4][5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antimicrobial agents. Below are methodologies for key assays used in the characterization of daptomycin and its comparators.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium to a final concentration of 50 mg/L for testing daptomycin and other calcium-dependent lipopeptides.
-
Antimicrobial Dilution: Perform serial twofold dilutions of the antimicrobial agents in CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
XTT Cytotoxicity Assay
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the antimicrobial agent and incubate for a specified period (e.g., 24 or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]
-
Incubation with XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[6]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.
Membrane Depolarization Assay using DiSC₃(5)
This assay utilizes the voltage-sensitive fluorescent dye DiSC₃(5) to measure changes in bacterial membrane potential.
Protocol:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES with 20 mM glucose).[7]
-
Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5-2 µM and incubate in the dark to allow the dye to accumulate in polarized cells, which quenches its fluorescence.[7][8]
-
Baseline Fluorescence: Transfer the stained cell suspension to a fluorometer and record the baseline fluorescence.
-
Antimicrobial Addition: Add the membrane-active agent to the cell suspension.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time. Depolarization of the membrane causes the release of the dye and a subsequent increase in fluorescence.[7]
Comparative Overview
The choice of a membrane-active agent depends on a multitude of factors including the target pathogen, the site of infection, and the patient's clinical status. The following diagram provides a high-level comparison of the key attributes of the discussed agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supreme activity of gramicidin S against resistant, persistent and biofilm cells of staphylococci and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent ornithine-modified gramicidin S analogue against drug-resistant Staphylococcus aureus and Enterococcus faecalis with minimal red blood cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Post-Antibiotic Effect of Calcium-Dependent Antibiotics
A Guide for Researchers in Drug Development
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter, representing the continued suppression of bacterial growth following limited exposure to an antimicrobial agent. This phenomenon carries significant implications for optimizing dosing regimens, enhancing therapeutic efficacy, and mitigating the development of antibiotic resistance. This guide provides a comparative assessment of the PAE of daptomycin, a calcium-dependent antibiotic, alongside the calcium-independent antibiotics vancomycin and linezolid. The focus is on their activity against clinically significant Gram-positive pathogens, namely Staphylococcus aureus and Enterococcus faecalis.
Executive Summary of Comparative PAE
The PAE of an antibiotic is influenced by the bacterial species, the antibiotic's mechanism of action, and the concentration and duration of exposure. Daptomycin, a calcium-dependent lipopeptide, generally exhibits a pronounced and prolonged PAE against susceptible Gram-positive organisms. This effect is a key feature of its pharmacodynamic profile, allowing for once-daily dosing regimens. In comparison, the PAEs of vancomycin and linezolid can be more variable.
| Antibiotic Class | Representative Drug | General PAE Characteristics |
| Calcium-Dependent Lipopeptide | Daptomycin | Exhibits a moderate to long PAE against susceptible Gram-positive cocci.[1] |
| Glycopeptide | Vancomycin | Generally demonstrates a shorter PAE against staphylococci compared to daptomycin.[2][3] |
| Oxazolidinone | Linezolid | Shows a variable PAE, which can be shorter than that of daptomycin against S. aureus. |
Quantitative Comparison of Post-Antibiotic Effect
The following tables summarize the in vitro PAE of daptomycin, vancomycin, and linezolid against Staphylococcus aureus and Enterococcus faecalis. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Post-Antibiotic Effect against Staphylococcus aureus
| Antibiotic | Bacterial Strain(s) | Concentration | Exposure Time | PAE (hours) | Reference |
| Daptomycin | Methicillin-sensitive S. aureus (MSSA) | 10 x MIC | 1 hour | 2.4 (mean) | [1] |
| Methicillin-resistant S. aureus (MRSA) | 10 x MIC | 1 hour | 4.1 (mean) | [1] | |
| Staphylococcal isolates (mean) | 10 x MIC | 1 hour | 2.5 (mean, range 1.1-6.2) | [1] | |
| Vancomycin | Methicillin-resistant S. aureus (MRSA) | 0.5 - 4 x MIC | 2 hours | 1.9 - 2.6 | [2][3] |
| Linezolid | S. aureus ATCC 29213 | Not specified | 1 hour | 1.06 |
MIC: Minimum Inhibitory Concentration
Table 2: Post-Antibiotic Effect against Enterococcus faecalis
| Antibiotic | Bacterial Strain(s) | Concentration | Exposure Time | PAE (hours) | Reference |
| Daptomycin | E. faecalis | Clinically achievable concentrations | Not specified | 0.6 - 6.7 | |
| Vancomycin | E. faecalis | Not specified | Not specified | Data not readily available in cited literature |
Experimental Protocols
A standardized methodology is crucial for the accurate determination of the PAE. The viable count method is a widely accepted in vitro technique.
Protocol: In Vitro PAE Determination by Viable Count Method
-
Bacterial Culture Preparation:
-
A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is prepared in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C with agitation until it reaches the mid-logarithmic phase of growth.
-
-
Antibiotic Exposure:
-
The bacterial culture is divided into two sets of tubes: "Test" and "Control".
-
The "Test" tubes are exposed to the antibiotic at a specified concentration (e.g., 10x MIC) for a defined period (e.g., 1-2 hours) at 37°C.
-
For calcium-dependent antibiotics like daptomycin, the medium must be supplemented with a physiological concentration of calcium (typically 50 mg/L).
-
The "Control" tubes receive no antibiotic and are incubated under the same conditions.
-
-
Antibiotic Removal:
-
After the exposure period, the antibiotic is removed from the "Test" culture. This is typically achieved by a 1:1000 dilution in pre-warmed, antibiotic-free broth. Centrifugation and washing of the bacterial pellet followed by resuspension in fresh medium is an alternative method.
-
-
Monitoring Bacterial Regrowth:
-
Immediately after antibiotic removal (time zero), and at regular intervals (e.g., every hour) thereafter, samples are drawn from both "Test" and "Control" cultures.
-
Viable bacterial counts are determined for each sample by serial dilution and plating on appropriate agar plates.
-
The plates are incubated at 37°C for 18-24 hours, and colony-forming units (CFU/mL) are counted.
-
-
PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C
-
T is the time required for the viable count in the "Test" culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count in the "Control" culture to increase by 1 log10 CFU/mL above its initial count at time zero.
-
-
Visualizing Mechanisms and Workflows
Mechanism of Action: Calcium-Dependent vs. Calcium-Independent Antibiotics
The distinct mechanisms of action of these antibiotics are a key determinant of their antibacterial activity and pharmacodynamic properties, including the PAE.
Caption: Comparative mechanisms of action.
Experimental Workflow for PAE Determination
The process of determining the post-antibiotic effect in vitro follows a structured experimental timeline.
Caption: Workflow for PAE determination.
References
A Comparative Guide to the Structure-Activity Relationships of Calcium-Dependent Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for Calcium-Dependent Antibiotics (CDAs), a class of cyclic lipopeptides with potent activity against Gram-positive bacteria. Due to the wealth of available data and its clinical significance in combating resistant pathogens like MRSA and VRE, this guide will focus significantly on daptomycin as a representative member of this class.[1][2][3] We will explore how modifications to the core peptide structure and the lipid tail influence antibacterial efficacy, supported by quantitative data and detailed experimental methodologies.
Introduction to Calcium-Dependent Antibiotics (CDAs)
CDAs are a group of membrane-active cyclic lipopeptide antibiotics that require calcium ions for their bactericidal activity.[4][5] This class includes daptomycin, a clinically vital antibiotic, and the foundational CDAs isolated from Streptomyces coelicolor.[6][7]
Their general structure consists of a cyclic peptide core, often containing non-proteinogenic amino acids, and an N-terminal fatty acid tail.[2][5] The mechanism of action is initiated by a calcium-dependent conformational change that facilitates the insertion of the antibiotic's lipid tail into the bacterial cell membrane.[3] CDAs specifically target anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin.[8][9] Following insertion, the molecules aggregate, leading to the disruption of membrane curvature, formation of ion-conducting channels, and subsequent leakage of intracellular ions, particularly potassium.[2][7] This causes rapid membrane depolarization, cessation of DNA, RNA, and protein synthesis, and ultimately, bacterial cell death.[2][3]
Comparative Structure-Activity Relationship (SAR) Analysis
The antibacterial potency of CDAs is highly sensitive to structural modifications in both the lipid tail and the cyclic peptide core. The following sections and tables summarize key SAR findings from studies on various CDA analogs.
The lipid tail is essential for anchoring the antibiotic to the bacterial membrane.[1] Its length, branching, and saturation significantly impact activity.
-
CDA4b Analogs: The native epoxyhexanoyl tail is a unique feature of early CDAs.[4] Replacing the epoxide group with a more stable cyclopropyl group resulted in a 4-fold increase in activity.[6][8] Further extending this modified tail from 6 to 10 carbons led to another significant activity enhancement.[6][8] Conversely, a saturated, non-epoxidated hexanoyl tail was found to be considerably less active.[4]
-
Daptomycin Analogs: The N-terminal decanoyl (C10) tail of daptomycin is crucial for its function.[1] Studies have shown that replacing this flexible chain with a rigid aromatic structure, such as a 4-(phenylethynyl)benzoyl group, leads to a dramatic reduction in antibacterial activity, likely by preventing the molecule from adopting its active conformation.[10]
| Compound | Lipid Tail Modification | Relative Activity Change vs. Parent Compound | Reference Strain(s) |
| CDA4b Analog | Epoxide replaced with Cyclopropyl | 4-fold more active | Not Specified |
| CDA4b-C10-cPr | Cyclopropyl tail extended to 10 carbons | Significantly more active | Not Specified |
| Daptomycin Analog | n-decanoyl replaced with 4-(phenylethynyl)benzoyl | Greatly reduced activity | S. aureus (MRSA) |
The amino acid residues within the cyclic core are critical for calcium binding, maintaining the active conformation, and interacting with membrane components. Alanine scanning, where individual residues are systematically replaced with alanine, is a common technique to probe the importance of each position.[1]
-
CDA4b Analogs:
-
Position 3 (d-Trp): Replacement with d-Kynurenine (d-Kyn) leads to a significant loss of activity.[8]
-
Position 9 (d-HOAsn): The hydroxyl group is not essential, but the amide moiety is important for activity.[6][8]
-
Position 11 (l-Trp): Can be substituted with l-Kynurenine (l-Kyn) without a major impact on activity.[8]
-
-
Daptomycin Analogs:
-
Position 12 (3-mGlu): The unique (2S,3R)-3-methylglutamic acid residue is critical. Both its methyl group and its carboxylate are essential for activity.[11] Replacing it with analogs lacking these features renders the compound inactive.[10][11]
-
Positions 8 & 11: Incorporating cationic residues at these positions can, in some cases, yield derivatives with lower Minimum Inhibitory Concentrations (MICs)—and thus higher potency—than native daptomycin against certain strains of B. subtilis and MRSA.[12]
-
Lactone vs. Lactam: The ester bond (lactone) forming the cyclic structure is important. Replacing it with a more stable amide bond (lactam) resulted in an eight-fold increase in the MIC against MRSA, indicating a significant loss of potency.[10]
-
| Compound | Modification of Peptide Core | MIC (μg/mL) vs. S. aureus (MRSA) | MIC (μg/mL) vs. B. subtilis |
| Daptomycin | Native Structure | 1.0 - 2.0 | 0.5 - 1.0 |
| Daptomycin Analog | Lactone bond replaced with Lactam | 8.0 | Not Reported |
| Daptomycin Analog | 3-mGlu (pos. 12) replaced with Glu | Inactive | Inactive |
| Daptomycin Analog | Cationic residue at pos. 8 and/or 11 | Comparable or superior activity | Lower MIC than Daptomycin |
(Note: MIC values are generalized from multiple sources for comparative purposes. Actual values can vary based on specific strains and testing conditions.)
Key Experimental Protocols
The primary method for quantifying the antibacterial activity of CDA analogs is determining the Minimum Inhibitory Concentration (MIC).
This method determines the lowest concentration of an antibiotic that prevents visible bacterial growth in broth.[13][14]
1. Preparation of Standardized Inoculum:
- Select 4-5 well-isolated colonies of the target bacterium from a fresh agar plate.
- Suspend the colonies in a sterile broth or saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ Colony-Forming Units (CFU)/mL.[15]
- Dilute this standardized suspension to achieve a final target concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[15]
2. Preparation of Microtiter Plate:
- Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
- Prepare serial two-fold dilutions of the test antibiotic directly in the plate.[14] This creates a gradient of antibiotic concentrations across the wells.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well (except the sterility control).
- Incubate the plate at 35°C for 16-24 hours.[14]
4. Determination of MIC:
- After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
- The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[14][15]
Visualizations
The following diagrams illustrate key concepts in the study of CDA antibiotics.
Caption: Mechanism of action for Calcium-Dependent Antibiotics (CDAs).
References
- 1. benchchem.com [benchchem.com]
- 2. Daptomycin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The daptomycin molecule in 3-D [biotopics.co.uk]
- 8. The Calcium-Dependent Antibiotics: Structure-Activity Relationships and Determination of Their Lipid Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. woah.org [woah.org]
- 14. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
evaluating the concentration-dependent versus time-dependent killing of daptomycin
For researchers, scientists, and drug development professionals, understanding the pharmacodynamics of an antibiotic is paramount to optimizing its clinical efficacy. This guide provides a comprehensive comparison of daptomycin's concentration-dependent killing mechanism with the time-dependent action of other antibiotics, supported by experimental data and detailed protocols.
Daptomycin, a cyclic lipopeptide antibiotic, is a critical tool in the arsenal against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] A key characteristic that distinguishes daptomycin is its concentration-dependent bactericidal activity.[1][3][4] This means the rate and extent of bacterial killing are directly related to the peak concentration of the drug.
In contrast, time-dependent antibiotics, such as beta-lactams and vancomycin, rely on the duration of time the drug concentration remains above the minimum inhibitory concentration (MIC) to exert their bactericidal or bacteriostatic effects.[4]
Comparative Pharmacodynamics: Daptomycin vs. Alternatives
The efficacy of daptomycin is best predicted by the ratio of the peak concentration to the MIC (Peak/MIC) and the 24-hour area under the concentration-time curve to the MIC (AUC/MIC).[1][5] This is in stark contrast to time-dependent agents, where the primary pharmacodynamic parameter is the percentage of the dosing interval that the drug concentration exceeds the MIC (%T>MIC).
The following tables summarize key pharmacodynamic parameters and comparative bactericidal activity from in vitro and in vivo studies.
| Pharmacodynamic Parameter | Daptomycin (Concentration-Dependent) | Vancomycin (Time-Dependent) | Beta-Lactams (Time-Dependent) |
| Primary Efficacy Driver | Peak/MIC, AUC/MIC[1][5] | %T>MIC | %T>MIC[4] |
| Bactericidal Activity | Rapid, concentration-dependent killing[1][6] | Slower, time-dependent killing[7] | Time-dependent killing[4] |
| Post-Antibiotic Effect (PAE) | Prolonged (4.8 to 10.8 hours in vivo)[1][5] | Shorter | Variable |
| Comparative Bactericidal Activity Against S. aureus | | :--- | :--- | :--- | | Organism | Observation | Reference | | MRSA | Daptomycin demonstrated superior and more rapid bactericidal activity compared to vancomycin.[8][9] |[8][9] | | MRSA | At 8x MIC, daptomycin caused a greater reduction in CFU/mL in a shorter time than vancomycin.[9] |[9] | | Stationary-phase S. aureus | Daptomycin showed a significantly higher elimination rate compared to vancomycin in the initial 4 hours.[8] |[8] | | MRSA Bacteremia | Early switching to daptomycin from vancomycin was associated with lower odds of mortality.[7][10] |[7][10] |
Experimental Protocols
The cornerstone for evaluating the killing kinetics of an antibiotic is the time-kill curve assay.
Time-Kill Curve Assay Protocol
1. Materials and Equipment:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 50 mg/L of calcium for daptomycin testing[11]
-
Daptomycin and comparator antibiotic stock solutions
-
Shaking incubator (37°C)
-
Sterile culture tubes, micropipettes, and pipette tips
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
-
Automatic plate counter or manual counting equipment[12]
2. Inoculum Preparation:
-
From a fresh overnight culture on a non-selective agar plate, select 3-5 isolated colonies and inoculate them into a tube containing 5 mL of CAMHB.[12]
-
Incubate the culture at 37°C with shaking (200 rpm) until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).[12]
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL in the test tubes.[12]
3. Assay Setup:
-
Prepare a series of sterile tubes for each bacterial strain to be tested.
-
Each set should include a growth control (no antibiotic) and tubes with the antibiotic at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).[12]
-
Add the appropriate volume of the diluted bacterial inoculum to each tube.
4. Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation (200 rpm).[12]
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[13]
5. Bacterial Enumeration:
-
Perform serial ten-fold dilutions of the collected samples in sterile saline or PBS.[12]
-
Plate a specific volume of each dilution onto TSA plates.
-
Incubate the plates at 35-37°C for 18-24 hours.[13]
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
6. Data Analysis:
-
Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each antibiotic concentration and the growth control.[12]
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizing Mechanisms and Workflows
Caption: Daptomycin's mechanism of action leading to bacterial cell death.
Caption: Experimental workflow for a time-kill curve assay.
Conclusion
The experimental evidence strongly supports the characterization of daptomycin as a concentration-dependent bactericidal agent.[1] Its rapid killing kinetics and prolonged post-antibiotic effect, driven by achieving high peak concentrations relative to the MIC, offer a distinct advantage over time-dependent antibiotics, particularly for severe and deep-seated Gram-positive infections.[1][9] Understanding these fundamental pharmacodynamic differences is crucial for the rational design of dosing regimens that maximize therapeutic success and minimize the emergence of resistance.
References
- 1. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. In vivo pharmacodynamic activity of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Calcium-Dependent Antibiotics in a Laboratory Setting
The proper disposal of antibiotic waste is a critical component of laboratory safety and environmental stewardship, aimed at preventing the release of active pharmaceutical ingredients into ecosystems and mitigating the development of antimicrobial resistance.[1][2] For researchers, scientists, and drug development professionals, understanding these procedures is essential for maintaining compliance and ensuring a safe work environment.
While the efficacy of certain antibiotics, such as daptomycin, is dependent on the presence of calcium ions to exert their antibacterial effect, this functional requirement does not typically alter the fundamental protocols for their disposal.[3][4] All antibiotic waste, regardless of its mechanism of action, should be regarded as chemical waste unless explicitly determined to be otherwise by institutional guidelines.[5] High-concentration stock solutions and pure compounds are generally treated as hazardous chemical waste.[5][6]
General Principles for Antibiotic Waste Management
The cornerstone of antibiotic disposal is to prevent their entry into the sanitary sewer system, as wastewater treatment plants are often not equipped to fully degrade these compounds.[7][8] The primary method of disposal is collection as chemical waste, which is then managed by specialized disposal services.[7][9] Autoclaving can destroy some, but not all, antibiotics and is not a universally accepted method of disposal; it is particularly unsuitable for high-concentration stock solutions.[5][10]
It is imperative to always consult your institution's Environmental Health & Safety (EHS) guidelines and the specific Safety Data Sheet (SDS) for the antibiotic before beginning any work that will generate waste.[6][11]
Data on Antibiotic Stability for Disposal Considerations
The appropriate disposal pathway for dilute antibiotic solutions, such as used cell culture media, often depends on the heat stability of the specific agent. The following table summarizes the heat stability of common laboratory antibiotics. For calcium-dependent antibiotics not listed, or where stability is unknown, the default procedure should be to treat them as heat-stable and dispose of them as chemical waste.
| Antibiotic Class | Heat-Labile (Destroyed by Autoclaving) | Heat-Stable (Not Destroyed by Autoclaving) |
| Aminoglycosides | Gentamicin, Neomycin, Streptomycin, Kanamycin, Geneticin | Kanamycin (conflicting reports, treat as stable) |
| Beta-Lactams | Ampicillin, Carbenicillin, Penicillin | |
| Glycopeptides | Vancomycin | |
| Macrolides | Erythromycin | |
| Quinolones | Ciprofloxacin, Nalidixic acid | |
| Tetracyclines | Tetracycline | |
| Other | Amphotericin, Puromycin | Chloramphenicol, Hygromycin B, Zeocin |
Note: Conflicting information exists for some antibiotics like Kanamycin. In such cases, the more conservative approach (treating it as heat-stable chemical waste) is recommended.
Standard Operating Procedure for Antibiotic Waste
The following is a step-by-step operational plan for the safe handling and disposal of calcium-dependent and other antibiotic waste in a laboratory setting.
I. Immediate Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling antibiotic compounds and waste.[6]
-
Designated Area: Prepare and handle antibiotic solutions in a designated area to contain potential spills.
-
Spill Management: In the event of a spill, contain the material immediately. Consult the SDS and institutional protocols for appropriate cleanup and decontamination procedures.
II. Step-by-Step Disposal Protocol
-
Waste Characterization:
-
High-Concentration Waste: All high-concentration stock solutions and unused or expired pure (powder) antibiotics are to be disposed of as hazardous chemical waste.[5][8] Do not attempt to decontaminate these via autoclaving or chemical means.[10]
-
Low-Concentration Waste: This includes waste such as used cell culture media containing antibiotics.
-
-
Waste Segregation and Collection:
-
Non-Autoclavable (Default for Calcium-Dependent Antibiotics):
-
Collect liquid waste in a dedicated, leak-proof, and chemically compatible container clearly labeled "Antibiotic-Containing Chemical Waste".[7] The container must be kept securely sealed when not in use.[11]
-
Solid waste (e.g., contaminated gloves, pipette tips, flasks) should be collected in double, robust plastic bags, each sealed individually, and labeled appropriately.[7]
-
-
Autoclavable (Heat-Labile Antibiotics Only):
-
If the antibiotic is known to be heat-labile and the waste contains infectious agents, it must first be decontaminated, typically by autoclaving.[8]
-
After autoclaving, disposal via the sanitary sewer may be permissible only if explicitly approved by institutional EHS and the waste contains no other hazardous chemicals.[12] When in doubt, collect as chemical waste.
-
-
-
Labeling:
-
All waste containers must be clearly labeled with their contents and associated hazards.[11] The label should include the name of the antibiotic(s) and the date accumulation started.
-
-
Storage:
-
Store sealed waste containers in a designated satellite accumulation area.
-
Liquid waste containers must be stored in secondary containment trays capable of holding the entire volume of the largest container plus 10% of the remaining volume.[7]
-
Ensure incompatible waste types are not stored together.[7]
-
-
Final Disposal:
-
Arrange for the collected chemical waste to be picked up by your institution's EHS or a licensed hazardous waste contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of antibiotic waste.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. Pre-clinical experience with daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. Laboratory waste | lnu.se [lnu.se]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 11. clinicallab.com [clinicallab.com]
- 12. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
